Product packaging for Luteolin-6-C-glucoside(Cat. No.:)

Luteolin-6-C-glucoside

Cat. No.: B1252995
M. Wt: 448.4 g/mol
InChI Key: ODBRNZZJSYPIDI-IAAKTDFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luteolin-6-C-glucoside is a natural product found in Triticum aestivum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O11 B1252995 Luteolin-6-C-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21-/m1/s1

InChI Key

ODBRNZZJSYPIDI-IAAKTDFRSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O

Synonyms

6-Glc-luteolin
homoorientin
iso-orientin
isoorientin
luteolin-6-C-glucoside

Origin of Product

United States

Foundational & Exploratory

Luteolin-6-C-glucoside: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Luteolin-6-C-glucoside, a naturally occurring flavonoid C-glycoside. It covers its nomenclature, physicochemical properties, analytical methodologies, and key signaling pathways, offering a valuable resource for ongoing and future research and development.

Synonyms and Alternative Names

This compound is known by several synonyms and alternative names in scientific literature and commercial databases. The most common of these are Isoorientin and Homoorientin . A comprehensive list of its identifiers is provided below.

TypeName/Identifier
Systematic Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4H-1-benzopyran-4-one
Common Synonyms Isoorientin, Homoorientin
Other Names Luteolin-6-C-β-D-glucoside, 6-Glc-luteolin, Lespecapitioside, Lutonaretin
CAS Number 4261-42-1
PubChem CID 114776
ChEBI ID 17965
MeSH Entry Terms homoorientin, iso-orientin

Quantitative Data

This section summarizes the key physicochemical and analytical data for this compound, presented for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₂₁H₂₀O₁₁[1]
Molecular Weight 448.38 g/mol [1]
Appearance Yellow powder
Melting Point 235-237 °C (decomposes)[2]
Optical Rotation [α]²⁰D = +30.1° (c=0.6 in Methanol)
Purity (HPLC) ≥98%[2]
Solubility DMSO: ≥ 100 mg/mL (223.03 mM)[3]
Methanol: 5 mg/mL[2]
DMF: 15 mg/mL
UV-Vis Maximum (λmax) 256, 270 (shoulder), 350 nm (in Methanol)[4][5]
IC₅₀ (COX-2 inhibition) 39 µM[1]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and analysis of this compound.

Extraction from Plant Material

This protocol describes a general method for the extraction of this compound from plant sources.[6]

Materials:

  • Dried and powdered plant material (e.g., leaves of Salvia plebeia)

  • Methanol or Ethanol

  • Hexane

  • Ethyl acetate

  • n-Butanol

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Maceration: Macerate the dried and powdered plant material with methanol or ethanol at room temperature.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a water-methanol mixture.

    • Perform sequential partitioning with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and n-butanol. This compound is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Silica Gel Column Chromatography:

    • Dissolve the enriched fraction in a minimal amount of the initial mobile phase (e.g., a mixture of chloroform and methanol).

    • Load the sample onto a pre-packed silica gel column.

    • Elute the column with a gradient of increasing methanol concentration in chloroform.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).

  • Sephadex LH-20 Column Chromatography:

    • Pool the fractions containing this compound and concentrate them.

    • Dissolve the concentrate in methanol and apply it to a Sephadex LH-20 column pre-equilibrated with methanol.

    • Elute with methanol and collect fractions.

    • Monitor the fractions by TLC or HPLC to isolate the pure compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol, adapted from a validated method for isoorientin, is suitable for the quantitative analysis of this compound in plant extracts.[3]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., LiChrospher 100 RP-18, 5 µm, 4.6 × 250 mm)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Water:Methanol:Glacial Acetic Acid (65:35:5, v/v/v)

  • Elution Mode: Isocratic

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 354 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient (or controlled at 25°C)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Prepare the plant extract as described in the extraction protocol. Filter the final extract through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. This section provides a visual representation and description of its primary mechanisms of action.

Anti-inflammatory Signaling Pathway

This compound has been shown to possess significant anti-inflammatory properties primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1][7] This leads to a reduction in the production of pro-inflammatory mediators.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory activates transcription AP1 AP-1 MAPK->AP1 AP1->Pro_inflammatory activates transcription L6Cg This compound L6Cg->IKK inhibits L6Cg->MAPK inhibits

Anti-inflammatory action of this compound.
Antioxidant Signaling Pathway

The antioxidant effects of this compound are mediated, in part, by the activation of the Nrf2 signaling pathway.[1][8] This leads to the upregulation of antioxidant enzymes that protect cells from oxidative stress.

Antioxidant_Pathway L6Cg This compound PI3K PI3K L6Cg->PI3K activates Akt Akt PI3K->Akt activates Keap1 Keap1 Akt->Keap1 phosphorylates Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription

Antioxidant mechanism of this compound.
Pro-Apoptotic Signaling Pathway in Cancer Cells

In cancer cells, this compound has been shown to induce apoptosis by activating the AMPK signaling pathway.[9] This leads to the modulation of downstream targets that control cell survival and death.

Apoptosis_Pathway L6Cg This compound AMPK AMPK L6Cg->AMPK activates Bcl2 Bcl-2 (Anti-apoptotic) AMPK->Bcl2 inhibits Bax Bax (Pro-apoptotic) AMPK->Bax activates Caspases Caspases Bcl2->Caspases inhibits Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Pro-apoptotic action of this compound.

References

An In-depth Technical Guide on the Biosynthesis of Luteolin-6-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

Luteolin-6-C-glucoside, also known as isoorientin, is a naturally occurring flavone C-glycoside. This class of compounds is distinguished by a direct carbon-carbon bond between the flavonoid aglycone and a sugar moiety, which confers significant stability against enzymatic and acid hydrolysis compared to their O-glycoside counterparts.[1][2][3] This enhanced stability increases their bioavailability, making them attractive candidates for therapeutic applications.[2][3] Luteolin and its glycosides, including isoorientin, exhibit a wide spectrum of pharmacological activities, such as antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects.[1][4] An understanding of the biosynthetic pathway of this compound is crucial for the metabolic engineering of plants to enhance its production and for the development of enzymatic synthesis platforms for this valuable bioactive compound.[1]

This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, presenting relevant quantitative data, and outlining experimental protocols for key assays.

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway, leading to the formation of the luteolin aglycone. The final and defining step is the C-glycosylation of the luteolin backbone by a specific C-glycosyltransferase.[1][2]

The pathway can be broadly divided into two main stages:

  • Formation of the Luteolin Aglycone: This stage begins with the amino acid L-phenylalanine and proceeds through the core flavonoid biosynthesis pathway.

  • C-Glycosylation of Luteolin: This is the final step where a glucose moiety is attached to the 6th carbon of the A-ring of the luteolin molecule.

The overall biosynthetic pathway is depicted in the following diagram:

Biosynthesis_of_Luteolin_6_C_glucoside L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Luteolin Luteolin Eriodictyol->Luteolin FNS Luteolin_6_C_glucoside This compound (Isoorientin) Luteolin->Luteolin_6_C_glucoside Gt6CGT (C-glycosyltransferase)

Biosynthesis pathway of this compound.
Enzymes of the Pathway

  • PAL (Phenylalanine ammonia-lyase): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.[1]

  • C4H (Cinnamate-4-hydroxylase): Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid.[1]

  • 4CL (4-Coumaroyl-CoA ligase): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.[1]

  • CHS (Chalcone synthase): Condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2]

  • CHI (Chalcone isomerase): Catalyzes the stereospecific isomerization of naringenin chalcone to naringenin.[2]

  • F3'H (Flavonoid 3'-hydroxylase): Introduces a hydroxyl group at the 3' position of the B-ring of naringenin to form eriodictyol.

  • FNS (Flavone synthase): Catalyzes the desaturation of the C-ring of eriodictyol to form the flavone luteolin.[2]

  • Gt6CGT (C-glucosyltransferase from Gentiana triflora): A specific C-glycosyltransferase that catalyzes the transfer of a glucose moiety from UDP-glucose to the 6th carbon of luteolin, forming this compound.[4][5]

Quantitative Data

The enzymatic activity of C-glycosyltransferases is a critical determinant in the production of this compound. The following table summarizes the kinetic parameters for the C-glucosyltransferase from Gentiana triflora (Gt6CGT), which is known to catalyze the C-glycosylation of luteolin to produce isoorientin.[4][5]

EnzymeSource OrganismSubstrateKm (mM)Vmax (nmol/min/mg)
Gt6CGTGentiana trifloraLuteolin0.2121.1

Table 1: Kinetic parameters of Gt6CGT for the biosynthesis of this compound.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Recombinant Expression and Purification of C-glycosyltransferase (Gt6CGT)

This protocol describes the expression of Gt6CGT in Escherichia coli and its subsequent purification.

Recombinant_Protein_Workflow Cloning Gene Cloning (Gt6CGT into pET vector) Transformation Transformation (into E. coli BL21(DE3)) Cloning->Transformation Culture Cell Culture (LB medium with antibiotic) Transformation->Culture Induction Induction (IPTG at 18°C for ~48h) Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Purification Purification (Affinity Chromatography) Lysis->Purification Analysis Analysis (SDS-PAGE) Purification->Analysis

Workflow for recombinant Gt6CGT expression and purification.

Methodology:

  • Gene Cloning: The coding sequence of the Gt6CGT gene from Gentiana triflora is cloned into an appropriate expression vector, such as pET-28a(+), which allows for the expression of a His-tagged fusion protein.[4][6]

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, for instance, BL21(DE3).[4][6]

  • Cell Culture: A single colony is used to inoculate Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a). The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]

  • Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature, such as 18°C, for an extended period (e.g., 48 hours) to enhance the yield of soluble protein.[6]

  • Cell Harvest: The bacterial cells are harvested by centrifugation at 4°C.

  • Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 300 mM NaCl, 10 mM imidazole, and 1 mM PMSF) and disrupted by sonication on ice. The cell debris is removed by centrifugation.[7]

  • Purification: The supernatant containing the His-tagged Gt6CGT is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-50 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

  • Analysis: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

C-glycosyltransferase (Gt6CGT) Enzyme Assay

This protocol is for determining the in vitro activity of the purified Gt6CGT.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):

    • Purified Gt6CGT enzyme

    • Luteolin (substrate, dissolved in a small amount of DMSO)

    • UDP-glucose (sugar donor)

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature for Gt6CGT, which is 50°C.[4] The reaction is allowed to proceed for a specific time, ensuring that the product formation is within the linear range.

  • Termination: The reaction is terminated by adding an equal volume of methanol or by heating.[7]

  • Analysis: The reaction mixture is centrifuged to pellet any precipitated protein, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound produced.[8]

HPLC Analysis of Luteolin and this compound

This protocol outlines a general method for the separation and quantification of luteolin and its glucosides.

HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Enzyme reaction mixture or plant extract) Injection Injection onto HPLC Sample_Prep->Injection Separation Chromatographic Separation (C18 column, gradient elution) Injection->Separation Detection Detection (UV detector at ~350 nm) Separation->Detection Quantification Quantification (Comparison to standard curve) Detection->Quantification

Workflow for HPLC analysis of luteolin and its glycosides.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column is used.[9][10]

  • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solvent (A), often containing a small amount of acid like 0.2% phosphoric acid, and an organic solvent (B), such as acetonitrile or methanol.[9][10]

  • Gradient Elution: A gradient elution is typically employed to achieve good separation of the polar glucoside from the less polar aglycone. An example gradient could be a linear increase in the organic solvent concentration over time.

  • Detection: The eluting compounds are monitored at a wavelength where both luteolin and this compound have strong absorbance, typically around 350 nm.[10]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of a purified standard.[1]

Conclusion

The biosynthesis of this compound involves a well-characterized enzymatic pathway, culminating in the C-glycosylation of luteolin by a specific C-glycosyltransferase.[1][2] This technical guide has provided a detailed overview of this pathway, including the enzymes involved, quantitative kinetic data for the key C-glycosylation step, and comprehensive experimental protocols. This information serves as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development, facilitating further investigation and exploitation of the therapeutic potential of this compound. The elucidation of this pathway paves the way for the biotechnological production of this important bioactive compound through metabolic engineering and synthetic biology approaches.[3]

References

Luteolin-6-C-glucoside (Isoorientin): A Technical Guide to its Antioxidant Activity Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luteolin-6-C-glucoside, a C-glucosylflavone of luteolin commonly known as Isoorientin, is a natural flavonoid compound demonstrating significant antioxidant properties. Its mechanism of action is multifaceted, combining direct chemical quenching of free radicals with the indirect modulation of endogenous cellular antioxidant defense systems. This dual approach involves direct hydrogen atom transfer to neutralize reactive oxygen species (ROS) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis. This technical guide provides an in-depth examination of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Dual Antioxidant Mechanism of Action

Isoorientin exerts its antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: The polyphenolic structure of Isoorientin, particularly the hydroxyl groups on its B-ring, allows it to directly neutralize free radicals by donating a hydrogen atom.[1] This activity stabilizes reactive species, preventing them from causing oxidative damage to cellular macromolecules like DNA, lipids, and proteins.

  • Indirect Cellular Defense Activation: Beyond direct scavenging, Isoorientin activates intrinsic cellular antioxidant pathways.[2][3] The most critical of these is the Nrf2-Antioxidant Response Element (ARE) pathway, which leads to the transcriptional upregulation of a suite of cytoprotective genes, including those for antioxidant and phase II detoxification enzymes.[3]

Quantitative Data Presentation

The antioxidant capacity of Isoorientin has been quantified using various in vitro assays. The tables below summarize key findings, including direct radical scavenging efficiency (IC50 values) and the induction of cellular antioxidant components.

Table 1: In Vitro Radical Scavenging Activity (IC50 Values)

The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Isoorientin ~14.31 - 23.36[2][4]~2.10[2]
Quercetin~1.84 - 2.10[2]~0.51 - 1.89[2]
Luteolin~2.10[2]~0.59[2]
Rutin~4.68[2]Not Consistently Reported
Kaempferol~5.32[2]~0.85[2]
Ascorbic Acid (Control)~3.02[4]-

Note: Values are compiled from multiple sources and may vary based on specific experimental conditions.

Table 2: Modulation of Cellular Antioxidant Enzymes

Isoorientin treatment enhances the expression and activity of endogenous antioxidant enzymes through Nrf2 activation.

Cell LineTreatmentTarget Enzyme / ProteinObserved EffectCitation
HepG2Isoorientin (5 µg/mL) for 1hNQO1 (protein level)>3-fold increase[5]
HepG2Isoorientin (5 µg/mL) for 1hARE-Luciferase Activity~3.5-fold increase[5]
HepG2IsoorientinHO-1 (protein level)Slight, not significant increase[5]
Animal ModelIsoorientin PretreatmentCatalase (CAT) ActivityMarkedly increased

Signaling Pathway Analysis: The Nrf2-ARE Axis

A cornerstone of Isoorientin's indirect antioxidant mechanism is the activation of the Nrf2 signaling pathway.[2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isoorientin is shown to induce the Nrf2 pathway, in some cases through the activation of upstream kinases like Phosphatidylinositol 3-kinase (PI3K)/Akt.[3] This leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. Inside the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of numerous protective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and various antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[5]

Experimental_Workflow cluster_invitro In Vitro Chemical Assays cluster_cellular Cell-Based Assays DPPH DPPH Assay IC50_chem Direct Scavenging Potency DPPH->IC50_chem Calculate IC50 ABTS ABTS Assay ABTS->IC50_chem Calculate IC50 Cell_Culture 1. Cell Culture (e.g., HepG2) Treatment 2. Treat with Isoorientin Cell_Culture->Treatment CAA 3a. CAA Assay Treatment->CAA Lysis 3b. Cell Lysis Treatment->Lysis CAA_Result Cellular Antioxidant Capacity CAA->CAA_Result WB 4. Western Blot Lysis->WB WB_Result Protein Expression (Nrf2, HO-1, etc.) WB->WB_Result

References

A Technical Guide to the Anti-inflammatory Properties of Luteolin-6-C-glucoside (Isoorientin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-6-C-glucoside, also known as Isoorientin, is a naturally occurring flavone C-glycoside found in a variety of medicinal plants. It has garnered significant scientific interest for its potent anti-inflammatory properties.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying Isoorientin's anti-inflammatory effects, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for professionals engaged in inflammation research and the development of novel therapeutic agents.

Core Anti-inflammatory Mechanisms

Isoorientin exerts its anti-inflammatory effects by modulating several critical signaling cascades that are central to the inflammatory response. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, suppression of the NLRP3 inflammasome, and activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[1]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of gene transcription for numerous pro-inflammatory mediators, including cytokines and enzymes like COX-2 and iNOS.[1][2] Isoorientin has been demonstrated to effectively suppress this pathway. In lipopolysaccharide (LPS)-stimulated macrophages, Isoorientin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of downstream inflammatory genes.[2]

cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_Active Active NF-κB Nucleus Nucleus NFkB_Active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Isoorientin This compound (Isoorientin) Isoorientin->IKK Inhibits LPS LPS Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK P JNK JNK MAPKK->JNK P p38 p38 MAPKK->p38 P AP1 AP-1 Activation ERK->AP1 JNK->AP1 p38->AP1 Inflammation Inflammatory Response AP1->Inflammation Isoorientin This compound (Isoorientin) Isoorientin->ERK Inhibits Phosphorylation Isoorientin->JNK Inhibits Phosphorylation Isoorientin->p38 Inhibits Phosphorylation cluster_cytoplasm Cytoplasm Isoorientin This compound (Isoorientin) Keap1 Keap1 Isoorientin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_Active Active Nrf2 Nucleus Nucleus Nrf2_Active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE HO1 HO-1 & Other Antioxidant Genes ARE->HO1 Upregulation Antioxidant Antioxidant & Anti-inflammatory Effects HO1->Antioxidant Start Start: RAW264.7 Cell Culture Pretreat Pre-treatment: Isoorientin (various conc.) Start->Pretreat Stimulate Stimulation: LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubation Stimulate->Incubate Harvest Harvest Supernatant & Lyse Cells Incubate->Harvest Analysis Analysis Harvest->Analysis Griess Griess Assay (NO) Analysis->Griess ELISA ELISA (Cytokines) Analysis->ELISA WB Western Blot (Proteins) Analysis->WB

References

Luteolin-6-C-glucoside (Isoorientin) CAS Number 4261-42-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-6-C-glucoside, also known as Isoorientin, is a naturally occurring flavone C-glycoside with the CAS number 4261-42-1.[1][2] It is found in a variety of medicinal plants and dietary sources, including Gentiana, Passiflora, and bamboo leaves.[3][4] As a derivative of luteolin, Isoorientin has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties.[3][5][6] Its unique C-glycosidic linkage, where the glucose moiety is attached directly to the luteolin backbone via a carbon-carbon bond, confers greater stability compared to O-glycosides. This technical guide provides an in-depth overview of the physicochemical properties, biological activities, mechanisms of action, and relevant experimental protocols for this compound.

Physicochemical Properties

This compound is a yellow powder.[2][7] It is soluble in solvents like DMSO, methanol, and ethanol.[2][6][8] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4261-42-1[1]
Synonyms Isoorientin, Homoorientin, Luteolin 6-C-β-D-glucoside[2][6]
Molecular Formula C₂₁H₂₀O₁₁[1]
Molecular Weight 448.38 g/mol [1][2]
Appearance Yellow powder[1][7]
Melting Point 245-246 °C[1][7]
Solubility Soluble in DMSO (≥100 mg/mL), Methanol, Ethanol, Pyridine[2][6][8]
Density 1.8 ± 0.1 g/cm³[1]
Boiling Point 856.7 ± 65.0 °C at 760 mmHg[1]
Flash Point 303.2 ± 27.8 °C[1]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities by modulating key cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of flavonoids like Isoorientin is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[4][5] This activity helps mitigate the oxidative stress implicated in numerous chronic diseases.[9]

Mechanism of Action: The antioxidant effects of luteolin and its glucosides are mediated, in part, by the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10][11] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[10] Under oxidative stress, Isoorientin can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[11][12]

Antioxidant Signaling Pathway Putative Nrf2-Mediated Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation L6G This compound L6G->Keap1_Nrf2 promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Enzymes Protective Enzymes Genes->Enzymes translates to Enzymes->ROS neutralizes

Nrf2-mediated antioxidant signaling pathway.

Quantitative Data: While specific data for this compound is limited, the antioxidant activities of its aglycone, luteolin, and a close analog, Luteolin-7-O-glucoside, provide a valuable reference.

Table 2: In Vitro Antioxidant Activity of Related Compounds

AssayCompoundResult (IC₅₀ / EC₅₀)StandardStandard ResultReference(s)
DPPH Radical Scavenging Luteolin13.9 µM--[13]
DPPH Radical Scavenging Luteolin-7-O-glucoside6.80 µMBHT> 100 µM[10]
ABTS Radical Scavenging Luteolin-Vitamin C-[14]
ORAC Luteolin-7-O-glucoside8804 µmol of Trolox/gBHT143 µmol of Trolox/g[10]
FRAP Luteolin-7-O-glucoside19,570 µM FeSO₄/g--[10]

IC₅₀/EC₅₀: Half-maximal inhibitory/effective concentration. A lower value indicates higher antioxidant activity. BHT: Butylated hydroxytoluene. ORAC: Oxygen Radical Absorbance Capacity. FRAP: Ferric Reducing Antioxidant Power.

Anti-inflammatory Activity

Isoorientin demonstrates potent anti-inflammatory effects.[3] It has been shown to be a selective inhibitor of cyclooxygenase-2 (COX-2) and can reduce the production of various pro-inflammatory mediators.[2][6]

Mechanism of Action: The anti-inflammatory activity of Isoorientin is primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[12][15][16]

  • NF-κB Pathway: In response to inflammatory stimuli like Lipopolysaccharide (LPS), Isoorientin can prevent the degradation of the inhibitory protein IκBα.[17] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2.[8][16][17]

  • MAPK Pathway: Luteolin and its glycosides can also modulate the MAPK pathway, which includes kinases like p38, JNK, and ERK.[18][19] By inhibiting the phosphorylation of these kinases, Isoorientin can block the activation of downstream transcription factors like AP-1, further reducing the expression of inflammatory mediators.[15][17]

Anti_Inflammatory_Signaling Key Anti-Inflammatory Signaling Pathways cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) MAPK_Kinases MAPK Kinases (p38, JNK, ERK) LPS->MAPK_Kinases IKK IKK LPS->IKK L6G This compound L6G->MAPK_Kinases inhibits L6G->IKK inhibits AP1 AP-1 MAPK_Kinases->AP1 activates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) AP1->Genes activates transcription IkB IκBα IKK->IkB phosphorylates NFkB_p65_cyto NF-κB (p65) IkB->NFkB_p65_cyto releases NFkB_p65_nuc NF-κB (p65) NFkB_p65_cyto->NFkB_p65_nuc translocation NFkB_p65_nuc->Genes activates transcription

Inhibition of NF-κB and MAPK pathways.

Quantitative Data: Studies on Isoorientin and related compounds have quantified their inhibitory effects on the production of inflammatory mediators in cell models, such as LPS-stimulated RAW 264.7 macrophages.

Table 3: Anti-inflammatory Activity of this compound and Related Compounds

Parameter InhibitedCompoundIC₅₀ ValueCell LineAssayReference(s)
COX-2 Inhibition Isoorientin39 µM-In Vitro Enzyme Assay[2]
Nitric Oxide (NO) Production Luteolin-7-O-glucoside22.7 µMRAW 264.7Griess Assay[20]
Prostaglandin E₂ (PGE₂) Production Luteolin-7-O-glucoside15.0 µMRAW 264.7ELISA[20]
Anticancer Activity

Isoorientin has demonstrated anticancer activities against various tumor types, including pancreatic cancer.[8] Its effects are multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.[8][18][19]

Mechanism of Action: The anticancer effects of luteolin and its derivatives are often linked to the modulation of apoptosis-regulating proteins and cell cycle components.[21] Isoorientin can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves increasing the expression of pro-apoptotic proteins like Bax and caspases, while decreasing the levels of anti-apoptotic proteins such as Bcl-2.[9][21] Furthermore, it can interfere with critical cell survival pathways like PI3K/Akt.[18][19]

Apoptosis_Signaling Simplified Apoptosis Induction Pathway L6G This compound PI3K_Akt PI3K/Akt Pathway (Pro-survival) L6G->PI3K_Akt inhibits Bcl2 Bcl-2 (Anti-apoptotic) L6G->Bcl2 downregulates Bax Bax (Pro-apoptotic) L6G->Bax upregulates PI3K_Akt->Bcl2 inhibits Bcl2->Bax inhibits Mito Mitochondria Bax->Mito promotes release of CytC Cytochrome c Mito->CytC Caspases Caspases (e.g., Caspase-3) CytC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Induction of apoptosis by this compound.

Quantitative Data: The cytotoxic effects of Isoorientin and related compounds are typically evaluated by determining their IC₅₀ values against various cancer cell lines.

Table 4: Cytotoxicity of this compound and Related Compounds Against Cancer Cells

Cell LineCancer TypeCompoundIC₅₀ ValueAssayReference(s)
PANC-1 PancreaticIsoorientinViability decreased at 20-160 µMCCK8 Assay[2]
PATU-8988 PancreaticIsoorientinViability decreased at 20-160 µMCCK8 Assay[2]
MCF-7 BreastLuteolin-7-O-glucoside3.98 µg/mLMTT Assay[20]
HepG2 LiverLuteolin-7-O-glucoside>200 µMATP-based viability assay[20]
Neuroprotective Effects

Luteolin and its derivatives exhibit significant neuroprotective properties, making them promising candidates for addressing neurodegenerative diseases.[22][23] Their mechanisms involve combating oxidative stress and neuroinflammation, which are key pathological factors in conditions like Alzheimer's and Parkinson's disease.[22][24][25] Luteolin has been shown to suppress the activation of microglia and astrocytes, reduce the production of pro-inflammatory cytokines in the brain, and inhibit apoptotic pathways in neurons.[22][23][25]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Extraction and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard technique for the accurate quantification of Isoorientin in various matrices like plant extracts and biological samples.[26][27]

4.1.1 Sample Preparation

  • Plant Material (e.g., Leaves):

    • Weigh 1.0 g of dried, powdered plant material.[28]

    • Perform ultrasound-assisted extraction with 10.0 mL of 50% (v/v) methanol in water for 20 minutes.[26][28]

    • Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.[26]

  • Biological Samples (e.g., Plasma):

    • To a plasma sample, add methanol to precipitate proteins.[26][27]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.[26]

    • Collect the supernatant for HPLC analysis.[26]

4.1.2 HPLC Conditions (Isocratic Method)

  • Column: LiChrospher 100 RP-18 (5 µm, 4.6 × 250 mm) or similar C18 column.[3][26]

  • Mobile Phase: Water:Methanol:Glacial Acetic Acid (65:35:5, v/v/v).[3][26]

  • Flow Rate: 0.8 mL/min.[26][27]

  • Detection Wavelength: 354 nm.[26][27]

  • Injection Volume: 10 µL.[26]

  • Quantification: Use an external standard method with a calibration curve prepared from a pure Isoorientin standard.[3][27]

HPLC_Workflow General Workflow for HPLC Quantification start Sample (Plant or Biological) extraction Extraction (e.g., UAE, Protein Precipitation) start->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc HPLC System (Pump, Injector, Column) filtration->hplc detection UV/DAD Detector (e.g., 354 nm) hplc->detection data Data Acquisition (Chromatogram) detection->data quant Quantification (Peak Area vs. Calibration Curve) data->quant end Result (Concentration of Isoorientin) quant->end

Workflow for HPLC quantification of Isoorientin.
In Vitro Antioxidant Assays

4.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[10][29]

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the Isoorientin test sample and a standard (e.g., Ascorbic acid) in methanol.[10][30]

  • Reaction: In a 96-well plate, add 100 µL of the test or standard solution to 100 µL of the DPPH solution.[29]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[10]

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[29]

4.2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay This assay measures the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[10][29]

  • Preparation: Generate the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing them to react in the dark for 12-16 hours. Dilute the stock solution with methanol to an absorbance of ~0.70 at 734 nm.[10][30]

  • Reaction: In a 96-well plate, add 10 µL of the test sample or standard (e.g., Trolox) to 190 µL of the diluted ABTS•+ solution.[30]

  • Incubation: Incubate at room temperature for 6 minutes.[30]

  • Measurement: Measure the absorbance at 734 nm.[29]

  • Calculation: Calculate the percentage of inhibition to determine the IC₅₀ value.[30]

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as an indicator of cell viability and cytotoxicity.[13][31]

  • Cell Seeding: Seed cells (e.g., cancer cell lines or macrophages) in a 96-well plate at an appropriate density and allow them to adhere overnight.[13]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).[31]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[31]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[31]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[31]

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.[13]

Measurement of Anti-inflammatory Activity

This protocol assesses the effect of Isoorientin on the production of pro-inflammatory mediators in LPS-stimulated macrophages (e.g., RAW 264.7).[20][31]

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of Isoorientin for 1-2 hours.[20]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated/LPS-stimulated controls.[31]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.[31]

  • Measurement:

    • Nitric Oxide (NO): Measure nitrite concentration in the supernatant using the Griess Reagent system. Read absorbance at 540 nm.[20]

    • Cytokines (TNF-α, IL-6): Quantify cytokine levels in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[31]

Cell_Assay_Workflow Workflow for Cell-Based Assays seeding Seed Cells in 96-well Plate pretreatment Pre-treatment with This compound seeding->pretreatment stimulation Stimulation (e.g., with LPS for inflammation) or Incubation (for cytotoxicity) pretreatment->stimulation incubation Incubation (e.g., 24-72 hours) stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant process_cells Process Cells incubation->process_cells elisa Cytokine ELISA (TNF-α, IL-6) collect_supernatant->elisa griess NO Assay (Griess Reagent) collect_supernatant->griess mtt MTT Assay process_cells->mtt western Western Blot process_cells->western result1 Anti-inflammatory Effect elisa->result1 griess->result1 result2 Cytotoxicity / Viability mtt->result2 result3 Protein Expression western->result3

General workflow for cell-based assays.
Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in cell lysates, such as those involved in signaling pathways (p-p65, p-p38) or inflammation (iNOS, COX-2).[16][17]

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-COX-2) and a loading control (e.g., anti-β-actin) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[16]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using image analysis software.[16]

Conclusion

This compound (Isoorientin) is a promising natural flavonoid with a robust profile of biological activities, including significant antioxidant, anti-inflammatory, and anticancer effects. Its mechanisms of action are rooted in the modulation of critical cellular signaling pathways such as Nrf2, NF-κB, and MAPK. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound. While much is known, particularly from studies on its aglycone luteolin, further research focusing specifically on the pharmacokinetics, in vivo efficacy, and safety profile of pure this compound is essential for its potential development into a therapeutic agent for a variety of human diseases.

References

Isoorientin (Luteolin-6-C-glucoside): A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoorientin, a naturally occurring C-glucosyl flavone, has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the core biological functions of isoorientin, with a focus on its antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic properties. This document synthesizes quantitative data, details key experimental methodologies, and visually represents the underlying signaling pathways to facilitate further research and drug development initiatives.

Core Biological Activities

Isoorientin's broad spectrum of biological effects is primarily rooted in its potent antioxidant and anti-inflammatory capabilities.[1] These foundational activities underpin its therapeutic potential in a variety of disease models.

Antioxidant Activity

The antioxidant capacity of isoorientin is a cornerstone of its multifaceted pharmacological effects. It functions as both a direct radical scavenger and an indirect antioxidant by augmenting endogenous defense systems.

Quantitative Data: Antioxidant Activity of Isoorientin

AssayIC50 (µM)Source
DPPH Radical Scavenging~32.3[2]
ABTS Radical Scavenging~4.7[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve isoorientin in methanol to create a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well microplate, mix 100 µL of each isoorientin dilution with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with isoorientin. The IC50 value is determined from a dose-response curve.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Isoorientin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant gene expression. This activation is mediated through the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Isoorientin-induced PI3K/Akt activation leads to the phosphorylation and inactivation of GSK3β, preventing Nrf2 degradation and allowing its translocation to the nucleus where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoorientin Isoorientin PI3K PI3K Isoorientin->PI3K Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits (P) Keap1 Keap1 Akt->Keap1 Inhibits Nrf2 Nrf2 GSK3b->Nrf2 Promotes Degradation Keap1->Nrf2 Sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Transcription Cytoplasm Cytoplasm Nucleus Nucleus Nrf2_n->ARE Binds

Nrf2-driven antioxidant response induced by Isoorientin.
Anti-inflammatory Activity

Isoorientin demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[1]

Quantitative Data: In vivo Anti-inflammatory Activity

ModelSpeciesEffective DoseFindingSource
Carrageenan-induced paw edemaMice15 and 30 mg/kgSignificant reduction in paw edema[6]
Lipopolysaccharide (LPS)-induced endotoxemiaMice25 and 50 mg/kgDecreased production of TNF-α, IL-6, and IL-1β[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This model is a standard in vivo assay to evaluate acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimate male BALB/c mice for one week prior to the experiment.

  • Grouping: Randomly divide mice into control and treatment groups.

  • Compound Administration: Administer isoorientin (e.g., 15 and 30 mg/kg, i.p.) or vehicle to the respective groups.

  • Induction of Edema: One hour after treatment, inject 20 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Signaling Pathway: Inhibition of NF-κB Signaling

Isoorientin exerts its anti-inflammatory effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] It has been shown to prevent the phosphorylation of IκB kinase (IKK), which in turn inhibits the phosphorylation and subsequent degradation of the inhibitory protein IκB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1][7]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Isoorientin Isoorientin Isoorientin->IKK Inhibits NFkB_n->Proinflammatory_Genes Transcription

Inhibition of the NF-κB signaling pathway by Isoorientin.
Anti-Cancer Activity

Isoorientin has demonstrated significant anti-cancer effects in various cancer cell lines, primarily through the induction of apoptosis, inhibition of cell proliferation and invasion, and modulation of key signaling pathways.[8][9]

Quantitative Data: In Vitro Anti-Cancer Activity

Cell LineCancer TypeAssayFindingConcentration/DoseSource
HT-29Human Colorectal AdenocarcinomaXTT AssayIC50 of 125 µM (48h)125 µM[7]
PANC-1Human Pancreatic CancerCCK8 AssaySignificant decrease in cell viability20, 40, 80, 160 µM[8]
PATU-8988Human Pancreatic CancerCCK8 AssaySignificant decrease in cell viability20, 40, 80, 160 µM[8]
HepG2Human Hepatocellular CarcinomaNot SpecifiedReduced proliferationNot Specified[7]

Experimental Protocol: XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of isoorientin and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • XTT Reagent Addition: Prepare the XTT labeling mixture (XTT and electron-coupling reagent) according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Signaling Pathway: AMPK-Mediated Anti-Cancer Effects

In pancreatic cancer cells, isoorientin exerts its anti-cancer effects in part by activating the AMP-activated protein kinase (AMPK) signaling pathway.[8] Activation of AMPK leads to the inhibition of downstream targets involved in cell growth and proliferation, such as the mTOR pathway. Furthermore, activated AMPK can promote apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent caspase activation.[10]

AMPK_Pathway Isoorientin Isoorientin AMPK AMPK Isoorientin->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Bcl2 Bcl-2 AMPK->Bcl2 Inhibits Bax Bax AMPK->Bax Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

AMPK signaling pathway activated by Isoorientin in cancer cells.
Neuroprotective Activity

Isoorientin has demonstrated neuroprotective effects by mitigating neuroinflammation and oxidative stress in neuronal cells.

Experimental Workflow: In Vitro Neuroprotection Assay

This workflow outlines a general procedure for assessing the neuroprotective effects of isoorientin against a neurotoxic stimulus in a microglial cell line.

Neuroprotection_Workflow Start Start Cell_Culture Culture BV-2 Microglial Cells Start->Cell_Culture Pretreatment Pre-treat with Isoorientin Cell_Culture->Pretreatment Stimulation Induce Neuroinflammation (e.g., with LPS) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Analysis Analyze Endpoints: - NO production (Griess) - Cytokine levels (ELISA) - Protein expression (WB) Incubation->Analysis End End Analysis->End

Workflow for assessing the neuroprotective effects of Isoorientin.

Signaling Pathway: Modulation of GSK3β and Downstream Pathways

Isoorientin exerts neuroprotective effects by inhibiting glycogen synthase kinase 3β (GSK3β).[1] This inhibition, achieved through increased phosphorylation at Ser9, subsequently modulates downstream signaling pathways. By inhibiting GSK3β, isoorientin can suppress the activation of pro-inflammatory pathways like NF-κB and ERK, while activating the Nrf2/HO-1 antioxidant pathway.[1] This multifaceted mechanism contributes to the reduction of neuroinflammation and protection of neuronal cells.

Anti-Diabetic Activity

Isoorientin has shown potential in ameliorating metabolic complications associated with diabetes, including hyperglycemia and insulin resistance.[1]

Experimental Protocol: Alloxan-Induced Diabetic Rat Model

This is a common in vivo model to study the anti-diabetic effects of compounds.

  • Animal Acclimatization: Acclimate male Wistar rats for one week.

  • Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg).

  • Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with blood glucose levels above 200 mg/dL are considered diabetic.

  • Treatment: Administer isoorientin (e.g., 200 mg/kg, oral gavage) daily for a specified period (e.g., 4 weeks).

  • Monitoring: Monitor blood glucose levels and body weight regularly.

  • Terminal Analysis: At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipid profile) and tissues for histopathological examination.

Signaling Pathway: PI3K/Akt and GLUT4 Translocation

The anti-diabetic effects of isoorientin are linked to the modulation of the PI3K/Akt signaling pathway, which plays a crucial role in insulin-mediated glucose uptake. Activation of this pathway is believed to promote the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in insulin-sensitive tissues like skeletal muscle and adipose tissue, thereby enhancing glucose uptake from the bloodstream.[11][12]

Conclusion

Isoorientin is a promising natural flavonoid with a wide array of biological activities relevant to the prevention and treatment of several major human diseases. Its potent antioxidant and anti-inflammatory properties, coupled with its ability to modulate key signaling pathways such as Nrf2, NF-κB, AMPK, and PI3K/Akt, underscore its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for further research into the clinical applications of isoorientin. Future studies should focus on its bioavailability, pharmacokinetics, and efficacy in more complex in vivo models to fully elucidate its therapeutic utility.

References

A Technical Guide to Homoorientin (Luteolin-6-C-glucoside) for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Homoorientin, also known as Isoorientin or Luteolin-6-C-glucoside, is a naturally occurring C-glycosyl flavone found in various plant species.[1][2] Its chemical structure, featuring a luteolin aglycone linked to a glucose moiety at the C-6 position, underpins its significant and diverse biological activities.[2] This compound has garnered substantial scientific interest for its potential therapeutic applications, demonstrating a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][3][4] Notably, it has been identified as a key bioactive component in plants like bamboo and those of the Gentiana species.[5]

This technical guide serves as a comprehensive resource, consolidating current research findings on Homoorientin. It provides an in-depth overview of its physicochemical properties, established protocols for its extraction and isolation, a detailed analysis of its pharmacological activities with a focus on underlying molecular mechanisms, and a summary of its pharmacokinetic profile. The information is presented to support and accelerate further research and development of Homoorientin as a potential therapeutic agent.

Physicochemical Properties and Natural Occurrence

Homoorientin is a flavone characterized by its specific glycosidic linkage, which influences its solubility and bioavailability.[6][7] A summary of its key properties and notable plant sources is provided below.

Table 1: Physicochemical Properties of Homoorientin

Property Value Reference
Synonyms Isoorientin, this compound [2][6]
CAS Number 4261-42-1 [6]
Molecular Formula C₂₁H₂₀O₁₁ [6]
Molecular Weight 448.38 g/mol [6]

| Solubility | DMSO: 90 mg/mL (200.72 mM)Water: InsolubleEthanol: Insoluble |[6] |

Table 2: Natural Plant Sources and Homoorientin Content

Plant Species Plant Part Isoorientin Content (% w/w or mg/g) Reference
Gentiana olivieri Leaves 3.70% [5]
Gentiana olivieri Flowers 3.28% [5]
Gentiana gelida Flowers 3.52% [5]
Gentiana asclepiadea Leaves 3.07% [5]
Gentiana cruciata Leaves 2.27% [5]
Vaccinium bracteatum Leaf Extract 3.45 mg/g [5]

| Bamboo Leaves | Extract | 8.3% Purity Achieved |[5][8] |

Extraction and Isolation Protocols

Efficient extraction and purification are critical for obtaining high-purity Homoorientin for research purposes. The general workflow involves an initial solvent extraction from plant material, followed by chromatographic purification.

G cluster_extraction Extraction cluster_purification Purification plant Powdered Plant Material solvent Add Anhydrous Alcohol (1:5 to 1:15 g/ml) plant->solvent extraction Negative Pressure Extraction (-0.07 MPa, 30-35°C, 1-2h) solvent->extraction crude Crude Flavonoid Extract extraction->crude resin Macroporous Resin Column Chromatography crude->resin semi_pure Semi-Purified Fractions resin->semi_pure hplc Preparative HPLC (Reversed-phase C18) semi_pure->hplc pure High-Purity Homoorientin (>98%) hplc->pure

Caption: General workflow for the extraction and isolation of Homoorientin.[5][8]
Experimental Protocol: Negative Pressure Extraction

This method utilizes reduced pressure to enhance extraction efficiency at lower temperatures, preserving the integrity of the compound.[5][8]

  • Material Preparation: Dry and powder the source plant material (e.g., bamboo leaves).

  • Extraction Setup: Place the powdered material into a negative pressure container.

  • Solvent Addition: Add an extraction solvent, such as an ethanol-water mixture, at a solid-to-liquid ratio of 1:10 to 1:15 (g/mL).[8]

  • Digestion: Allow the mixture to digest for 1-2 hours under negative pressure (-0.065 to -0.075 MPa) at a controlled low temperature (30-35°C).[5][8]

  • Collection: Filter the solution to separate the solid material. Collect the filtrate and concentrate it under a vacuum to yield the crude extract. Using this method on bamboo leaves has been shown to produce an extract with a Homoorientin purity of 8.3%.[5]

Experimental Protocol: Purification by Chromatography

A two-step chromatographic process is typically employed to isolate Homoorientin from the crude extract.

  • Macroporous Resin Column Chromatography:

    • Dissolve the crude extract in an appropriate solvent.

    • Load the sample solution onto a column packed with a suitable macroporous resin (e.g., HPD-500).[5]

    • Elute the column with a solvent gradient, typically starting with water and gradually increasing the ethanol concentration.

    • Collect fractions and monitor using Thin Layer Chromatography (TLC) or HPLC to identify those rich in Homoorientin.

    • Combine and concentrate the Homoorientin-rich fractions.[5]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Dissolve the semi-purified extract from the previous step in the mobile phase.

    • Utilize a preparative HPLC system with a reversed-phase C18 column.

    • Employ a mobile phase system, such as water-methanol-glacial acetic acid, to achieve fine separation.[5]

    • Set the detector at the maximum absorption wavelength for Homoorientin (approx. 350 nm) to isolate the compound at a high purity level (>98%).[5][9]

Pharmacological Activities and Mechanisms of Action

Anticancer Activity

Homoorientin exhibits significant antineoplastic properties across a range of cancer types, including pancreatic, liver, and oral cancers.[2][10] Its mechanisms involve the induction of apoptosis, inhibition of cell proliferation and invasion, and modulation of critical cell signaling pathways.[2][10]

Table 3: In Vitro Cytotoxicity of Homoorientin in Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value Reference
Caco-2 Colon Cancer > 80 µg/mL (>178.42 µM) [11]
Caco-2 Colon Cancer 85.58 µg/mL (190.86 µM) [11]

| HepG2 | Liver Cancer | 53.1 ± 6.9 µM |[11] |

Signaling Pathways in Cancer:

  • AMPK Pathway in Pancreatic Cancer: Homoorientin activates the AMP-activated protein kinase (AMPK) signaling pathway.[2] This activation leads to the induction of apoptosis and a reduction in tumor malignancy by downregulating proteins involved in cell survival and invasion (like VEGF, N-cadherin, MMPs, and Bcl-2) and upregulating pro-apoptotic proteins (like E-cadherin and BAX).[2]

G cluster_down Downregulated Proteins cluster_up Upregulated Proteins compound Homoorientin ampk AMPK compound->ampk activates vegf VEGF ampk->vegf ncad N-cadherin ampk->ncad mmp MMP2/MMP9 ampk->mmp bcl2 Bcl-2 ampk->bcl2 ecad E-cadherin ampk->ecad bax BAX ampk->bax malignancy Decreased Malignancy (Invasion & Migration) vegf->malignancy ncad->malignancy mmp->malignancy apoptosis Induction of Apoptosis bcl2->apoptosis bax->apoptosis

Caption: Homoorientin activates the AMPK pathway in pancreatic cancer cells.[2]
  • PI3K/Akt and MAPK Pathways: In various cancer models, Homoorientin has been shown to inhibit the pro-survival PI3K/Akt pathway by reducing the phosphorylation of Akt.[12] It also modulates the mitogen-activated protein kinase (MAPK) pathway, often promoting apoptosis by activating JNK and p38 kinases while inhibiting the pro-proliferative ERK kinase.[12]

Neuroprotective and Anti-neuroinflammatory Activity

Homoorientin displays promising neuroprotective effects, particularly by mitigating neuroinflammation driven by microglial activation, a key process in neurodegenerative diseases like Alzheimer's.[4][13]

  • Mechanism in Microglia: In lipopolysaccharide (LPS)-stimulated microglia, Homoorientin attenuates the inflammatory response by modulating multiple signaling pathways. It promotes the inhibitory phosphorylation of GSK3β, prevents the degradation of IκB (thereby keeping NF-κB in the cytoplasm), and activates the Nrf2/HO-1 antioxidant response element pathway.[4] This cascade of events leads to a significant reduction in the production of pro-inflammatory mediators such as TNF-α, nitric oxide (NO), and COX-2.[4]

G lps LPS (Inflammatory Stimulus) nfk_nuc Nuclear NF-κB p65 ↓ lps->nfk_nuc activates compound Homoorientin gsk p-GSK3β (Ser9) ↑ compound->gsk ikb IκB ↑ compound->ikb nrf2 Nuclear Nrf2 ↑ compound->nrf2 neuroprotection Neuroprotection gsk->neuroprotection ikb->nfk_nuc inhibits nuclear translocation inflammation Pro-inflammatory Mediators ↓ (TNF-α, NO, COX-2) nfk_nuc->inflammation is reduced ho1 HO-1 ↑ nrf2->ho1 activates transcription ho1->neuroprotection inflammation->neuroprotection

Caption: Neuroprotective mechanism of Homoorientin in activated microglia.[4]
Antioxidant Activity

Homoorientin is a potent antioxidant, acting as a scavenger of various reactive oxygen species (ROS).[6][14] It can directly neutralize free radicals, including superoxide, peroxyl, and hydroxyl radicals.[15] Interestingly, its effect on intracellular ROS levels appears to be cell-dependent; it increases ROS in HepG2 hepatoma cells, contributing to its anticancer effect, while enhancing the endogenous antioxidant defense system in normal liver cells.[16]

Table 4: In Vitro Antioxidant Activity of Homoorientin

Assay Result (IC₅₀) Reference
Superoxide Radical Scavenging 9.0 ± 0.8 µM [15]

| DPPH Radical Scavenging | More potent than Trolox and BHT |[15] |

Anti-inflammatory Activity

Beyond neuroinflammation, Homoorientin demonstrates systemic anti-inflammatory effects. In animal models, it reduces inflammation and allergic responses.[3]

Table 5: In Vivo Anti-inflammatory and Anti-allergic Effects of Homoorientin

Animal Model Dosage Key Findings Reference
Ovalbumin-induced asthma (mice) 25 and 50 mg/kg (intragastric) Significant reduction in IL-4, IL-5, and IL-13 in BALF. Decreased p-NF-κB-p65 expression. [3]

| Carrageenan-induced paw edema (rats) | Not specified | Significantly reduced inflammation. |[3] |

Pharmacokinetics and Metabolism

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of Homoorientin is crucial for its development as a drug.

  • Absorption and Bioavailability: In Caco-2 cell monolayer models, Homoorientin is well-absorbed primarily via passive diffusion.[17] However, in vivo studies in rats show a low oral bioavailability of approximately 9%.[7][18] This is attributed to its low aqueous solubility and extensive first-pass metabolism in the liver and gut.[7][18]

  • Metabolism: Homoorientin is metabolized by phase II UGT enzymes, with UGT1A1, 1A8, 1A9, and 1A10 showing the highest activity.[17] Following oral administration in rats, the primary metabolite detected in plasma is a sulfate conjugate (isoorientin 3'- or 4'-O-sulfate).[7][18] Intestinal bacteria also play a role in its metabolism, capable of transforming it into 6-C-glucosyleriodictyol, which is then deglycosylated to eriodictyol.[19]

  • Pharmacokinetics: After intravenous administration in rats (5, 10, and 15 mg/kg), Homoorientin exhibits linear pharmacokinetics with a terminal half-life of approximately 1.7-2.1 hours.[7]

G cluster_pathways Metabolic Pathways compound Homoorientin path1 Intestinal Bacteria compound->path1 path2 Phase II Metabolism (UGT Enzymes) compound->path2 met1 6-C-glucosyleriodictyol path1->met1 met2 Eriodictyol met1->met2 met3 Sulfate & Glucuronide Conjugates path2->met3

Caption: Primary metabolic pathways of Homoorientin in vivo.[17][19]

Table 6: Pharmacokinetic Parameters of Homoorientin in Rats

Administration Dose T₁/₂ (h) Bioavailability (%) Key Notes Reference
Intravenous (i.v.) 5, 10, 15 mg/kg 1.67 - 2.07 N/A Linear pharmacokinetics observed. [7][18]

| Oral (p.o.) | 150 mg/kg | - | 8.98 ± 1.07% | Low plasma concentration of parent drug; high concentration of sulfate metabolite. |[7][18] |

Key Experimental Methodologies

In Vitro Cell Viability (MTS Assay)

This assay is used to assess the cytotoxic effects of Homoorientin on cancer cells.[12]

  • Cell Seeding: Seed cancer cells (e.g., PANC-1, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of Homoorientin (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours until color development.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins within signaling pathways.[4]

  • Cell Lysis: After treatment with Homoorientin, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AMPK, NF-κB p65, Nrf2) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Ovalbumin-Induced Asthma Model

This model is used to evaluate the anti-allergic and anti-inflammatory effects of Homoorientin in the airways.[3]

  • Sensitization: Sensitize mice (e.g., C57BL/6) by intraperitoneal injection of ovalbumin (OVA) emulsified with aluminum hydroxide on days 0 and 14.

  • Challenge: From day 21 to 27, challenge the mice with an aerosolized OVA solution for 30 minutes daily.

  • Compound Administration: Administer Homoorientin (e.g., 25 or 50 mg/kg) or vehicle control intragastrically one hour before each OVA challenge.

  • Sample Collection: 24 hours after the final challenge, collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analysis: Analyze the BALF for inflammatory cell counts and cytokine levels (IL-4, IL-5, IL-13) using ELISA. Analyze lung tissue for histological changes and protein expression (e.g., p-NF-κB) via Western blot or immunohistochemistry.

Conclusion

Homoorientin (this compound) is a multifaceted flavonoid with significant therapeutic potential. Its well-documented anticancer, neuroprotective, antioxidant, and anti-inflammatory activities are supported by clear mechanisms of action involving the modulation of key cellular signaling pathways such as AMPK, PI3K/Akt, and NF-κB. While its in vitro and preclinical efficacy is promising, the primary challenge for its clinical development is its low oral bioavailability.[7] Future research should focus on developing novel drug delivery systems (e.g., nanoformulations) to enhance its pharmacokinetic profile. Further investigation into its efficacy in a wider range of disease models and eventual transition to human clinical trials will be critical to fully realize the therapeutic promise of this potent natural compound.

References

A Technical Guide to the Solubility of Luteolin-6-C-glucoside (Isoorientin)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Luteolin-6-C-glucoside (also known as Isoorientin), a C-glycosyl flavonoid with significant antioxidant, anti-inflammatory, and anti-cancer properties. Accurate solubility data is paramount for the design and execution of in vitro biological assays, formulation development, and pharmacokinetic studies. This document consolidates available quantitative solubility data, presents detailed experimental protocols for solubility determination, and illustrates key biological pathways modulated by this compound.

Solubility Profile of this compound

This compound's solubility is highly dependent on the solvent's polarity. It exhibits excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), which is crucial for preparing high-concentration stock solutions for biological screening. Its solubility in aqueous and less polar organic solvents is considerably lower, a common characteristic for many flavonoids that poses challenges for formulation and bioavailability.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various laboratory solvents. For comparative context, data for its aglycone, Luteolin, is also included where available, as the glycosidic moiety significantly influences solubility.

CompoundSolventSolubility (mg/mL)Molar Conc. (mM)Temp. (°C)Source / Notes
This compound DMSO ≥ 100 ≥ 223.03 Not Specified BioCrick. Saturation was not reached at this concentration.[1]
This compoundDMSO100~223Not SpecifiedA stock solution of this concentration was successfully prepared.[2]
This compoundMethanol5~11.15Not SpecifiedChemsrc.[2]
Luteolin (Aglycone)DMSO~10~34.9Not SpecifiedCayman Chemical.[3]
Luteolin (Aglycone)DMSO0.31 ± 0.08~1.0827HPLC method; lower value may be due to shorter dissolution time.[4]
Luteolin (Aglycone)Dimethyl Formamide (DMF)~20~69.9Not SpecifiedCayman Chemical.[3]
Luteolin (Aglycone)Ethanol~5~17.5Not SpecifiedCayman Chemical.[3]
Luteolin (Aglycone)Water0.0064~0.02230Highlighting poor aqueous solubility.[5]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility measurement is critical. The two most common methods in drug discovery are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility: Shake-Flask Method

This method determines the true equilibrium solubility of a compound and is considered the gold standard. It involves saturating a solvent with the compound over a sufficient period to reach equilibrium.

Protocol:

  • Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., DMSO, water, ethanol) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant. This step must be done without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using High-Performance Liquid Chromatography with UV detection (HPLC-UV). Construct a calibration curve using standard solutions of this compound of known concentrations to determine the concentration in the sample.[6]

  • Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sep Separation & Analysis cluster_result Result A Add Excess Compound to Solvent B Agitate at Constant Temp (24-72 hours) A->B Equilibration C Centrifuge to Pellet Solid B->C D Collect Supernatant C->D E Dilute Sample D->E F Quantify via HPLC-UV E->F G Calculate Solubility F->G

Workflow for Thermodynamic Solubility Determination.

Biological Context: Key Signaling Pathways

The solubility of this compound in solvents like DMSO is critical for its use in in vitro studies to elucidate its mechanisms of action. This compound modulates several key signaling pathways involved in cellular defense and disease progression.

Nrf2-Mediated Antioxidant Response

A primary mechanism of action for this compound (Isoorientin) is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Isoorientin is believed to activate upstream kinases like PI3K/Akt, which leads to the dissociation of Nrf2 from Keap1.[7][8] Freed Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Oxidoreductase 1 (NQO1).[7][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ISO This compound (Isoorientin) PI3K PI3K ISO->PI3K Akt Akt PI3K->Akt Keap1_Nrf2 Keap1 Nrf2 Akt->Keap1_Nrf2 Inhibits Sequestration Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Enzymes (HO-1, NQO1, SOD) ARE->Genes Promotes Transcription

Antioxidant action of this compound via Nrf2 pathway.
Modulation of Inflammatory and Cell Proliferation Pathways

Beyond its antioxidant effects, this compound also demonstrates significant anti-inflammatory and anti-cancer activities by interacting with other critical pathways:

  • NF-κB Pathway: It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of genes involved in inflammation, leading to reduced production of pro-inflammatory cytokines.[7][10]

  • MAPK and PI3K/Akt Pathways: The compound has been shown to inhibit the MAPK and PI3K/Akt signaling pathways, which are crucial for osteoclast differentiation and are often dysregulated in cancer, thereby inhibiting cell proliferation and inducing apoptosis.[11][12][13]

  • COX-2 Inhibition: Isoorientin is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins.[1][2]

References

Luteolin-6-C-glucoside: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin-6-C-glucoside, also known as Isoorientin, is a naturally occurring flavone C-glycoside with a wide range of documented pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] The integrity and stability of this compound are of paramount importance for accurate and reproducible research, as well as for the development of potential therapeutic agents. Degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental outcomes and the safety profile of drug candidates. This technical guide provides an in-depth overview of the stability of this compound under various conditions, recommended storage protocols, and detailed experimental methodologies for stability assessment.

Physicochemical Properties and Stability Profile

This compound is a flavonoid characterized by a C-glycosidic bond, where a glucose molecule is attached to the luteolin aglycone at the C-6 position.[3] This C-C linkage confers greater resistance to enzymatic and acidic hydrolysis compared to the more common O-glycosides.[4][5] However, the molecule remains susceptible to degradation under specific environmental conditions. The primary factors influencing its stability are pH, temperature, light, and the presence of oxidizing agents.[6]

Effect of pH

The pH of the medium is a critical determinant of this compound stability. The compound is most stable in a slightly acidic environment.

  • Optimal pH: A pH range of 3 to 5 is recommended to minimize degradation.[6]

  • Alkaline Conditions: In neutral to alkaline conditions (pH > 7), the degradation of this compound is significantly accelerated.[6]

  • Strongly Acidic Conditions: While stable in mild acidity, strongly acidic conditions should be avoided as they may lead to isomerization of the C-glycosyl flavonoid.[6]

Effect of Temperature

Elevated temperatures increase the rate of chemical degradation.

  • Extraction: For extraction processes, temperatures in the range of 30-35°C are advisable to minimize degradation.[6]

  • High Temperatures: Temperatures exceeding 40°C lead to accelerated degradation of the compound in solution.[6]

  • Storage: For storage of solutions, low temperatures are essential. Short-term storage is recommended at 4°C, while long-term stability is best achieved at -20°C or -80°C.[6]

Effect of Light

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of this compound.[6]

  • Handling: It is imperative to handle the compound and its solutions in a dark or low-light environment.[6]

  • Containers: The use of amber-colored glassware or containers wrapped in aluminum foil is recommended to protect samples from light exposure.[6]

Oxidative Stability

The presence of oxidizing agents can lead to the breakdown of the flavonoid structure.[6] While specific studies on this compound are limited, flavonoids, in general, are susceptible to oxidation. It is advisable to avoid contact with strong oxidizing agents and to consider purging solutions with an inert gas like nitrogen or argon, especially for long-term storage.[3][7]

Recommended Storage Conditions

Proper storage is crucial to maintain the purity and biological activity of this compound. The recommended conditions vary for the solid compound and its solutions.

FormStorage TemperatureDurationRecommendations
Solid (Powder) 2°C - 8°C-Keep dry and under an inert gas (e.g., Nitrogen).[3]
+4°CAt least 2 yearsProtect from light and moisture.[2]
-20°CUp to 24 monthsStore in a tightly sealed vial.[1] Desiccate at -20°C.[8]
Stock Solutions 4°CShort-termSuitable for immediate or near-term use.[6]
-20°CUp to two weeksRecommended for stock solutions.[1] Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[7]
-80°CLong-termOptimal for long-term storage to ensure maximum stability.[6][7] Aliquot into single-use volumes.[7]

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental data, it is essential to use a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique for this purpose.[9] Forced degradation studies are performed to demonstrate the specificity of the method and to understand the degradation pathways of the molecule.[10][11]

Forced Degradation (Stress Testing) Protocol

This protocol provides a framework for investigating the stability of this compound under various stress conditions.[6][10][11]

Objective: To generate potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 reversed-phase column

  • pH meter

  • Photostability chamber or UV lamp (e.g., 254 nm)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and monitor at various time points (e.g., 30 min, 1, 2, 4 hours), as degradation is often faster in basic conditions.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a set duration (e.g., 24 hours).

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a specified time.

    • Photodegradation: Expose the stock solution in a transparent vial to a UV lamp (e.g., 254 nm) or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.[6]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound.

    • Assess the peak purity of the parent compound to ensure no co-eluting degradants.

    • Quantify any significant degradation products formed.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to stress Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Expose to stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to stress Thermal Thermal Degradation (80°C) Stock->Thermal Expose to stress Photo Photodegradation (UV light) Stock->Photo Expose to stress Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Data Evaluation (% Degradation, Peak Purity) HPLC->Data

Workflow for Forced Degradation Study

HPLC-UV Analytical Method

Objective: To separate and quantify this compound and its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Methanol or Acetonitrile

  • Gradient Program: A typical gradient might be: 0-15 min, 10-80% B; 15-20 min, 80% B; 20-21 min, 80-10% B; 21-25 min, 10% B.

  • Flow Rate: 0.8 - 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 - 20 µL

  • Detection: UV detector at a wavelength corresponding to the absorbance maximum of this compound (typically around 350 nm).

Biological Activity and Relevant Signaling Pathways

The biological effects of this compound are linked to its ability to modulate specific cellular signaling pathways, primarily those involved in inflammation and oxidative stress.

Anti-inflammatory Pathway

This compound exerts anti-inflammatory effects by inhibiting key pro-inflammatory enzymes and cytokines. It has been shown to be a selective inhibitor of Cyclooxygenase-2 (COX-2).[1] This inhibition leads to a downstream reduction in the production of prostaglandins, which are key mediators of inflammation. Furthermore, it can suppress the expression of other inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and 5-lipoxygenase (5-LOX).[1]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_target Molecular Targets cluster_mediators Inflammatory Mediators Stimulus Inflammatory Stimulus COX2 COX-2 Stimulus->COX2 Induces expression LOX5 5-LOX Stimulus->LOX5 Induces expression TNF TNF-α Stimulus->TNF Induces expression IL6 IL-6 Stimulus->IL6 Induces expression PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX5->LTs Cytokines Pro-inflammatory Cytokines TNF->Cytokines IL6->Cytokines Inflammation Inflammation PGs->Inflammation LTs->Inflammation Cytokines->Inflammation L6C This compound L6C->COX2 L6C->LOX5 L6C->TNF L6C->IL6

Anti-inflammatory Signaling Pathway

Antioxidant Action

The antioxidant activity of this compound is attributed to its flavonoid structure, which enables it to scavenge free radicals and reduce oxidative stress.[3] This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases.

Conclusion

The stability of this compound is a critical factor that must be carefully managed to ensure the validity and reproducibility of research findings and the successful development of derived products. It is highly susceptible to degradation by alkaline pH, elevated temperatures, and light. Adherence to the recommended storage conditions—specifically, storing the solid compound under dry, inert conditions at or below 4°C and storing solutions in aliquots at -20°C or -80°C, protected from light—is essential for maintaining its integrity. The implementation of forced degradation studies coupled with a validated stability-indicating HPLC method is a prerequisite for any quantitative analysis or formulation development involving this promising natural compound.

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Luteolin-6-C-glucoside (Isoorientin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-6-C-glucoside, also known as isoorientin, is a naturally occurring flavone C-glycoside found in various medicinal and edible plants.[1][2][3] It has garnered significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for the development of isoorientin as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant pathways.

Pharmacokinetic Profile

The oral bioavailability of this compound is generally low, a characteristic common to many flavonoid glycosides. Studies in Sprague-Dawley rats have demonstrated that after oral administration, isoorientin is poorly absorbed and undergoes extensive metabolism.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. However, its systemic exposure is limited. In rats, the oral bioavailability of isoorientin has been reported to be approximately 8.98 ± 1.07%.[1][5] The low systemic availability is attributed to its low aqueous solubility and significant first-pass metabolism in the liver and potentially the intestines.[1][5] In vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, suggest that passive diffusion is a key mechanism for the transport of isoorientin across the intestinal barrier.[6]

Distribution

Limited information is available on the specific tissue distribution of this compound. However, studies on its aglycone, luteolin, show rapid and wide distribution to major organs.[7] For isoorientin, after intravenous administration in rats, it exhibits a linear pharmacokinetic property.[1][5]

Metabolism

Metabolism is a critical factor influencing the bioavailability and biological activity of this compound. After oral administration in rats, the parent compound is detected at low concentrations in plasma, while its metabolites are found at comparatively higher levels.[1][5]

The primary metabolite identified in rat plasma is isoorientin 3'- or 4'-O-sulfate (M1).[1][5] This suggests that sulfation is a major metabolic pathway. The concentration of this sulfated metabolite can be used as a biomarker for isoorientin intake.[1][5] In addition to the sulfated metabolite in plasma, the parent drug and three metabolites, including O-sulfated and O-methylated forms, have been detected in the urine and feces of rats.[1][5] This indicates that both sulfotransferase (SULT) and catechol-O-methyltransferase (COMT) enzymes are likely involved in its metabolism.[1]

In vitro studies using human and rat liver microsomes have shown that isoorientin can be metabolized by UDP-glucuronosyltransferase (UGT) isoforms, leading to the formation of monoglucuronides.[6] Specifically, UGT1A1, 1A8, 1A9, and 1A10 have been identified as the key isoforms involved in its glucuronidation.[6]

Excretion

This compound and its metabolites are primarily excreted through feces. Following a single oral dose in rats, approximately 45% of the dose was recovered in the feces and about 6% in the urine within 72 hours.[1][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound (Isoorientin) and its major metabolite in rats.

Table 1: Pharmacokinetic Parameters of Isoorientin in Sprague-Dawley Rats

ParameterIntravenous Administration (5, 10, or 15 mg/kg)Oral Administration (150 mg/kg)Reference
t½ (h) 1.67 ± 1.32 - 2.07 ± 0.506.22 ± 2.24[1][5]
Cmax (µg/mL) -10.29[1]
Oral Bioavailability (%) -8.98 ± 1.07[1][5]

Table 2: Semi-Quantitative Pharmacokinetic Parameters of Isoorientin Metabolite M1 (isoorientin 3'- or 4'-O-sulfate) in Rat Plasma After Oral Administration of Isoorientin (150 mg/kg)

ParameterValueReference
t½ (h) 7.50 ± 0.74[1]
Cmax (µg/mL) 64.40[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are summaries of key experimental protocols used in the investigation of this compound.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Administration:

    • Intravenous (i.v.) administration of isoorientin at doses of 5, 10, or 15 mg/kg body weight.[1][5]

    • Oral (p.o.) administration via intra-gastric gavage of isoorientin at a dose of 150 mg/kg body weight.[1][5]

  • Sample Collection: Blood samples are collected at various time points post-administration. Urine and feces are collected over a 72-hour period.[1][5]

  • Sample Preparation: Plasma is obtained by centrifugation of blood samples. A simple protein precipitation method with methanol is commonly used to extract isoorientin and its metabolites from plasma.[8][9]

  • Analytical Method: Quantification of isoorientin and its metabolites in plasma, urine, and feces is typically performed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography with a Diode-Array Detector (UHPLC-DAD).[1][5][8][9]

In Vitro Permeability Assay using Caco-2 Cells
  • Cell Line: Caco-2 cells are cultured on permeable supports to form a monolayer that mimics the intestinal epithelium.

  • Procedure:

    • Caco-2 cells are seeded on Transwell inserts and allowed to differentiate for 21 days.

    • The integrity of the cell monolayer is verified.

    • A solution of isoorientin is added to the apical (AP) side of the monolayer.

    • Samples are collected from the basolateral (BL) side at various time points to determine the rate of transport.

    • The apparent permeability coefficient (Papp) is calculated.[6]

  • Analytical Method: The concentration of isoorientin in the collected samples is determined by HPLC or LC-MS/MS.

Analytical Methods for Quantification

Table 3: Comparison of Analytical Methods for Isoorientin Quantification

MethodLinearity RangeLimit of Quantification (LOQ)Key FeaturesReference
UHPLC-DAD 20–5000 ng/mL20 ng/mLGood linearity, cost-effective.[8]
LC-MS/MS 1–1000 ng/mL1 ng/mLHigh sensitivity and selectivity, suitable for complex matrices.[9]
HPTLC 200-1200 ng/spotNot explicitly statedSuitable for simultaneous quantification of multiple flavonoids.[10]

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are still under investigation, studies on its aglycone, luteolin, provide insights into potential mechanisms of action. Luteolin has been shown to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB, MAPK, and PI3K/Akt pathways.[11][12]

Below are diagrams illustrating the metabolic pathway of isoorientin and a typical experimental workflow for its pharmacokinetic analysis.

Metabolism_of_Isoorientin cluster_oral Oral Administration cluster_metabolism Metabolism cluster_excretion Excretion Isoorientin_Oral This compound (Isoorientin) Metabolite_M1 Isoorientin 3'- or 4'-O-sulfate (M1) (in Plasma) Isoorientin_Oral->Metabolite_M1 Sulfation (SULT) Metabolite_M2 3'-O-methylated isoorientin Isoorientin_Oral->Metabolite_M2 Methylation (COMT) Metabolite_M3 4'-O-methylated isoorientin Isoorientin_Oral->Metabolite_M3 Methylation (COMT) Glucuronides Isoorientin Glucuronides Isoorientin_Oral->Glucuronides Glucuronidation (UGT) Feces Feces (Parent drug + Metabolites) Isoorientin_Oral->Feces Unabsorbed Metabolite_M1->Feces Urine Urine (Parent drug + Metabolites) Metabolite_M1->Urine Metabolite_M2->Feces Metabolite_M2->Urine Metabolite_M3->Feces Metabolite_M3->Urine Glucuronides->Feces Glucuronides->Urine Pharmacokinetic_Workflow cluster_invivo In Vivo Study cluster_processing Sample Processing cluster_analysis Analysis cluster_output Output Administration Drug Administration (Oral or IV) Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Excreta_Collection Urine & Feces Collection Administration->Excreta_Collection Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Extraction Protein Precipitation/ Extraction Excreta_Collection->Extraction Plasma_Separation->Extraction LCMS_Analysis LC-MS/MS or UHPLC-DAD Analysis Extraction->LCMS_Analysis Data_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->Data_Analysis PK_Parameters Cmax, Tmax, AUC, t1/2, Bioavailability Data_Analysis->PK_Parameters

References

The In Vivo Metabolic Fate of Luteolin-6-C-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-6-C-glucoside, a naturally occurring flavone C-glycoside also known as isoorientin, has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and metabolic regulatory properties.[1][2] The therapeutic potential of this compound is intrinsically linked to its metabolic journey within a biological system. Unlike their O-glycoside counterparts, C-glycosides like isoorientin exhibit enhanced stability against enzymatic and acid hydrolysis due to the robust carbon-carbon bond between the sugar moiety and the aglycone.[3] This guide provides a comprehensive overview of the in vivo metabolism of this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing metabolic and signaling pathways to support further research and drug development endeavors.

Metabolic Pathways of this compound

The in vivo metabolism of this compound is a multi-step process primarily involving phase II conjugation reactions. Following oral administration, isoorientin undergoes extensive first-pass metabolism.[4] The primary metabolic transformations identified are sulfation and glucuronidation.

In studies conducted on Sprague-Dawley rats, the principal metabolite detected in plasma following oral administration is an O-sulfate conjugate, specifically isoorientin 3'- or 4'-O-sulfate.[4] This suggests that sulfation is a major metabolic pathway for isoorientin in rats. In addition to the parent compound, three other metabolites have been detected in the urine and feces of rats.[4]

In vitro studies using human liver microsomes (HLM) and human S9 fractions have demonstrated that mono-glycosylic flavones, including isoorientin, are metabolized into monoglucuronides.[5] This indicates that glucuronidation is also a significant metabolic route. Specifically, isoorientin-3'-O-glucuronide and isoorientin-4'-O-glucuronide have been identified.[5] Some in vitro evidence from Caco-2 cell models suggests the possibility of C-C bond cleavage, leading to the formation of luteolin (the aglycone) and its subsequent metabolites, though this is considered a minor pathway.[3]

The following diagram illustrates the primary metabolic pathways of this compound.

Metabolic Pathway of this compound cluster_absorption Intestinal Lumen / Liver cluster_metabolites Systemic Circulation / Excretion This compound This compound Isoorientin-3'-O-sulfate Isoorientin-3'-O-sulfate This compound->Isoorientin-3'-O-sulfate Sulfation (SULTs) Isoorientin-4'-O-sulfate Isoorientin-4'-O-sulfate This compound->Isoorientin-4'-O-sulfate Sulfation (SULTs) Isoorientin-3'-O-glucuronide Isoorientin-3'-O-glucuronide This compound->Isoorientin-3'-O-glucuronide Glucuronidation (UGTs) Isoorientin-4'-O-glucuronide Isoorientin-4'-O-glucuronide This compound->Isoorientin-4'-O-glucuronide Glucuronidation (UGTs) Parent Isoorientin Parent Isoorientin This compound->Parent Isoorientin Unchanged

Primary metabolic pathways of this compound (isoorientin).

Quantitative Pharmacokinetic Data

Pharmacokinetic studies in Sprague-Dawley rats have provided valuable quantitative data on the absorption, distribution, metabolism, and excretion of this compound. A key finding is its low oral bioavailability, which is attributed to poor aqueous solubility and significant first-pass metabolism.[4] The plasma concentration of its sulfate metabolite can be used as a biomarker for isoorientin intake.[4]

Table 1: Pharmacokinetic Parameters of Isoorientin in Rats After Intravenous (i.v.) Administration [4]

Parameter5 mg/kg Dose (Mean ± SD)10 mg/kg Dose (Mean ± SD)15 mg/kg Dose (Mean ± SD)
t1/2 (h)1.67 ± 1.321.83 ± 0.652.07 ± 0.50
AUC(0-t) (μg·h/mL)1.89 ± 0.543.75 ± 0.985.98 ± 1.25
AUC(0-∞) (μg·h/mL)1.93 ± 0.553.84 ± 0.996.12 ± 1.27
Vz (L/kg)1.85 ± 0.431.79 ± 0.391.95 ± 0.37
CL (L/h/kg)2.65 ± 0.752.66 ± 0.682.49 ± 0.52

Table 2: Pharmacokinetic Parameters of Isoorientin and its Metabolite M1 (Isoorientin 3'- or 4'-O-sulfate) in Rats After Oral (p.o.) Administration (150 mg/kg) [4]

ParameterIsoorientin (Mean ± SD)M1 (Mean ± SD)
Tmax (h)0.25 ± 0.000.33 ± 0.14
Cmax (μg/mL)0.04 ± 0.010.21 ± 0.09
t1/2 (h)1.89 ± 0.582.15 ± 0.43
AUC(0-t) (μg·h/mL)0.08 ± 0.010.53 ± 0.21
AUC(0-∞) (μg·h/mL)0.09 ± 0.020.58 ± 0.23
Oral Bioavailability (F)8.98 ± 1.07 %-

Table 3: Excretion of Isoorientin in Rats within 72 hours After Oral Administration (150 mg/kg) [4]

Excretion RoutePercentage of Dose Recovered (Mean ± SD)
Urine6.0 ± 1.2 %
Feces45.0 ± 5.5 %

Experimental Protocols

The following protocols are based on methodologies employed in pharmacokinetic studies of isoorientin in rats.[4][6]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound and its metabolites after intravenous and oral administration.

Materials:

  • Sprague-Dawley rats

  • This compound (isoorientin)

  • Vehicle for administration (e.g., physiological saline for i.v., 0.5% carboxymethylcellulose sodium for p.o.)

  • Heparinized tubes for blood collection

  • Metabolic cages for urine and feces collection

  • Analytical instrumentation: HPLC-MS/MS or UPLC-DAD system[6][7]

Methodology:

  • Animal Handling and Dosing:

    • Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions.

    • Fast the animals overnight before dosing, with free access to water.

    • For intravenous administration, administer a single bolus dose of isoorientin solution via the tail vein.

    • For oral administration, administer a single dose of isoorientin suspension by intra-gastric gavage.

  • Sample Collection:

    • Collect blood samples from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Separate plasma by centrifugation and store at -80°C until analysis.

    • House a separate group of rats in metabolic cages for the collection of urine and feces over 72 hours.

  • Sample Preparation:

    • For plasma samples, perform protein precipitation using a suitable solvent like methanol.

    • Centrifuge the mixture and collect the supernatant for analysis.

    • For urine and feces, homogenize and extract the compounds using an appropriate solvent system.

  • Analytical Method:

    • Develop and validate a sensitive and specific analytical method, such as HPLC-MS/MS or UPLC-DAD, for the quantification of isoorientin and its metabolites in plasma, urine, and feces.[6][7]

    • Use an appropriate internal standard for accurate quantification.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, t1/2, AUC) using non-compartmental analysis with software like DAS (Drug and Statistics).

Experimental Workflow for In Vivo Pharmacokinetic Study cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_analysis Data Analysis Phase Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Dosing Dosing Fasting->Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Time Points Urine_Feces_Collection Urine_Feces_Collection Dosing->Urine_Feces_Collection Metabolic Cages Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation Homogenization_Extraction Homogenization_Extraction Urine_Feces_Collection->Homogenization_Extraction Protein_Precipitation Protein_Precipitation Plasma_Separation->Protein_Precipitation Analysis HPLC-MS/MS or UPLC-DAD Analysis Protein_Precipitation->Analysis Pharmacokinetic_Modeling Calculate Parameters (Cmax, Tmax, AUC, etc.) Analysis->Pharmacokinetic_Modeling Concentration-Time Data Homogenization_Extraction->Analysis

Workflow for a typical in vivo pharmacokinetic study.

Modulated Signaling Pathways

The biological effects of isoorientin are mediated through its interaction with various cellular signaling pathways, primarily those involved in inflammation and metabolism. While much of the detailed mechanistic work has focused on its aglycone, luteolin, studies on isoorientin are beginning to elucidate its specific molecular targets.

In the context of metabolic regulation, isoorientin has been shown to activate 5' AMP-activated protein kinase (AMPK) in adipocytes.[8] AMPK is a central regulator of energy homeostasis. Activation of AMPK can lead to improved glucose uptake and modulation of genes involved in energy metabolism and fat browning, such as peroxisome proliferator-activated receptor gamma (PPARγ) and uncoupling protein 1 (UCP1).[8]

Isoorientin also exerts significant anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[9] This suggests an interaction with inflammatory signaling cascades, likely involving pathways such as NF-κB, which is a key regulator of inflammatory gene expression.

Signaling Pathways Modulated by Isoorientin cluster_metabolism Metabolic Regulation cluster_inflammation Inflammatory Response Isoorientin Isoorientin AMPK AMPK Isoorientin->AMPK Activates NFkB_Pathway NF-κB Pathway Isoorientin->NFkB_Pathway Inhibits PPARg PPARg AMPK->PPARg UCP1 UCP1 AMPK->UCP1 Glucose_Uptake Improved Glucose Uptake AMPK->Glucose_Uptake Fat_Browning Enhanced Fat Browning UCP1->Fat_Browning Proinflammatory_Cytokines Decreased TNF-α, IL-1, IL-6 NFkB_Pathway->Proinflammatory_Cytokines

Signaling pathways potentially modulated by isoorientin.

Conclusion

The in vivo metabolism of this compound is characterized by extensive first-pass metabolism, leading to low oral bioavailability of the parent compound. The primary metabolites identified are sulfate and glucuronide conjugates. Understanding these metabolic pathways and the resulting pharmacokinetic profile is crucial for the rational design of future preclinical and clinical studies. The ability of isoorientin to modulate key signaling pathways like AMPK underscores its therapeutic potential in metabolic and inflammatory disorders. Further research is warranted to fully elucidate the biological activities of its major metabolites and to explore strategies to enhance its bioavailability.

References

Luteolin-6-C-glucoside: A Technical Guide to its Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-6-C-glucoside, also known as Isoorientin, is a naturally occurring flavone C-glycoside found in various plants.[1] Emerging research has highlighted its significant neuroprotective properties, positioning it as a promising candidate for the development of novel therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, experimental validation, and future directions. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of neuroscience.

The neuroprotective effects of this compound are primarily attributed to its potent anti-inflammatory and antioxidant activities.[1] It modulates key signaling pathways involved in the cellular stress response and inflammation, thereby mitigating neuronal damage. This guide will delve into the intricate molecular mechanisms, present available quantitative data, detail experimental protocols, and visualize the key pathways and workflows.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through the modulation of two primary signaling pathways: the NF-κB pathway and the Nrf2 pathway.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

Neuroinflammation is a hallmark of many neurodegenerative diseases. This compound has been shown to suppress neuroinflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In response to inflammatory stimuli such as lipopolysaccharide (LPS) or amyloid-beta (Aβ) peptides, NF-κB is activated, leading to the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[2][3]

This compound intervenes in this pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[1]

Antioxidant Effects via Nrf2 Pathway Activation

Oxidative stress is another critical factor in neuronal cell death and the progression of neurodegenerative disorders. This compound enhances the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively work to reduce reactive oxygen species (ROS) and protect the cell from oxidative damage.[4][5]

Quantitative Data on Neuroprotective Effects

The following tables summarize the available quantitative data on the neuroprotective effects of this compound (Isoorientin) and the related compound Luteolin. While many studies report statistically significant effects, specific dose-dependent quantitative data is often limited.

Table 1: In Vitro Anti-inflammatory Effects

Parameter Cell Line Treatment Concentration of this compound Effect Reference
TNF-α ProductionBV2 MicrogliaLPS-induced inflammationNot specifiedSignificantly inhibited (p < 0.01)[1]
Nitric Oxide (NO) ProductionBV2 MicrogliaLPS-induced inflammationNot specifiedSignificantly inhibited (p < 0.001)[1]
COX-2 ExpressionBV2 MicrogliaLPS-induced inflammationNot specifiedSignificantly inhibited (p < 0.01)[1]
Iba-1 ExpressionBV2 MicrogliaLPS-induced inflammationNot specifiedSignificantly inhibited (p < 0.05)[1]
IL-6 ProductionBV2 MicrogliaAβ25–35-induced inflammationNot specifiedSignificantly inhibited[6]
iNOS ExpressionBV2 MicrogliaAβ25–35-induced inflammationNot specifiedSignificantly inhibited[6]

Table 2: In Vitro Antioxidant and Cytoprotective Effects

Parameter Cell Line Treatment Concentration of this compound Effect Reference
Cell ViabilitySH-SY5YMethylglyoxal-induced toxicity1-20 µMPretreatment significantly protected against cell viability loss (p < 0.001 vs. MG alone)[7]
Nrf2 Nuclear TranslocationHepG2Oxidative Stress5 µg/mLTime-dependent increase in nuclear Nrf2[4]
HO-1 Protein ExpressionHepG2Oxidative Stress5 µg/mLTime-dependent increase[4]
NQO1 Protein ExpressionHepG2Oxidative Stress5 µg/mL>3-fold increase after 4h treatment[4]
Cell ViabilitySH-SY5Y6-OHDA-induced neurotoxicity0.1 µM13% increase in cell viability compared to 6-OHDA treatment alone[8]
Caspase-3 ActivitySH-SY5Y6-OHDA-induced neurotoxicity1 µM57.6% decrease in Caspase-3 activity[8]

Table 3: In Vivo Neuroprotective Effects

Parameter Animal Model Treatment Dosage of this compound Effect Reference
Cognitive ImpairmentScopolamine-induced amnesia in miceOral administration5 and 10 mg/kgSignificantly improved cognitive function.
Oxidative Stress Markers (MDA)Scopolamine-induced amnesia in miceOral administration5 and 10 mg/kgSignificantly decreased malondialdehyde levels.
Antioxidant Enzyme (SOD)Scopolamine-induced amnesia in miceOral administration5 and 10 mg/kgSignificantly increased superoxide dismutase levels.
Inflammatory Cytokines (TNF-α, IL-1β, IL-6)3xTg-AD mice20, 40 mg/kg/day, i.p. for 3 weeksLuteolin (related compound)Dose-dependently inhibited neuroinflammation.[9]

Experimental Protocols

This section provides an overview of the key experimental protocols used to investigate the neuroprotective effects of this compound.

In Vitro Models
  • Cell Lines:

    • BV2 and SIM-A9 (Microglial cells): Used to model neuroinflammation. These cells are stimulated with lipopolysaccharide (LPS) or amyloid-beta (Aβ) peptides to induce an inflammatory response.[1][6]

    • SH-SY5Y (Human neuroblastoma cells): A common model for studying neuronal cell death and neuroprotection. Neurotoxicity can be induced by agents like 6-hydroxydopamine (6-OHDA) or methylglyoxal.[7][8]

  • Key Assays:

    • Cell Viability Assays (MTT/MTS): To assess the cytoprotective effects of this compound against neurotoxins.

    • Measurement of Inflammatory Mediators:

      • Griess Assay: To quantify nitric oxide (NO) production.[1]

      • ELISA: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[1]

      • Quantitative PCR (qPCR): To measure the mRNA expression levels of inflammatory genes.

    • Measurement of Oxidative Stress:

      • DCF-DA Assay: To quantify intracellular reactive oxygen species (ROS) levels.

    • Western Blotting: To analyze the protein expression levels of key signaling molecules in the NF-κB (p65, IκBα) and Nrf2 (Nrf2, HO-1) pathways.[1][4]

    • Immunofluorescence: To visualize the nuclear translocation of NF-κB p65 and Nrf2.

In Vivo Models
  • Animal Models:

    • LPS-induced Neuroinflammation: Intraperitoneal injection of LPS in mice or rats to induce a systemic inflammatory response that affects the brain.

    • Scopolamine-induced Cognitive Impairment: Administration of scopolamine to induce amnesia and cognitive deficits, mimicking aspects of Alzheimer's disease.

    • Amyloid-beta Infusion Models: Direct infusion of Aβ peptides into the brain to model Alzheimer's disease pathology.[10]

    • Transgenic Models of Neurodegenerative Diseases: (e.g., 3xTg-AD mice) to study the effects of this compound in a more pathologically relevant context.[9]

  • Key Assessments:

    • Behavioral Tests: (e.g., Morris Water Maze, Y-maze) to evaluate learning and memory.

    • Immunohistochemistry: To examine markers of inflammation (e.g., Iba1 for microglia activation) and neuronal damage in brain tissue.

    • Biochemical Analysis of Brain Tissue: To measure levels of inflammatory mediators, oxidative stress markers, and signaling proteins.

Visualizations

Signaling Pathways

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB inhibits IkB-P IkB-P IkB->IkB-P NF-kB_n NF-kB NF-kB->NF-kB_n translocates Proteasome Proteasome IkB-P->Proteasome degradation This compound This compound This compound->IKK inhibits DNA DNA NF-kB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Nrf2_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress (ROS) Oxidative Stress (ROS) Keap1 Keap1 Oxidative Stress (ROS)->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n translocates This compound This compound This compound->Keap1 promotes dissociation ARE Antioxidant Response Element Nrf2_n->ARE binds Antioxidant Genes HO-1, NQO1, etc. ARE->Antioxidant Genes transcription

Caption: this compound activates the Nrf2 antioxidant pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture (e.g., BV2, SH-SY5Y) Treatment Treatment with This compound + Neurotoxin (LPS/Aβ/6-OHDA) Cell Culture->Treatment Endpoint Assays Endpoint Assays: - Cell Viability (MTT/MTS) - Inflammatory Markers (ELISA, qPCR) - Oxidative Stress (DCF-DA) - Protein Expression (Western Blot) Treatment->Endpoint Assays Data Analysis Data Analysis Endpoint Assays->Data Analysis Animal Model Animal Model of Neurodegeneration Drug Administration Administration of This compound Animal Model->Drug Administration Behavioral Testing Behavioral Testing (e.g., Morris Water Maze) Drug Administration->Behavioral Testing Tissue Analysis Post-mortem Brain Tissue Analysis (IHC, Biochemistry) Behavioral Testing->Tissue Analysis Tissue Analysis->Data Analysis

Caption: General experimental workflow for neuroprotective studies.

Conclusion and Future Directions

This compound has demonstrated significant promise as a neuroprotective agent in a variety of preclinical models. Its ability to concurrently mitigate neuroinflammation and oxidative stress through the modulation of the NF-κB and Nrf2 pathways makes it an attractive candidate for further investigation.

However, to advance the therapeutic development of this compound, several key areas require further research:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, particularly its ability to cross the blood-brain barrier.

  • Dose-Response Studies: More comprehensive in vivo studies are required to establish clear dose-response relationships for its neuroprotective effects and to identify the optimal therapeutic window.

  • Long-term Efficacy and Safety: The long-term effects and safety profile of this compound administration need to be thoroughly evaluated in chronic models of neurodegenerative diseases.

  • Target Engagement Studies: Further research is needed to confirm target engagement in the brain and to fully elucidate the downstream effects of NF-κB inhibition and Nrf2 activation in a neurodegenerative context.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Luteolin-6-C-glucoside from Medicinal Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-6-C-glucoside, also known as isoorientin, is a flavonoid compound found in a variety of medicinal plants. It belongs to the flavone C-glycoside family and has garnered significant interest within the scientific community due to its potential therapeutic properties.[1] Research has highlighted its antioxidant, anti-inflammatory, and neuroprotective activities, making it a promising candidate for drug development and nutraceutical applications.[1] The extraction and purification of this compound from plant matrices are critical steps for its characterization and further investigation into its biological activities. This document provides a comprehensive overview of extraction methodologies, quantitative data, and a detailed experimental protocol for the efficient extraction of this compound from medicinal plants.

Data Presentation: Quantitative Analysis of Luteolin and its Glucosides Extraction

The yield of this compound and related flavonoids can vary significantly depending on the plant source, the extraction method employed, and the specific parameters of the extraction process. The following table summarizes quantitative data from various studies on the extraction of luteolin and its glucosides to provide a comparative overview.

Plant SourceTarget CompoundExtraction MethodKey ParametersYieldReference
Polygonum orientaleThis compoundNot specifiedNot specified41 µg/g dry weight[2]
Schisandra chinensisLuteolinIonic Liquid–Enzyme Assisted Ultrasonic Extraction13.31% enzyme, 0.53 mol/L ionic liquid, 173.47 min sonication0.2266 mg/g[3]
Eclipta prostrataLuteolinUltrasound Assisted Microwave Extraction (UAME)80% ethanol, 40W microwave power, 3 x 3 min extraction0.690 mg/g[4]
Tree Peony PodLuteolinMicrowave-Assisted Extraction (MAE)70% ethanol, 265W microwave power, 9.6 min extraction151 µg/g[5][6]
Peanut ShellsLuteolinUltrasound-Assisted Extraction (UAE) with Supramolecular Solvents67°C, 1:36 g/mL solid-to-liquid ratio1.645 mg/g[7]
CeleryLuteolinUltrasonic-Assisted Enzymatic HydrolysisPectinase (0.4 mg/mL), 30 min sonication at 80W42.5 mg/g[8]
Olive LeavesLuteolin-7-O-glucosideUltrasound-Assisted Extraction (UAE)60% ethanol, 40°C, 30% amplitude1.82 g/kg[9]

Experimental Workflow for this compound Extraction and Analysis

ExtractionWorkflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis PlantMaterial Plant Material (e.g., leaves, flowers) Drying Drying (Air or Freeze Drying) PlantMaterial->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Ultrasound-Assisted Extraction (UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography (e.g., Resin, Silica Gel) CrudeExtract->ColumnChromatography PurifiedFraction Purified this compound ColumnChromatography->PurifiedFraction Analysis HPLC or LC-MS/MS Analysis PurifiedFraction->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for the extraction, purification, and analysis of this compound.

Detailed Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general method for the extraction of this compound from medicinal plant materials using ultrasound-assisted extraction, followed by purification and quantification.

1. Materials and Reagents

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Ethanol (AR grade)

  • Water (deionized or distilled)

  • This compound standard (≥98% purity)

  • Amberlite XAD-7 resin or other suitable adsorbent resin

  • Filter paper (Whatman No. 1 or equivalent)

  • Syringe filters (0.45 µm)

2. Equipment

  • Ultrasonic bath or probe sonicator

  • Rotary evaporator

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Grinder or mill

  • Standard laboratory glassware

3. Sample Preparation

  • Collect the desired plant parts (e.g., leaves, flowers).

  • Thoroughly wash the plant material with water to remove any dirt and debris.

  • Dry the plant material at room temperature in a well-ventilated area or using a freeze-dryer to a constant weight.

  • Grind the dried plant material into a fine powder (e.g., 40-60 mesh size) using a grinder or mill.

  • Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

4. Ultrasound-Assisted Extraction (UAE)

  • Accurately weigh approximately 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% aqueous ethanol to the flask.

  • Place the flask in an ultrasonic bath.

  • Perform sonication at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.[10]

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

  • Pool the filtrates from all three extractions.

5. Concentration

  • Concentrate the pooled filtrate using a rotary evaporator under reduced pressure at a temperature of 50°C to remove the ethanol.

  • The resulting aqueous extract can be freeze-dried to obtain a crude powder extract.

6. Purification by Column Chromatography

  • Dissolve the crude extract in a minimal amount of distilled water.

  • Prepare a column packed with a suitable adsorbent resin (e.g., Amberlite XAD-7).

  • Load the dissolved crude extract onto the column.

  • Wash the column with distilled water to remove sugars and other highly polar impurities.

  • Elute the flavonoids, including this compound, from the column using a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80% ethanol).

  • Collect the fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Pool the fractions rich in this compound and concentrate them using a rotary evaporator.

7. Quantification by HPLC

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (A) and 0.1% formic acid in water (B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 350 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions of different concentrations by diluting the stock solution with methanol.

  • Sample Preparation:

    • Dissolve a known amount of the purified and dried extract in methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and identify the this compound peak by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Logical Relationship Diagram for Extraction Parameter Optimization

OptimizationLogic cluster_factors Independent Variables cluster_process Extraction Process cluster_response Dependent Variable cluster_optimization Optimization Goal Solvent Solvent Concentration (% Ethanol) UAE Ultrasound-Assisted Extraction Solvent->UAE Time Extraction Time (min) Time->UAE Temp Temperature (°C) Temp->UAE SL_Ratio Solid-to-Liquid Ratio SL_Ratio->UAE Power Ultrasonic Power (W) Power->UAE Yield Yield of This compound UAE->Yield Maximize Maximize Yield Yield->Maximize

Caption: Key parameters influencing the optimization of this compound extraction yield.

Conclusion

The extraction of this compound from medicinal plants is a multifactorial process where the choice of extraction technique and the optimization of process parameters are crucial for achieving high yields. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages over conventional methods in terms of efficiency and reduced extraction times. The protocol provided herein offers a robust framework for researchers to extract, purify, and quantify this compound, which can be further adapted and optimized for specific plant matrices and research objectives. Further studies focusing on the direct comparison of different extraction methods for this compound from various plant sources are warranted to establish the most effective and scalable extraction strategies.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Luteolin-6-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the ultrasound-assisted extraction (UAE) of Luteolin-6-C-glucoside, a flavonoid C-glycoside with significant therapeutic potential. These application notes detail the optimized parameters for UAE of flavonoids, including luteolin and its derivatives, from various plant matrices. Furthermore, detailed protocols for extraction, purification, and quantification are provided to facilitate research and development.

This compound, also known as isoorientin, is a naturally occurring flavonoid found in various medicinal plants, such as Desmodium styracifolium. It exhibits a range of biological activities, including antioxidant and anti-inflammatory effects, making it a compound of great interest for pharmaceutical and nutraceutical applications.[1] Efficient extraction and purification are crucial for the investigation of its therapeutic properties.

Data Presentation: Quantitative Overview of Ultrasound-Assisted Extraction Parameters

The efficiency of ultrasound-assisted extraction is influenced by several key parameters. The following tables summarize the optimized conditions for the extraction of luteolin and its glycosides from various plant sources, providing a strong starting point for the development of a specific protocol for this compound.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Luteolin and Related Flavonoids

Plant MaterialTarget Compound(s)Ethanol Conc. (%)Temperature (°C)Time (min)Power (W)Liquid/Solid Ratio (mL/g)YieldReference
Peanut ShellsLuteolinSupramolecular Solvent671525036:11.645 mg/g[2]
Plantago lanceolataLuteolin-7-O-glucoside454064-49:10.87 mg/g DW[3]
Olive LeavesLuteolin-7-O-glucoside6040-30% Amplitude13:11.82 g/kg[4][5]
Eclipta prostrataLuteolin80-9 (3x3)4050:10.690 mg/g[6]

Table 2: Comparison of Extraction Methods for Flavonoids

Plant MaterialExtraction MethodKey Advantages of UAEReference
Lactuca indicaUAE vs. Solvent & Microwave-AssistedHigher flavonoid content, less solvent, shorter time[6]
Peanut ShellsUAE vs. Thermal RefluxHigher efficiency, eco-friendly, cost-effective[2]
Stevia rebaudianaUAE vs. Conventional SolventHigher yield of glycosides and phenolics, shorter time[7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline based on optimized parameters for similar flavonoids and should be further optimized for the specific plant matrix.

1. Sample Preparation:

  • Dry the plant material (e.g., leaves, aerial parts) at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction Procedure: a. Accurately weigh a specific amount of the powdered plant material (e.g., 10 g). b. Place the powder into an extraction vessel (e.g., a 500 mL Erlenmeyer flask). c. Add the extraction solvent. Based on the literature, a 50-70% aqueous ethanol solution is a good starting point. Use a liquid-to-solid ratio between 20:1 and 40:1 mL/g. d. Place the vessel in an ultrasonic bath or use an ultrasonic probe. e. Set the extraction parameters. Initial suggested parameters are:

  • Temperature: 50-60°C
  • Time: 30-45 minutes
  • Ultrasonic Power/Frequency: 200W / 40 kHz (if adjustable) f. After sonication, cool the mixture to room temperature.

3. Post-Extraction Processing: a. Separate the solid residue from the extract by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation (e.g., 4000 rpm for 15 minutes). b. Collect the supernatant (the crude extract). c. For enhanced recovery, the solid residue can be re-extracted under the same conditions, and the supernatants can be pooled. d. Concentrate the crude extract using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the ethanol. e. The resulting aqueous extract can be lyophilized to obtain a dry powder or used directly for purification.

Protocol 2: Purification of this compound

This multi-step protocol is designed to isolate this compound from the crude extract.

1. Liquid-Liquid Partitioning: a. Re-dissolve the dried crude extract in a water-methanol solution (e.g., 9:1 v/v). b. Perform sequential partitioning in a separatory funnel with solvents of increasing polarity to remove impurities: i. First, partition against n-hexane to remove non-polar compounds like fats and chlorophyll. Discard the hexane layer. ii. Next, partition the aqueous layer against ethyl acetate. This compound is expected to have some solubility in this phase. iii. Finally, partition the remaining aqueous layer against n-butanol. C-glycosides are often enriched in the n-butanol fraction. b. Collect each fraction (ethyl acetate and n-butanol) and concentrate them to dryness.

2. Column Chromatography: a. The n-butanol fraction, which is likely enriched with this compound, is the primary candidate for further purification. b. Pack a column with a suitable stationary phase, such as silica gel or Sephadex LH-20.

  • Silica Gel Chromatography: Use a gradient elution system, starting with a non-polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity.
  • Sephadex LH-20 Chromatography: This is effective for separating phenolic compounds. Use methanol as the mobile phase.[8] c. Apply the concentrated fraction to the top of the column. d. Elute the column and collect fractions. e. Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.

3. Semi-Preparative HPLC (Optional Final Step):

  • For obtaining high-purity this compound, a final polishing step using semi-preparative reversed-phase HPLC can be employed on the pooled and concentrated fractions from column chromatography.[9]

Protocol 3: Quantification of this compound by HPLC-DAD

This protocol provides a validated method for the quantitative analysis of this compound.

1. Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a Diode Array Detector (DAD), a quaternary pump, an autosampler, and a column oven.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient of 0.5% acetic acid in water (Solvent A) and acetonitrile (Solvent B).[10]

  • Gradient Elution:

    • 0-20 min: 5% to 25% B

    • 20-45 min: 25% to 50% B

    • 45-55 min: 50% to 90% B

    • 55-65 min: 90% to 5% B

    • 65-70 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 345-350 nm for optimal detection of luteolin glycosides.[10]

  • Injection Volume: 10-20 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of pure this compound (if available) in methanol (e.g., 1 mg/mL). From this, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the dried extract, dissolve it in methanol to a known concentration (e.g., 10 mg/mL), and filter through a 0.45 µm syringe filter before injection.

3. Data Analysis: a. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. b. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. c. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis plant_material Plant Material (e.g., Desmodium styracifolium) (Dried and Powdered) uae Ultrasound-Assisted Extraction (Ethanol/Water, 50-60°C, 30-45 min) plant_material->uae filtration Filtration / Centrifugation uae->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning column_chrom Column Chromatography (Silica Gel or Sephadex LH-20) partitioning->column_chrom fractions Enriched Fractions column_chrom->fractions pure_compound Pure this compound fractions->pure_compound Pooling & Optional Semi-Prep HPLC hplc HPLC-DAD Analysis pure_compound->hplc quantification Quantification hplc->quantification

Caption: Workflow for the extraction, purification, and analysis of this compound.

Proposed Anti-Inflammatory Signaling Pathway

Luteolin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[11][12] This diagram illustrates the proposed mechanism of action.

G cluster_pathway Pro-inflammatory Signaling Cascade LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPK Pathway (p38, JNK) TLR4->MAPK NFKB_Activation p65/p50 Activation (Nuclear Translocation) IKK->NFKB_Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFKB_Activation->Gene_Expression AP1 AP-1 Activation MAPK->AP1 AP1->Gene_Expression L6G This compound L6G->IKK L6G->MAPK

Caption: Proposed anti-inflammatory mechanism of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Luteolin-6-C-glucoside (Isoorientin)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Luteolin-6-C-glucoside, also known as isoorientin, is a C-glycosylflavone naturally occurring in a variety of medicinal plants.[1] It has attracted significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antinociceptive, and antidiabetic properties.[1] Accurate and precise quantification of isoorientin is essential for the quality control of herbal materials, pharmacokinetic studies, and the development of new therapeutic agents.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1] This document provides a detailed protocol for the quantification of isoorientin using a validated HPLC method, intended for researchers, scientists, and professionals in drug development.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase, typically a mixture of an aqueous solvent and an organic solvent, is used to elute the analyte from the column. The concentration of the organic solvent can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.[2] The eluted this compound is then detected by a UV detector at a wavelength where it exhibits maximum absorbance, typically around 350 nm. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

  • This compound (Isoorientin) reference standard (purity ≥ 98%)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid or glacial acetic acid (analytical grade)

  • Syringe filters (0.45 µm)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[3]

  • Mobile Phase:

    • Isocratic Method: A mixture of water, methanol, and glacial acetic acid (e.g., 65:35:5, v/v/v).[4]

    • Gradient Method: Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: Acetonitrile. A typical gradient could be a linear increase from 10% B to 40% B over 20 minutes.[3]

  • Flow Rate: 0.8 - 1.0 mL/min.[4][5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 350 nm.

  • Injection Volume: 10 µL.

3. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1.0 to 100.0 µg/mL.

4. Sample Preparation

The sample preparation method is critical and depends on the matrix.

  • Plant Material (e.g., leaves, flowers):

    • Weigh 1.0 g of dried, powdered plant material.

    • Add 20 mL of 70% methanol.

    • Perform ultrasonication for 30 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.[1]

  • Biological Samples (e.g., plasma):

    • To 100 µL of plasma, add 300 µL of methanol to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

5. Method Validation

To ensure the reliability of the results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3] Key validation parameters are summarized in the table below.

Data Presentation

Table 1: Summary of HPLC Method Parameters and Validation Data for this compound Quantification

ParameterRecommended Conditions / Typical ValuesReference
Chromatographic Conditions
HPLC ColumnC18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[3]
Mobile Phase (Isocratic)Water:Methanol:Glacial Acetic Acid (65:35:5, v/v/v)[4]
Mobile Phase (Gradient)A: 0.1% Formic acid in Water; B: Acetonitrile[3]
Flow Rate0.8 - 1.0 mL/min[4][5]
Column Temperature30 °C[5]
Detection Wavelength350 nm
Injection Volume10 µL
Method Validation Parameters
Linearity Range1.0–50.0 μg/mL[5]
Correlation Coefficient (r²)≥ 0.999[5]
Limit of Detection (LOD)17.99 µg/mL[6]
Limit of Quantification (LOQ)54.52 µg/mL[6]
Precision (RSD %)< 2.0%[5]
Accuracy (Recovery %)97.81–102.14%[5]
Retention TimeApproximately 10.6 min (Isocratic)[4]

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Quantification sample Sample Collection (e.g., Plant Material) extraction Extraction (e.g., Ultrasonication with 70% Methanol) sample->extraction filtration1 Filtration (0.45 µm Syringe Filter) extraction->filtration1 injection Injection of Sample/ Standard filtration1->injection standard Reference Standard stock_sol Stock Solution Preparation standard->stock_sol working_sol Working Standard Dilutions stock_sol->working_sol working_sol->injection hplc HPLC System (C18 Column, UV Detector) separation Chromatographic Separation hplc->separation injection->hplc detection UV Detection at 350 nm separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of this compound peak_integration->quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for the quantification of this compound using HPLC.

References

Application Notes & Protocols: Luteolin-6-C-glucoside as a Standard for HPLC Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-6-C-glucoside, also known as Isoorientin, is a naturally occurring flavone C-glycoside found in a variety of plants, including passion flower, Açaí palm, and bamboo leaves.[1][2] As a C-glycoside, the glucose moiety is attached to the luteolin aglycone via a stable C-C bond, conferring greater resistance to enzymatic and acidic hydrolysis compared to O-glycosides.[1] This stability, along with its notable biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, makes this compound a compound of significant interest in pharmaceutical and nutraceutical research.[2][3][4]

Accurate quantification of this compound in plant extracts, formulated products, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the analytical method of choice for this purpose, offering high sensitivity, specificity, and reproducibility.[5] This document provides detailed protocols for the use of this compound as a calibration standard for HPLC-UV and LC-MS/MS analysis.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.

PropertyValueReference
Synonyms Isoorientin, Homoorientin[2][4]
Chemical Formula C₂₁H₂₀O₁₁[4][6]
Molecular Weight 448.38 g/mol [4][6]
Appearance Yellow crystalline powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[7]
Storage Store at 2°C - 8°C, keep dry, under inert gas (e.g., Nitrogen)[4]

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is fundamental to generating a reliable calibration curve.

Materials:

  • This compound reference standard (≥98% purity)

  • Methanol (HPLC or LC-MS grade)

  • Dimethyl sulfoxide (DMSO, if required for initial solubilization)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add a small amount of methanol (or DMSO if solubility is an issue, followed by dilution with methanol) to dissolve the compound completely. Sonication may be used to aid dissolution.

    • Once dissolved, bring the volume up to the 10 mL mark with methanol.

    • Stopper the flask and invert several times to ensure homogeneity. This stock solution should be stored at -20°C in a tightly sealed container to prevent solvent evaporation and degradation.

  • Working Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase initial composition or a compatible solvent (e.g., methanol).

    • For an HPLC-UV calibration curve, a typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

    • For a more sensitive LC-MS/MS analysis, a lower concentration range may be appropriate (e.g., 10, 50, 100, 250, 500, 1000 ng/mL).

    • Ensure all dilutions are performed using calibrated pipettes and volumetric flasks for maximum accuracy.

Sample Preparation from Plant Material

This protocol provides a general method for extracting this compound from a solid matrix.

Materials:

  • Dried and powdered plant material

  • 80% Methanol in water (v/v)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, PTFE or other compatible material)

Protocol:

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of 80% methanol.[8]

    • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

    • Perform ultrasonic extraction for 30 minutes at room temperature.[8]

  • Clarification:

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet solid material.[8]

    • Carefully collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[8][9] The sample is now ready for analysis.

HPLC-UV Method for Quantification

This method is suitable for routine quality control and quantification in less complex matrices.

ParameterRecommended Condition
HPLC System Quaternary or Binary pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV Detector
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid or 0.2% Phosphoric Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Program Start with a low percentage of B (e.g., 10-20%), increase linearly to a higher percentage (e.g., 40-60%) over 20-30 minutes.
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25 - 30°C
Injection Volume 10 - 20 µL
Detection Wavelength 345 - 350 nm (based on UV maxima for luteolin glycosides)

Analysis Protocol:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared standard working solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. A typical calibration curve should have a coefficient of determination (r²) ≥ 0.999.

LC-MS/MS Method for Quantification

This method offers superior sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.

ParameterRecommended Condition
LC System UPLC or HPLC system
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program A suitable gradient to resolve the analyte from matrix interferences.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 35 - 40°C
Injection Volume 1 - 5 µL
Mass Spectrometer Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions Precursor Ion [M-H]⁻: m/z 447.1 → Product Ions (e.g., m/z 327.1, m/z 297.1)

Analysis Protocol:

  • Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.

  • Establish a sensitive and specific Multiple Reaction Monitoring (MRM) method.

  • Analyze the prepared standard and sample solutions using the developed LC-MS/MS method.

  • Quantify the analyte using a calibration curve constructed from the standard solutions. An internal standard may be used for enhanced accuracy.

Data Presentation

HPLC-UV Calibration Data (Example)
Concentration (µg/mL)Peak Area (mAU*s)
15.2
525.8
1051.5
25128.1
50255.9
100512.3
Linearity (r²) 0.9998
LC-MS/MS Method Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound447.1327.1297.120

Visualizations

Experimental Workflow

G Figure 1. HPLC Calibration Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard This compound Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Working Working Standards (Serial Dilution) Stock->Working HPLC HPLC-UV or LC-MS/MS System Working->HPLC Sample Sample Matrix (e.g., Plant Powder) Extract Sample Extraction & Filtration Sample->Extract Extract->HPLC CalCurve Calibration Curve Construction HPLC->CalCurve Quant Sample Quantification HPLC->Quant CalCurve->Quant

Caption: Workflow for quantification using this compound standard.

Signaling Pathway Modulation

Luteolin and its glycosides are known to modulate various signaling pathways involved in inflammation and cell proliferation.[1][4][10] The antioxidant properties of this compound contribute to its ability to interfere with pathways that are activated by oxidative stress.

G Figure 2. Potential Signaling Pathway Modulation cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes L6C This compound PI3K PI3K/AKT Pathway L6C->PI3K Inhibits MAPK MAPK Pathway L6C->MAPK Inhibits NFkB NF-κB Pathway L6C->NFkB Inhibits Proliferation Decreased Cell Proliferation PI3K->Proliferation Apoptosis Induction of Apoptosis PI3K->Apoptosis MAPK->Proliferation Inflammation Reduced Inflammation NFkB->Inflammation

Caption: Inhibition of key signaling pathways by this compound.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Luteolin-6-C-glucoside (DPPH and ABTS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro antioxidant activity of Luteolin-6-C-glucoside, a naturally occurring flavonoid, using the widely accepted DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. This document outlines the principles of each assay, provides detailed experimental protocols, and presents available quantitative data for structurally related compounds to serve as a reference point.

This compound, a flavone glycoside, is of significant interest for its potential health benefits, which are often attributed to its antioxidant properties. The ability to scavenge free radicals is a key mechanism by which such compounds can mitigate oxidative stress, a contributing factor to numerous chronic diseases.

Data Presentation

CompoundAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
LuteolinDPPH~13.2 - 15Ascorbic Acid-
LuteolinABTS~17.3Trolox5 - 20
Luteolin-phospholipid complexDPPH28.33 µg/mLBHT42.62 µg/mL
Luteolin 7-O-[β-D-apiofuranosyl-(1→6)]- β-D-glucopyranosideDPPH0.188 mg/mL--

Note: The IC50 value is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. The data presented here are from various sources and should be used for comparative purposes only.[1][2][3]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in the reduction of the violet-colored DPPH to the yellow-colored, non-radical form, diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[4][5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • This compound (test compound)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[1][5][6]

  • Preparation of Test and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations for testing.

    • Prepare a similar range of concentrations for the standard antioxidant.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compound or standard to the wells.[1][6]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[1][6]

    • For the control (blank), add 100 µL of methanol instead of the test sample to 100 µL of the DPPH solution.[6]

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[4][6]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4][5]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[4][5]

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of this compound. The IC50 is the concentration of the compound that causes 50% scavenging of the DPPH radicals.[5]

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 100 µL Sample/Standard with 100 µL DPPH Solution in 96-well plate prep_dpph->mix prep_sample Prepare Serial Dilutions of This compound & Standard prep_sample->mix incubate Incubate in Dark at Room Temperature for 30 min mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity and Determine IC50 measure->calculate

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The blue-green ABTS•+ is reduced back to its colorless neutral form by the antioxidant. The decrease in absorbance at 734 nm is proportional to the antioxidant's activity.[5][7]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Methanol or Ethanol

  • This compound (test compound)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Radical Cation Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[1][5]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical cation.[1][5]

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[1][5]

  • Preparation of Test and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations for testing.

    • Prepare a similar range of concentrations for the standard antioxidant (Trolox).

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.[1]

    • Add 10 µL of the various concentrations of the test compound or standard to the wells.[1]

  • Incubation: Incubate the plate at room temperature for 6 minutes.[1]

  • Measurement: Measure the absorbance at 734 nm.[1][5]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.

ABTS_Assay_Workflow prep_abts Prepare ABTS•+ Radical Solution (7 mM ABTS + 2.45 mM K2S2O8) Incubate 12-16h in dark prep_working Dilute ABTS•+ Solution to Absorbance of 0.70 ± 0.02 at 734 nm prep_abts->prep_working mix Mix 10 µL Sample/Standard with 190 µL ABTS•+ Working Solution in 96-well plate prep_working->mix prep_sample Prepare Serial Dilutions of This compound & Standard prep_sample->mix incubate Incubate at Room Temperature for 6 min mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging Activity and Determine IC50 measure->calculate

Workflow for the ABTS Radical Cation Scavenging Assay.

Signaling Pathways and Antioxidant Mechanism

The antioxidant activity of flavonoids like this compound is primarily due to their ability to donate hydrogen atoms from their hydroxyl groups to free radicals, thereby neutralizing them. This process is a fundamental aspect of their protective effects against oxidative stress.

Antioxidant_Mechanism luteolin This compound (with -OH groups) h_donation Hydrogen Atom Donation luteolin->h_donation radical Free Radical (DPPH• or ABTS•+) radical->h_donation stabilized_luteolin Stabilized This compound Radical h_donation->stabilized_luteolin neutralized_radical Neutralized Radical (DPPH-H or ABTS) h_donation->neutralized_radical

Antioxidant Mechanism of this compound.

References

Luteolin-6-C-Glucoside: A Potent Modulator of Cytokine Production in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolin-6-C-glucoside, also known as Isoorientin, is a naturally occurring flavonoid glycoside found in various plants. It has garnered significant interest in the scientific community for its potent anti-inflammatory properties. This document provides a detailed overview of the effect of this compound on cytokine production in macrophages, summarizing key quantitative data and providing comprehensive experimental protocols based on published research. The information presented here is intended to guide researchers in studying the immunomodulatory effects of this compound and to facilitate its potential development as a therapeutic agent for inflammatory diseases.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of this compound (Isoorientin) on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell LineCytokineTreatmentConcentration% Inhibition / EffectReference
RAW264.7TNF-αIsoorientin6.25 µMDecreased production[1][2]
RAW264.7TNF-αIsoorientin25 µMDecreased production[1][2]
RAW264.7IL-6Isoorientin6.25 µMDecreased production[1][2]
RAW264.7IL-6Isoorientin25 µMDecreased production[1][2]
RAW264.7IL-1βIsoorientin6.25 µMDecreased production[1][2]
RAW264.7IL-1βIsoorientin25 µMDecreased production[1][2]
THP-1TNF-αLuteolinDose-dependentInhibition of secretion[3]
THP-1IL-6LuteolinDose-dependentInhibition of secretion[3]
THP-1IL-1βLuteolinDose-dependentInhibition of secretion[3]
MH-STNF-αLuteolin5-25 µMDose-dependent inhibition[4][5]
MH-SIL-6Luteolin5-25 µMDose-dependent inhibition[4][5]

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the production of pro-inflammatory cytokines in macrophages. Upon stimulation with LPS, Toll-like receptor 4 (TLR4) activates downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the transcription of cytokine genes. This compound has been shown to inhibit these pathways.[1][2][4][5]

LPS_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK_pathway MAPK (ERK, p38, JNK) TRAF6->MAPK_pathway p-IκBα p-IκBα IKK->p-IκBα P IκBα IκBα NFκB NFκB Nucleus NFκB & AP-1 Transcription Factors NFκB->Nucleus p-IκBα->NFκB releases AP-1 AP-1 MAPK_pathway->AP-1 AP-1->Nucleus Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) Nucleus->Cytokine_Genes activates This compound This compound This compound->IKK Inhibits This compound->MAPK_pathway Inhibits

Caption: LPS-induced pro-inflammatory signaling pathways and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on cytokine production in macrophages.

Macrophage Cell Culture and Differentiation

Objective: To culture and maintain macrophage cell lines (e.g., RAW264.7 or THP-1) for subsequent experiments.

Materials:

  • RAW264.7 (murine macrophage) or THP-1 (human monocytic) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) for RAW264.7 or RPMI-1640 for THP-1

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Cell Thawing and Culture:

    • Thaw cryopreserved cells rapidly in a 37°C water bath.

    • Transfer cells to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium (DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.

    • Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • THP-1 Differentiation (if applicable):

    • Seed THP-1 monocytes in 6-well plates at a density of 1 x 10^6 cells/well.

    • Add PMA to a final concentration of 100 ng/mL.

    • Incubate for 48-72 hours to induce differentiation into adherent macrophage-like cells.

    • After differentiation, wash the cells with PBS and replace the medium with fresh, PMA-free complete medium.

    • Allow cells to rest for 24 hours before treatment.

Treatment with this compound and LPS Stimulation

Objective: To treat macrophages with this compound and stimulate them with LPS to induce an inflammatory response.

Materials:

  • Cultured macrophages (RAW264.7 or differentiated THP-1)

  • This compound (Isoorientin) stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Complete culture medium

Protocol:

  • Seed macrophages in appropriate culture plates (e.g., 24-well or 96-well plates) at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 1-2 hours.

  • Following pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plates for a specified period (e.g., 6-24 hours) at 37°C and 5% CO2.

Measurement of Cytokine Production by ELISA

Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatants.

Materials:

  • Cell culture supernatants from the treatment experiment

  • ELISA kits for mouse or human TNF-α, IL-6, and IL-1β

  • Microplate reader

Protocol:

  • Collect the cell culture supernatants from each well and centrifuge to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis of Signaling Proteins

Objective: To assess the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.

Materials:

  • Treated macrophage cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Experimental_Workflow Start Start Cell_Culture Macrophage Cell Culture (RAW264.7 or THP-1) Start->Cell_Culture Differentiation THP-1 Differentiation (with PMA, if applicable) Cell_Culture->Differentiation for THP-1 Seeding Seed Cells in Plates Cell_Culture->Seeding Differentiation->Seeding Pre-treatment Pre-treat with This compound Seeding->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate (6-24h) Stimulation->Incubation Data_Collection Collect Supernatants & Cell Lysates Incubation->Data_Collection ELISA Cytokine Measurement (ELISA) Data_Collection->ELISA Western_Blot Signaling Protein Analysis (Western Blot) Data_Collection->Western_Blot Data_Analysis Data Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for studying the effects of this compound on macrophage cytokine production.

References

Luteolin-6-C-Glucoside: A Promising Neuroprotective Agent in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Luteolin-6-C-glucoside, a naturally occurring flavonoid compound also known as Isoorientin, has emerged as a significant molecule of interest in the study of neurodegenerative diseases. Its potent anti-inflammatory, antioxidant, and anti-apoptotic properties make it a compelling candidate for therapeutic development. These application notes provide a comprehensive overview of its use in various neurodegenerative disease models, complete with detailed experimental protocols and a summary of key quantitative data to guide researchers in the field.

Overview of Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in the pathology of diseases like Alzheimer's and Parkinson's. The primary mechanisms include:

  • Inhibition of Neuroinflammation: It effectively suppresses the activation of microglia, the resident immune cells of the central nervous system. This is achieved by downregulating pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and inhibiting the production of inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO).[1][2][3][4][5]

  • Activation of Antioxidant Response: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3][6] This transcription factor upregulates the expression of numerous antioxidant enzymes, including heme oxygenase-1 (HO-1), providing cellular protection against oxidative stress.[1][2][3][6]

  • Modulation of Glycogen Synthase Kinase 3β (GSK3β): As a competitive inhibitor of GSK3β, this compound can influence pathways related to inflammation and neuronal survival.[1][2][3]

Applications in In Vitro Neurodegenerative Disease Models

Alzheimer's Disease Models

2.1.1 Amyloid-β-Induced Microglial Activation: this compound has been shown to protect against amyloid-beta (Aβ)-induced neuroinflammation in microglial cell lines like BV2.[4][5] It mitigates the neurotoxic effects of Aβ by reducing the release of inflammatory cytokines and reactive oxygen species (ROS).[4]

Table 1: Quantitative Data for this compound in an In Vitro Alzheimer's Disease Model

Cell LineInducing AgentThis compound ConcentrationKey FindingsReference
BV2 microgliaAmyloid β25–35Not specifiedInhibited iNOS and COX-2 expression; Reduced TNF-α and IL-6 secretion; Decreased ROS production; Inhibited NF-κB activation.[4][5]
SIM-A9 microglia & SH-SY5Y neurons (co-culture)Lipopolysaccharide (LPS)Not specifiedPrevented LPS-induced neuronal cell death.[1][2][3]
Parkinson's Disease Models

2.2.1 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity: In cellular models of Parkinson's disease using the neurotoxin 6-OHDA, this compound and its derivatives have demonstrated protective effects on dopaminergic-like neurons, such as the SH-SY5Y cell line.[6][7][8][9]

Table 2: Quantitative Data for this compound Derivatives in an In Vitro Parkinson's Disease Model

Cell LineInducing AgentCompoundConcentrationKey FindingsReference
SH-SY5Y6-OHDALuteolin-7-O-glucoside0.1 µM, 1 µMIncreased cell viability; Prevented mitochondrial membrane depolarization; Decreased Caspase-3 activity.[8][9]
SH-SY5Y6-OHDAIsoorientin20 µMUpregulated Nrf2; Stimulated expression of GCLC, GCLM, HO-1, and NQO1.[6]

Experimental Protocols

Protocol for Assessing Anti-inflammatory Effects in LPS-Stimulated Microglia

This protocol is adapted from studies on the effects of this compound on lipopolysaccharide (LPS)-activated BV2 or SIM-A9 microglial cells.[1][2][3]

3.1.1 Materials:

  • BV2 or SIM-A9 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (Isoorientin)

  • Lipopolysaccharide (LPS)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western Blotting (antibodies for COX-2, Iba-1, p-GSK3β, NF-κB p65, Nrf2, HO-1)

3.1.2 Procedure:

  • Cell Culture: Culture BV2 or SIM-A9 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in appropriate plates. Pre-treat with desired concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitric Oxide Assay: Collect the cell culture supernatant. Mix with Griess Reagent according to the manufacturer's instructions and measure absorbance to quantify NO production.

  • ELISA: Use the supernatant to measure the concentration of TNF-α and IL-6 using specific ELISA kits.

  • Western Blot Analysis: Lyse the cells to extract proteins. Perform SDS-PAGE, transfer to a membrane, and probe with primary antibodies against inflammatory and signaling pathway markers.

Protocol for Neuroprotection Assay in a 6-OHDA Parkinson's Model

This protocol outlines the assessment of the neuroprotective effects of this compound derivatives against 6-OHDA-induced toxicity in SH-SY5Y cells.[8][9]

3.2.1 Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium with 10% FBS

  • This compound derivative (e.g., Luteolin-7-O-glucoside)

  • 6-hydroxydopamine (6-OHDA)

  • MTT reagent for cell viability assay

  • Kits for Caspase-3 activity and mitochondrial membrane potential measurement

3.2.2 Procedure:

  • Cell Culture: Grow SH-SY5Y cells in DMEM/F12 with 10% FBS.

  • Pre-treatment: Seed cells in 96-well plates. Pre-treat with this compound derivative (e.g., 0.1 or 1 µM) for 30 minutes to 1 hour.[10]

  • Neurotoxin Challenge: Add 6-OHDA (e.g., 100 µM) to the cells and incubate for 24 to 48 hours.[10]

  • Cell Viability (MTT Assay): Add MTT solution to each well, incubate for 3 hours, then add a solubilizing agent and measure absorbance to determine cell viability.[10]

  • Apoptosis and Mitochondrial Health: In parallel experiments, use specific assay kits to measure Caspase-3 activity and changes in mitochondrial membrane potential according to the manufacturer's protocols.

Signaling Pathways and Experimental Visualizations

The neuroprotective effects of this compound are underpinned by its interaction with key intracellular signaling cascades.

Luteolin6CGlucoside_Signaling LPS LPS / Aβ GSK3b GSK3β LPS->GSK3b activates NFkB_p65 NF-κB p65 LPS->NFkB_p65 activates Luteolin This compound (Isoorientin) Luteolin->GSK3b inhibits IkB IκB Luteolin->IkB promotes Nrf2 Nrf2 Luteolin->Nrf2 promotes dissociation GSK3b->NFkB_p65 activates Inflammation Neuroinflammation (TNF-α, NO, COX-2) NFkB_p65->Inflammation induces IkB->NFkB_p65 inhibits Keap1 Keap1 HO1 HO-1 (Antioxidant Enzymes) Nrf2->HO1 upregulates Neuroprotection Neuroprotection HO1->Neuroprotection Inflammation->Neuroprotection damages Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture (e.g., BV2, SH-SY5Y) pretreatment Pre-treatment: This compound start->pretreatment inducer Induce Pathology: LPS or 6-OHDA pretreatment->inducer incubation Incubation (24-48 hours) inducer->incubation viability Cell Viability (MTT Assay) incubation->viability inflammation Inflammatory Markers (ELISA, Griess Assay) incubation->inflammation protein Protein Expression (Western Blot) incubation->protein end Data Analysis & Conclusion viability->end inflammation->end protein->end

References

Luteolin-6-C-glucoside as a Substrate for Enzymatic Hydrolysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-6-C-glucoside, also known as isoorientin, is a naturally occurring flavone C-glycoside found in various medicinal plants. It exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The biological activities of isoorientin are often enhanced upon its conversion to the aglycone, luteolin. This conversion is primarily mediated by enzymatic hydrolysis. Unlike O-glycosides, the C-C bond between the glucose moiety and the luteolin aglycone in isoorientin confers greater stability against acid hydrolysis and many common glycosidases.[1] However, specific enzymes, particularly those from the human gut microbiota, are capable of cleaving this robust bond.[2][3][4]

These application notes provide a comprehensive overview of this compound as a substrate for enzymatic hydrolysis, detailing the enzymes involved, experimental protocols, and analytical methods for monitoring the reaction. This information is crucial for researchers in pharmacology, natural product chemistry, and drug development who are investigating the therapeutic potential of luteolin and its glycosides.

Enzymes for this compound Hydrolysis

The enzymatic cleavage of the C-glycosidic bond in flavonoids like isoorientin is a complex process that typically involves a two-step mechanism rather than a direct single hydrolysis reaction.[5][6] This process is primarily carried out by enzymes produced by intestinal bacteria.[2][3]

Key Enzymes and Microbial Sources:

  • C-deglycosylation enzymes (CGDs): These are multi-component enzyme systems that catalyze the cleavage of the C-C bond. The process often involves an initial oxidation of the sugar moiety. For instance, the deglycosylation of the isoflavone C-glucoside puerarin by a human intestinal bacterium involves an oxidoreductase (DgpA) and a C-glycoside deglycosidase complex (DgpB-DgpC).[7][8] A similar mechanism is proposed for the degradation of flavone C-glucosides.

  • Human Gut Microbiota: Several bacterial strains isolated from the human gut have been shown to deglycosylate flavonoid C-glycosides. These include species of Enterococcus, such as Enterococcus avium and Enterococcus faecalis, which have been shown to hydrolyze orientin (luteolin-8-C-glucoside) and vitexin.[2][3][9] It is plausible that these or similar strains also possess activity against the isomer isoorientin.

  • Snailase: This is a commercially available enzyme mixture that contains a variety of hydrolases, including those capable of cleaving flavonoid glycosides. While primarily used for O-glycosides, it has shown efficacy in hydrolyzing a broad range of flavonoid glycosides and may have some activity on C-glycosides, although this is less characterized.[10]

Quantitative Data: Enzyme Kinetics

Obtaining precise kinetic parameters for enzymes acting on this compound is challenging due to the complexity of the C-deglycosylation reaction and the limited commercial availability of purified enzymes. However, data from studies on analogous C-glycoside substrates can provide valuable insights.

Enzyme/Enzyme SystemSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)Source OrganismReference
CarA (C-glycoside 3-oxidase)Carminic acid0.019 ± 0.0014.9 ± 0.14.3 ± 0.1Microbacterium sp. 5-2b[5]
β-Glucosidase (BbBgl)Ginsenoside Rd2.739.8-Bifidobacterium breve ATCC 15700[11]
C-deglycosylation enzyme3'-oxo-puerarin---Dorea sp. PUE[7]

Note: The data presented are for enzymes acting on various C-glycosides and O-glycosides and should be considered as a reference for estimating the potential kinetic behavior of enzymes on this compound.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound using Bacterial Cell Lysate

This protocol describes a general method for the enzymatic hydrolysis of isoorientin using a crude cell lysate from a bacterial strain known to possess C-deglycosylating activity (e.g., Enterococcus faecalis).

Materials:

  • This compound (Isoorientin)

  • Bacterial strain (e.g., Enterococcus faecalis)

  • Bacterial growth medium (e.g., Brain Heart Infusion broth)

  • Lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, containing 1 mg/mL lysozyme and a protease inhibitor cocktail)

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5)

  • Methanol (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Bacterial Culture Preparation: Inoculate the selected bacterial strain into the appropriate growth medium and incubate under optimal conditions until the late logarithmic growth phase is reached.

  • Cell Pellet Collection: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Cell Lysis: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and resuspend in lysis buffer. Incubate on ice for 30-60 minutes, followed by sonication to ensure complete cell disruption.

  • Preparation of Cell-Free Extract: Centrifuge the cell lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. The resulting supernatant is the crude enzyme extract.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the reaction buffer, a known concentration of this compound (e.g., 100 µM), and the crude enzyme extract.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 1, 2, 4, 8, and 24 hours).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol. This will precipitate the proteins.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to remove the precipitated protein. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Analyze the sample by HPLC to quantify the decrease in this compound and the formation of luteolin.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the separation and quantification of this compound and its aglycone, luteolin.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for optimal separation.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B; followed by a re-equilibration period.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and luteolin in methanol. Create a series of calibration standards by diluting the stock solutions to known concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration for each compound.

  • Sample Analysis: Inject the prepared samples from the enzymatic hydrolysis reaction.

  • Quantification: Identify and quantify the peaks for this compound and luteolin in the sample chromatograms by comparing their retention times and UV spectra with the standards. Use the calibration curves to determine the concentration of each compound in the samples.

Visualizations

Signaling Pathways Modulated by Luteolin

Luteolin, the aglycone product of isoorientin hydrolysis, is known to modulate several key signaling pathways involved in inflammation and cancer.

Luteolin_Signaling_Pathways cluster_PI3K_AKT PI3K/AKT/mTOR Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Luteolin_PI3K Luteolin Luteolin_PI3K->PI3K inhibits Luteolin_PI3K->AKT inhibits Luteolin_PI3K->mTOR inhibits MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Luteolin_MAPK Luteolin Luteolin_MAPK->MAPKKK inhibits IKK IKK IkB_degradation IkB_degradation IKK->IkB_degradation phosphorylates NFkB_activation NFkB_activation IkB_degradation->NFkB_activation releases Gene_Expression Gene_Expression NFkB_activation->Gene_Expression translocates to nucleus Luteolin_NFkB Luteolin Luteolin_NFkB->IKK inhibits Proinflammatory_Cytokines Proinflammatory_Cytokines Gene_Expression->Proinflammatory_Cytokines

Caption: Luteolin's inhibitory effects on key cellular signaling pathways.

Experimental Workflow for Enzymatic Hydrolysis

The following diagram illustrates the key steps in the enzymatic hydrolysis of this compound and subsequent analysis.

Enzymatic_Hydrolysis_Workflow cluster_preparation Enzyme and Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Bacterial_Culture 1. Bacterial Culture Cell_Harvest 2. Cell Harvest Bacterial_Culture->Cell_Harvest Cell_Lysis 3. Cell Lysis Cell_Harvest->Cell_Lysis Enzyme_Extract 4. Crude Enzyme Extract Cell_Lysis->Enzyme_Extract Reaction_Setup 6. Reaction Incubation (Substrate + Enzyme) Enzyme_Extract->Reaction_Setup Substrate_Solution 5. This compound Solution Substrate_Solution->Reaction_Setup Reaction_Termination 7. Reaction Termination (Methanol Addition) Reaction_Setup->Reaction_Termination Sample_Prep 8. Sample Preparation (Centrifugation & Filtration) Reaction_Termination->Sample_Prep HPLC_Analysis 9. HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis 10. Data Analysis (Quantification) HPLC_Analysis->Data_Analysis

Caption: Workflow for the enzymatic hydrolysis of this compound.

Conclusion

The enzymatic hydrolysis of this compound is a critical step in unlocking the full therapeutic potential of its aglycone, luteolin. While the C-glycosidic bond presents a challenge for hydrolysis, specific enzymes from the gut microbiota provide an effective means of cleavage. The protocols and data presented in these application notes offer a foundational framework for researchers to investigate this process. Further studies focusing on the isolation and characterization of specific C-deglycosylating enzymes and the optimization of reaction conditions will be invaluable for advancing the development of luteolin-based therapeutics.

References

Application Notes and Protocol for the In Vitro Use of Luteolin-6-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Luteolin-6-C-glucoside, also known as Isoorientin, is a naturally occurring flavone C-glycoside found in various plants.[1] As a member of the flavonoid class, it has attracted significant scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] The C-glycosidic bond provides greater resistance to enzymatic and acidic hydrolysis compared to O-glycosides, enhancing its stability.[2] Accurate and reproducible results in cell-based assays are critically dependent on the correct preparation of this compound solutions. This document provides a detailed protocol for its dissolution, preparation of stock and working solutions for cell culture applications, and an overview of its known cellular mechanisms.

Data Presentation

Solubility of this compound

For cell culture experiments, this compound is first dissolved in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent.

SolventReported Solubility (mg/mL)Reported Solubility (mM)NotesSource
DMSO ≥ 100 mg/mL≥ 223.03 mMStandard solvent for creating stock solutions.[3]
71.67 mg/mL159.83 mM[4]
DMF 25.0 mg/mL55.76 mMAlternative organic solvent.[4]

Note: The molecular weight of this compound (Isoorientin) is 448.38 g/mol .[4]

Stock Solution Preparation Guide (in DMSO)

This table provides calculations for preparing common stock solution concentrations.

Desired Stock ConcentrationMass of this compound for 1 mL of DMSOMass of this compound for 5 mL of DMSO
10 mM 4.48 mg22.4 mg
50 mM 22.4 mg112.0 mg
100 mM 44.8 mg224.0 mg
Examples of Working Concentrations in Cell Culture

The optimal working concentration of this compound varies depending on the cell type and the biological endpoint being investigated.

Cell LineConcentration RangeObserved EffectSource
PANC-1, PATU-8988 20 - 160 µMDecreased cell viability[3][5]
BV2 Microglia 20 µMReversed cytotoxic effects of Aβ₂₅₋₃₅[4]
SH-SY5Y 0.1 - 1 µMNeuroprotective effects (related compound Luteolin-7-O-glucoside)[6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the preparation of a 100 mM stock solution of this compound in DMSO.

Materials and Equipment:

  • This compound powder (MW: 448.38 g/mol )[4]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Weighing: On an analytical balance, carefully weigh 44.8 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

  • Dissolution: Add 1 mL of sterile DMSO to the tube containing the powder.

  • Mixing: Securely cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. A clear, yellowish solution should be obtained.

  • Sonication (Optional): If dissolution is difficult, sonicate the vial for 5-10 minutes in a water bath.[7]

  • Inspection: Visually inspect the solution to confirm that no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (up to 2 weeks) or -80°C for long-term (up to 3 months) storage.[4][8]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium for treating cells.

Procedure:

  • Pre-warm Medium: Warm the required volume of your specific cell culture medium to 37°C in a water bath.[9]

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration.

    • Example: To prepare 10 mL of medium with a final concentration of 40 µM from a 100 mM stock solution:

      • Use the formula: C₁V₁ = C₂V₂

      • (100,000 µM) * V₁ = (40 µM) * (10 mL)

      • V₁ = 0.004 mL or 4 µL

  • Dilution Step: Add the calculated volume (4 µL) of the this compound stock solution to the 10 mL of pre-warmed medium.

    • Best Practice: To ensure rapid and even dispersion and to avoid precipitation, add the stock solution dropwise to the medium while gently swirling or vortexing the medium.[8][9]

  • Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically kept at or below 0.1%.[7] In the example above, the final DMSO concentration is 0.04%.

  • Vehicle Control: Always prepare a "vehicle control" for your experiments. This control should contain the same final concentration of DMSO as the experimental samples but without the this compound.[7]

  • Immediate Use: Use the freshly prepared working solutions for your experiments immediately. Do not store the compound diluted in aqueous media for extended periods, as its stability may be compromised.[9]

Visualizations

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation cluster_2 Step 3: Cell Treatment weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Dissolved add_dmso->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -20°C or -80°C aliquot->store warm_media Pre-warm Cell Culture Medium to 37°C store->warm_media dilute Dilute Stock Solution into Medium warm_media->dilute mix Mix Immediately and Thoroughly dilute->mix treat Add Working Solution to Cells mix->treat vehicle Add Vehicle Control to Parallel Wells mix->vehicle incubate Incubate for Desired Time treat->incubate vehicle->incubate

Caption: Experimental workflow for preparing this compound.

G stimulus Inflammatory Stimulus (e.g., LPS) receptor TLR4 stimulus->receptor ikk IKK Activation receptor->ikk ikba_p Phosphorylation of IκBα ikk->ikba_p ikba_deg Degradation of IκBα ikba_p->ikba_deg nfkb_active NF-κB (Active) ikba_deg->nfkb_active Release nfkb_complex IκBα / NF-κB (Inactive) nfkb_complex->ikba_p translocation Nuclear Translocation nfkb_active->translocation nucleus Nucleus translocation->nucleus gene_exp Gene Expression (COX-2, TNF-α, IL-6) nucleus->gene_exp compound This compound (Isoorientin) compound->ikk

Caption: Inhibition of the NF-κB signaling pathway.

References

Luteolin-6-C-glucoside: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-6-C-glucoside, also known as Isoorientin, is a naturally occurring flavone C-glycoside found in various plants.[1] As a C-glycoside of luteolin, it exhibits a range of promising pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and hypoglycemic effects.[1][2] The carbon-carbon bond between the luteolin aglycone and the glucose moiety confers significant stability against enzymatic and acid hydrolysis compared to its O-glycoside counterparts, enhancing its bioavailability and therapeutic potential.[3] This document provides detailed application notes and experimental protocols to guide researchers in the investigation and development of this compound as a potential therapeutic agent.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of various cellular signaling pathways. Its diverse activities make it a compelling candidate for drug discovery in several therapeutic areas.

Antioxidant Activity

This compound demonstrates potent antioxidant properties by scavenging free radicals and modulating cellular antioxidant defense systems.[4]

Quantitative Data: Antioxidant Activity

AssayCompoundIC50 Value (µg/mL)Reference
DPPH Radical ScavengingIsoorientin~14.31[2]
ABTS Radical ScavengingIsoorientin~2.10[2]
DPPH Radical ScavengingLuteolin~2.099[2]
ABTS Radical ScavengingLuteolin~0.59[2]
DPPH Radical ScavengingQuercetin~1.84 - 2.099[2]
ABTS Radical ScavengingQuercetin~0.5083 - 1.89[2]
Anti-inflammatory Activity

Isoorientin exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5][6] This is achieved through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[7][8]

Quantitative Data: Anti-inflammatory Activity

TargetCompoundIC50 ValueCell LineReference
COX-2Isoorientin39 µM-
Anti-Cancer Activity

This compound has been shown to inhibit the proliferation of various cancer cells and induce apoptosis.[9] Its anti-cancer effects are mediated through the regulation of cell cycle and apoptosis-related proteins, as well as the inhibition of signaling pathways crucial for cancer cell survival and metastasis, such as the PI3K/Akt and MAPK pathways.[10][11]

Quantitative Data: Anti-Cancer Activity (IC50 Values)

Cell LineCancer TypeCompoundIC50 Value (µM)Reference
HepG2HepatoblastomaIsoorientinInduces cell death in a dose-dependent manner[10][11]
PANC-1Pancreatic CancerIsoorientin20, 40, 80, 160 (significant decrease in cell viability)
PATU-8988Pancreatic CancerIsoorientin20, 40, 80, 160, 320 (significant decrease in cell viability)[9]
HeLaCervical CancerLuteolin-[12]
GLC4Lung CancerLuteolin40.9[12]
COLO 320Colon CancerLuteolin32.5[12]
HL60Promyelocytic LeukemiaLuteolin12.5 - 15[12]
A431Squamous Cell CarcinomaLuteolin19[12]
Neuroprotective Activity

Emerging evidence suggests that this compound possesses neuroprotective properties, potentially by mitigating oxidative stress and inflammation in the brain.[13][14]

Hypoglycemic Activity

Studies have indicated that Isoorientin may have hypoglycemic effects, suggesting its potential in the management of diabetes.[1]

Signaling Pathways Modulated by this compound

Luteolin-6-C-glucoside_Signaling_Pathways cluster_0 Cellular Effects cluster_1 Signaling Pathways Apoptosis Apoptosis ↓ Proliferation ↓ Proliferation ↓ Inflammation ↓ Inflammation ↑ Antioxidant Response ↑ Antioxidant Response This compound This compound PI3K/Akt PI3K/Akt This compound->PI3K/Akt Inhibit MAPK (JNK, p38) MAPK (JNK, p38) This compound->MAPK (JNK, p38) Activate/Inhibit NF-κB NF-κB This compound->NF-κB Inhibit AMPK AMPK This compound->AMPK Activate PI3K/Akt->Apoptosis PI3K/Akt->↓ Proliferation MAPK (JNK, p38)->Apoptosis NF-κB->↓ Inflammation AMPK->Apoptosis AMPK->↑ Antioxidant Response

Overview of signaling pathways modulated by this compound.

Experimental Protocols

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.[2]

  • Materials:

    • DPPH solution (0.1 mM in methanol)

    • This compound stock solution (in methanol or DMSO)

    • Ascorbic acid or Trolox (positive control)

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare serial dilutions of this compound and the positive control in methanol.

    • Add 100 µL of each dilution to the wells of a 96-well plate.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore, leading to its decolorization.[2]

  • Materials:

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • This compound stock solution

    • Trolox (positive control)

    • Ethanol or PBS

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound and the positive control.

    • Add 10 µL of each dilution to the wells of a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Antioxidant_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis Compound_Dilutions Prepare serial dilutions of This compound & Control Mix Mix compound dilutions with radical solution Compound_Dilutions->Mix Radical_Solution Prepare DPPH or ABTS•+ solution Radical_Solution->Mix Incubate Incubate in the dark Mix->Incubate Measure_Absorbance Measure absorbance at specific wavelength Incubate->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50 Western_Blot_Workflow Cell_Lysis 1. Cell Lysis & Protein Quantification SDS_PAGE 2. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 3. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 4. Blocking Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Chemiluminescent Detection Secondary_Ab->Detection Analysis 8. Image Acquisition & Densitometry Detection->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Luteolin-6-C-glucoside (Isoorientin) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Luteolin-6-C-glucoside (also known as Isoorientin) from various herbal sources.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions to enhance your experimental outcomes.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Extraction Yield 1. Suboptimal Solvent System: The polarity of the solvent may not be ideal for extracting the glycoside.[1][2] 2. Inefficient Extraction Method: Conventional methods like maceration may not be effective enough.[1][2] 3. Compound Degradation: High temperatures or prolonged extraction times can degrade this compound.[1] 4. Inadequate Cell Wall Disruption: The solvent may not be effectively penetrating the plant material.[1][2]1. Optimize Solvent System: Use a mixture of polar organic solvents and water. Ethanol-water or methanol-water solutions (e.g., 60-70% ethanol) are often effective for flavonoid glycosides.[1][2][3] 2. Employ Advanced Extraction Techniques: Switch to more efficient methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yields and reduce extraction time.[2][4][5] 3. Control Extraction Conditions: Optimize temperature and duration. Lower temperatures for longer periods or shorter durations at moderate temperatures can prevent degradation. For instance, negative pressure extraction can be performed at 30-35°C.[6] 4. Improve Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area available for extraction.[1][4]
Inconsistent Yields Between Batches 1. Variability in Plant Material: The concentration of this compound can vary based on the plant's geographical origin, harvest time, and storage conditions.[1] 2. Inconsistent Experimental Conditions: Minor variations in extraction or purification parameters can lead to different outcomes.[1]1. Standardize Plant Material: Source plant material from a consistent supplier and harvest at the same developmental stage. Ensure consistent drying and storage protocols.[1] 2. Maintain Strict Protocol Adherence: Carefully control all experimental parameters, including solvent composition, temperature, time, and solid-to-liquid ratios.[1]
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds in addition to the target molecule. 2. Complex Plant Matrix: The herb may naturally contain a high concentration of other compounds with similar polarities.1. Optimize Solvent Polarity: Experiment with different solvent-to-water ratios to selectively extract this compound. 2. Implement a Purification Step: Utilize techniques like liquid-liquid partitioning or column chromatography (e.g., with macroporous resin or silica gel) to separate the target compound from impurities.[1][7]
Thermal Degradation of this compound 1. High Extraction Temperature: Methods like Soxhlet or high-power MAE can lead to the breakdown of the compound.[8] 2. Prolonged Heat Exposure: Even at moderate temperatures, extended extraction times can cause degradation.[1]1. Use Low-Temperature Methods: Employ UAE at controlled temperatures or negative pressure extraction.[5][6] For MAE, optimize microwave power and time to avoid overheating.[4] 2. Minimize Extraction Time: Utilize efficient methods like UAE or MAE that significantly shorten the required extraction duration.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most effective extraction methods for this compound?

A1: Modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are highly effective and efficient for isolating this compound.[4][5] These methods offer several advantages over conventional techniques like maceration or Soxhlet extraction, including shorter extraction times, reduced solvent consumption, and often higher extraction yields.[4][5] Negative pressure extraction at low temperatures is another effective method to prevent thermal degradation.[6][7]

Q2: What is the best solvent for extracting this compound?

A2: A mixture of ethanol or methanol with water is generally the most effective solvent system for extracting this compound due to its glycosidic nature.[2] The optimal ratio can vary depending on the plant material, but concentrations of 60-70% ethanol are commonly reported to yield good results.[3][5]

Q3: How can I improve the purity of my this compound extract?

A3: To enhance the purity of your extract, a multi-step purification approach is recommended. Common techniques include:

  • Liquid-Liquid Partitioning: This can be used for initial fractionation of the crude extract.[9]

  • Macroporous Resin Column Chromatography: This is an effective method for enriching and purifying flavonoids from crude extracts.[7]

  • Silica Gel Column Chromatography: This technique separates compounds based on polarity.[1][9]

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): This is often used as a final step to achieve high purity.[1]

Q4: What are the key parameters to optimize for Ultrasound-Assisted Extraction (UAE) of this compound?

A4: The key parameters to optimize for UAE include:

  • Ultrasonic Power and Frequency: Higher power can enhance extraction but may also cause degradation. A common frequency is 40 kHz.[5]

  • Extraction Temperature: Moderate temperatures (e.g., 40-60°C) are often optimal, as higher temperatures can lead to compound degradation.[5][8]

  • Extraction Time: UAE significantly reduces extraction time, with optimal times often ranging from 30 to 60 minutes.[1][5]

  • Solvent Composition and Solid-to-Liquid Ratio: As mentioned, ethanol-water mixtures are effective. A higher solvent-to-solid ratio generally improves extraction efficiency.[5]

Q5: How does Microwave-Assisted Extraction (MAE) work for this compound?

A5: MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells.[4][10] This rapid, localized heating creates pressure that ruptures the plant cell walls, facilitating the release of this compound into the solvent.[4][10] This process is very fast and efficient.[4]

Quantitative Data Summary

The following tables summarize quantitative data on this compound (Isoorientin) extraction from various studies to provide a comparative overview of different methods and conditions.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters and Yields

Plant MaterialParticle SizeSolventSolid-to-Liquid Ratio (g/mL)Temperature (°C)Time (min)Power/FrequencyYieldReference
Bamboo Leaves< 0.5 mm70% Ethanol1:206030300 W / 40 kHzNot specified[5]
Olive Leaves1.21 mm60% Ethanol1:1540Not specified30% Amplitude1.82 g/kg[3]

Table 2: Microwave-Assisted Extraction (MAE) Parameters and Yields

Plant MaterialParticle SizeSolventSolid-to-Liquid Ratio (g:mL)Temperature (°C)Time (min)PowerYieldReference
Thai Jasmine Rice Leaves40-60 meshNot specified1:37.7Not specified7.56.68 W/gNot specified[4]

Table 3: Other Extraction Method Parameters and Yields

MethodPlant MaterialSolventSolid-to-Liquid Ratio (g/ml)Temperature (°C)Time (h)YieldReference
Negative Pressure ExtractionBamboo LeavesDeionized Water1:15301.58.3% purity in extract[6][7]
Soxhlet ExtractionOlive Leaves60% Ethanol1:15Not specified41.32 g/kg[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Bamboo Leaves [5]

  • Sample Preparation: Dry bamboo leaves and grind them into a fine powder (particle size < 0.5 mm).

  • Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution.

  • Extraction:

    • Weigh 10 g of the powdered bamboo leaves and place them in a 250 mL Erlenmeyer flask.

    • Add 200 mL of the 70% ethanol solution, resulting in a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the flask in an ultrasonic bath preheated to 60°C.

    • Set the ultrasonic frequency to 40 kHz and the power to 300 W.

    • Sonicate for 30 minutes.

  • Post-Extraction Processing:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.

    • The resulting aqueous extract can be freeze-dried to obtain a solid powder.

  • Quantification: Dissolve a known amount of the dried extract in methanol and analyze the this compound content using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound [4]

  • Sample Preparation: Dry the plant material and grind it to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh a precise amount of the powdered plant material (e.g., 1.0 g).

    • Place the sample into the microwave extraction vessel.

    • Add the extraction solvent (e.g., ethanol-water mixture) at the desired solid-to-liquid ratio (e.g., 1:37.7 g:mL).

    • Seal the extraction vessel.

    • Set the desired microwave power, extraction time, and temperature.

    • Start the extraction program.

  • Post-Extraction Processing:

    • After extraction, allow the vessel to cool to room temperature.

    • Filter the extract to separate the liquid from the solid plant residue.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates.

  • Analysis: The extract is ready for quantification of this compound, typically by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification plant_material Dried Herbal Material grinding Grinding (40-60 mesh) plant_material->grinding extraction_method Extraction (UAE or MAE) grinding->extraction_method filtration Filtration / Centrifugation extraction_method->filtration parameters Optimized Parameters: - Solvent (e.g., 70% EtOH) - Temperature - Time - Power concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration drying Freeze Drying (Optional) concentration->drying quantification Quantification (HPLC) drying->quantification purification Purification (Optional) (e.g., Column Chromatography) quantification->purification

Caption: General workflow for this compound extraction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Extraction Yield? cause1 Suboptimal Solvent start->cause1 Yes cause2 Inefficient Method start->cause2 Yes cause3 Compound Degradation start->cause3 Yes cause4 Poor Cell Disruption start->cause4 Yes sol1 Optimize Solvent System (e.g., EtOH/Water Ratio) cause1->sol1 sol2 Use Advanced Method (UAE/MAE) cause2->sol2 sol3 Control Temp. & Time cause3->sol3 sol4 Grind Sample Finely cause4->sol4 end Improved Yield sol1->end Re-evaluate Yield sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for low extraction yield.

References

Resolving co-eluting peaks in Luteolin-6-C-glucoside HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC analysis of Luteolin-6-C-glucoside. The focus is on resolving the common challenge of co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a significant issue in this compound analysis?

A1: Co-elution occurs when two or more different compounds exit the HPLC column at the same time, resulting in overlapping or completely merged chromatographic peaks.[1] This is a particularly common challenge in the analysis of this compound (also known as Isoorientin) because plant extracts and other sample matrices often contain numerous structurally similar flavonoids, including its own isomers.[2][3][4] When peaks are not fully separated (a resolution value of less than 1.5), it compromises the accuracy and reliability of both identification and quantification.[5]

Q2: What are the most common compounds that co-elute with this compound?

A2: The most common co-eluting compound is its structural isomer, Luteolin-8-C-glucoside (also known as Orientin).[4][6] Due to their identical mass and very similar chemical properties, separating these two C-glycosides is a frequent challenge. Other related flavonoids, such as Luteolin-7-O-glucoside or other luteolin glycosides, can also elute closely depending on the specific chromatographic conditions.[6]

Q3: What is a good starting point for an HPLC method for this compound analysis?

A3: A robust starting point is a reversed-phase C18 column (e.g., 150 or 250 mm x 4.6 mm, 5 µm particle size) with gradient elution.[3][7][8] The mobile phase typically consists of water with an acidic modifier (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).[7][9] A common acidic modifier is 0.1% formic acid or acetic acid.[5][10] Detection with a Diode Array Detector (DAD) is effective, with a monitoring wavelength set around 345-350 nm.[7][11]

Q4: What is the purpose of adding an acid like formic or acetic acid to the mobile phase?

A4: Adding a small amount of acid to the mobile phase is crucial for achieving good peak shape and reproducible retention times for flavonoids.[5] The acid suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise cause undesirable secondary interactions with the hydroxyl groups on the flavonoid structure.[9] These interactions can lead to significant peak tailing.[12] An acidic mobile phase ensures that the analytes are in a consistent, non-ionized state, promoting sharper, more symmetrical peaks.[5]

Q5: How can I confirm the identity of the this compound peak in my chromatogram?

A5: The most straightforward method is to run an authentic standard of this compound under the exact same HPLC conditions and compare the retention time with the peak in your sample.[7] For greater confidence, a Diode Array Detector (DAD) can be used to compare the UV-Vis spectrum of the sample peak with that of the standard.[7] For definitive identification, especially when isomers are present, coupling the HPLC to a Mass Spectrometer (HPLC-MS) is the most reliable technique, as it can confirm the molecular weight and provide fragmentation patterns to help distinguish between isomers.[1]

Troubleshooting Guide for Co-eluting Peaks

This guide provides systematic approaches to resolving common separation issues in a question-and-answer format.

Problem: I'm seeing poor resolution (Rs < 1.5) between this compound and another peak.

Answer: Achieving baseline separation for closely eluting peaks requires fine-tuning the chromatographic parameters that influence selectivity (α), efficiency (N), and retention factor (k).[13][14] A systematic approach is recommended, changing only one parameter at a time.[15]

Here is a step-by-step optimization strategy:

  • Optimize the Mobile Phase Gradient: If you are using a gradient, the slope may be too steep where your compounds of interest are eluting. Flattening the gradient (i.e., slowing the rate of increase of the organic solvent) in that specific region will increase the separation time between the peaks.[5][9]

  • Adjust Column Temperature: Temperature can significantly impact selectivity.[16] Increasing the column temperature generally reduces retention time but can also alter the elution order of closely related compounds.[17][18] Systematically test temperatures (e.g., in 5°C increments from 25°C to 40°C) to see if resolution improves.[7][16]

  • Lower the Flow Rate: Reducing the flow rate can enhance column efficiency and improve the resolution of closely eluting peaks, although it will increase the total analysis time.[3][15]

  • Change the Organic Modifier: Switching the organic solvent in the mobile phase is a powerful tool for altering selectivity.[14] If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can change the interactions with the stationary phase and may even reverse the elution order of the co-eluting pair.[5]

Problem: My peaks are completely co-eluting, and basic optimizations are not working.

Answer: When peaks are completely unresolved, more significant changes that have a major impact on selectivity (α) are required.

  • Change the Stationary Phase Chemistry: The choice of the column is the most critical factor. If a standard C18 column is not providing separation, switching to a different stationary phase can provide an alternative selectivity.[5][14] Consider columns with different bonding, such as:

    • Phenyl-Hexyl Phase: Offers different pi-pi interactions which can be beneficial for aromatic compounds like flavonoids.

    • Cyano (CN) Phase: Can be used in both normal and reversed-phase modes and provides different polarity and selectivity.[19]

  • Increase Column Efficiency: Using a column with a smaller particle size (e.g., moving from 5 µm to 3.5 µm or sub-2 µm for UHPLC) or a longer column will increase the number of theoretical plates (N), resulting in sharper peaks and better resolution.[14][19]

Problem: My this compound peak is broad or shows significant tailing.

Answer: Poor peak shape can obscure co-eluting compounds and affect integration accuracy.

  • Check for Secondary Silanol Interactions: As mentioned in the FAQ, peak tailing for flavonoids is often caused by interactions with the stationary phase. Ensure your mobile phase contains an acidic modifier like 0.1% formic or phosphoric acid.[5]

  • Evaluate Column Health: An aging or contaminated column can lead to peak broadening and tailing.[3] Try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol).[9] If performance does not improve, a void may have formed at the column inlet, or the column may need to be replaced.[12] Using a guard column is a cost-effective way to protect the analytical column from contamination.[20]

  • Check Sample Solvent: Injecting a sample dissolved in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[20] Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.[20]

Data Presentation

The following tables summarize the impact of key chromatographic parameters on peak resolution.

Table 1: Effect of Mobile Phase Organic Modifier on Selectivity

ParameterAcetonitrileMethanolRationale
Selectivity Often provides higher efficiency and lower backpressure.Can offer different selectivity for flavonoids due to its protic nature, potentially resolving peaks that co-elute in acetonitrile.[5]
Elution Strength Stronger eluting solvent for flavonoids compared to methanol.Weaker eluting solvent, which will generally increase retention times.
Recommendation A good first choice for method development.An excellent alternative to try when co-elution occurs in acetonitrile-based methods.[9][14]

Table 2: Impact of HPLC Parameters on this compound Peak Resolution

ParameterAction to Improve ResolutionPrimary Factor AffectedPotential Trade-Off
Flow Rate Decrease the flow rate.Efficiency (N)Longer analysis time.[3]
Column Temperature Increase or decrease systematically.Selectivity (α), Efficiency (N)May decrease retention; elution order can change.[16][17]
Particle Size Use a column with smaller particles.Efficiency (N)Increased backpressure; may require a UHPLC system.[19]
Column Length Use a longer column.Efficiency (N)Longer analysis time and higher backpressure.[19]
Mobile Phase pH Add/adjust acidic modifier.Selectivity (α), Peak ShapeCrucial for good peak shape of phenolic compounds.[5]

Experimental Protocols

Protocol 1: General HPLC Method Development for Separation

This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound from potential co-eluting compounds.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a high-quality reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.[21]

    • Mobile Phase B: HPLC-grade acetonitrile.[21]

    • Filter and Degas: Filter all mobile phases through a 0.45 µm filter and degas thoroughly.

  • Scouting Gradient Run:

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.[7]

    • Injection Volume: 10 µL.

    • Detection: DAD at 350 nm.[11]

    • Gradient: Run a fast, broad linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of this compound and other compounds in the sample.[5]

  • Gradient Optimization:

    • Based on the scouting run, design a new gradient that is shallower around the elution time of the target analyte.

    • Example: If this compound elutes at 40% B, create a segmented gradient:

      • 0-5 min: 10% to 30% B

      • 5-20 min: 30% to 50% B (shallow segment)

      • 20-22 min: 50% to 95% B (column wash)

      • 22-30 min: Re-equilibration at 10% B.

    • Adjust the slope of the shallow segment to maximize resolution.[9]

  • Further Optimization (if needed):

    • If co-elution persists, follow the steps in the troubleshooting guide. Systematically test the effect of:

      • Changing the organic modifier to methanol.[5]

      • Adjusting the column temperature between 25°C and 40°C.[16]

      • Reducing the flow rate to 0.8 mL/min.

Protocol 2: Sample and Standard Preparation

  • Standard Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve in a suitable solvent, such as methanol, to create a stock solution (e.g., 1 mg/mL).[7]

    • Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1 to 100 µg/mL).

  • Sample Preparation (from plant extract):

    • Accurately weigh the dried extract.

    • Dissolve the extract in methanol or the initial mobile phase. Sonication may be used to aid dissolution.

    • Filter the resulting solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection. This is a critical step to prevent column clogging and damage.[7]

Visualizations

TroubleshootingWorkflow Start Co-elution or Poor Resolution (Rs < 1.5) Identified CheckGradient Is the gradient slope optimized? Start->CheckGradient OptimizeGradient Create a shallower gradient around the target peaks. CheckGradient->OptimizeGradient No CheckSolvent Is co-elution still present? CheckGradient->CheckSolvent Yes OptimizeGradient->CheckSolvent ChangeSolvent Switch organic modifier (e.g., Acetonitrile to Methanol). CheckSolvent->ChangeSolvent Yes Success Resolution Achieved (Rs >= 1.5) CheckSolvent->Success No CheckTemp Is co-elution still present? ChangeSolvent->CheckTemp ChangeTemp Systematically adjust column temperature (e.g., 25-40°C). CheckTemp->ChangeTemp Yes CheckTemp->Success No CheckFlow Is co-elution still present? ChangeTemp->CheckFlow ChangeFlow Lower the flow rate (e.g., 1.0 -> 0.8 mL/min). CheckFlow->ChangeFlow Yes CheckFlow->Success No AdvancedOptions Consider advanced options: Change column chemistry (e.g., Phenyl-Hexyl) or use a higher efficiency column (smaller particles/longer length). ChangeFlow->AdvancedOptions AdvancedOptions->Success

Caption: Troubleshooting workflow for resolving co-eluting peaks.

HPLCWorkflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing SamplePrep Sample & Standard Preparation (Dissolve & Filter) Inject Inject Sample/ Standard SamplePrep->Inject MobilePhasePrep Mobile Phase Preparation (Filter & Degas) Equilibrate Column Equilibration with initial conditions MobilePhasePrep->Equilibrate Equilibrate->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Detect Peak Detection (DAD @ 350 nm) Separate->Detect Integrate Peak Identification & Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Luteolin-6-C-glucoside (Isoorientin) Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to prevent the degradation of Luteolin-6-C-glucoside (also known as Isoorientin) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Isoorientin) and why is its stability important?

A1: this compound, or Isoorientin, is a naturally occurring C-glycosyl flavonoid found in various plants, including bamboo leaves and Gentiana species.[1] It is investigated for a wide range of pharmacological activities, such as antioxidant, anti-inflammatory, and anti-diabetic effects.[1][2] The stability of Isoorientin is critical because its degradation during extraction, storage, or analysis can lead to inaccurate quantification, loss of biological activity, and misinterpretation of experimental results, thereby compromising research and development outcomes.[3]

Q2: What are the primary factors that cause Isoorientin degradation?

A2: The degradation of Isoorientin is primarily influenced by several environmental and chemical factors:

  • pH: Isoorientin is most stable in a slightly acidic environment and is susceptible to degradation in neutral to alkaline conditions (pH > 7).[3]

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation.[3]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.[3]

  • Oxidizing Agents: The flavonoid structure is vulnerable to breakdown in the presence of oxidizing agents.[3]

  • Enzymes: In fresh plant material, endogenous enzymes like polyphenol oxidases can cause degradation if they are not inactivated.[3][4]

The C-glycosidic bond in Isoorientin generally confers greater resistance to enzymatic and acidic hydrolysis compared to O-glycosides.[5]

Factors Influencing Isoorientin Stability

The following diagram and table summarize the key factors that can lead to the degradation of this compound.

cluster_factors Degradation Factors cluster_compound cluster_products Result Temp High Temperature Isoorientin This compound (Isoorientin) Temp->Isoorientin Light UV/Vis Light Light->Isoorientin pH Alkaline/Neutral pH pH->Isoorientin Oxidation Oxidizing Agents Oxidation->Isoorientin Enzymes Endogenous Enzymes Enzymes->Isoorientin Degradation Degradation Products (Loss of Activity & Yield) Isoorientin->Degradation leads to start Problem: Low Isoorientin Recovery check_extraction Was the extraction temperature > 40°C? start->check_extraction check_ph Was the solvent pH neutral or alkaline? start->check_ph check_solvent Was a non-polar solvent or insufficient volume used? start->check_solvent check_light Was the sample exposed to light for a prolonged period? start->check_light solution_temp Solution: Lower temperature to 30-35°C. Consider UAE. check_extraction->solution_temp Yes solution_ph Solution: Adjust solvent pH to 3-5. check_ph->solution_ph Yes solution_solvent Solution: Use polar solvent (MeOH/EtOH). Increase solvent-to-solid ratio. check_solvent->solution_solvent Yes solution_light Solution: Use amber glassware or wrap containers in foil. check_light->solution_light Yes cluster_extraction Extraction (Minimize Degradation) cluster_analysis Analysis & Storage a 1. Prepare Sample (Dried, Powdered Plant Material) b 2. Prepare Acidic Solvent (e.g., 70% EtOH, pH 3-5) a->b c 3. Extract at Low Temp (e.g., UAE at <35°C) b->c d 4. Separate & Concentrate (Centrifuge, Rotovap at <40°C) c->d e 5. Prepare for Analysis (Dissolve in mobile phase, filter) d->e For Immediate Use g 7. Long-Term Storage (Dry, -20°C, Dark, Inert Gas) d->g For Storage f 6. Immediate HPLC Analysis e->f

References

Technical Support Center: Enhancing Luteolin-6-C-glucoside Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of Luteolin-6-C-glucoside in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound, also known as Isoorientin or Homoorientin, is a naturally occurring flavonoid glycoside found in various plants.[1] Like many flavonoids, it possesses a range of promising biological activities, including antioxidant and anti-inflammatory properties.[1] However, its therapeutic potential is often limited by its poor aqueous solubility, which can lead to precipitation in bioassay media, inaccurate concentration measurements, and consequently, unreliable experimental results.[2][3]

Q2: How should I prepare a stock solution of this compound?

It is highly recommended to first prepare a high-concentration stock solution in an organic solvent.[2] Dimethyl sulfoxide (DMSO) is a common and effective choice.[1][4][5]

  • Recommended Solvent: DMSO is preferred for creating high-concentration stock solutions.[1][4] Other solvents like ethanol and methanol can also be used.[1][2]

  • Solubility in DMSO: this compound is soluble in DMSO at concentrations of ≥ 100 mg/mL (223.03 mM).[4]

  • Assistance in Dissolving: If the compound does not dissolve readily, gentle warming to 37°C or sonication can be applied to aid dissolution.[2]

  • Storage: For long-term storage, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][3]

Q3: What are the primary methods to enhance the aqueous solubility of this compound for my bioassay?

Several techniques can be employed to improve the solubility of luteolin and its glycosides in the aqueous environment of a bioassay. These include:

  • Co-Solvent Systems: Using a water-miscible organic solvent, like DMSO, to first dissolve the compound before diluting it into the aqueous media.[5][6] It is crucial to keep the final concentration of the organic solvent low (typically ≤ 0.5%) to avoid cytotoxicity.[2]

  • Cyclodextrin Complexation: This method involves encapsulating the hydrophobic luteolin molecule within the cavity of a cyclodextrin (like β-cyclodextrin or hydroxypropyl-β-cyclodextrin), which has a hydrophilic exterior, thereby increasing its water solubility.[6][7][8] This technique can increase water solubility by 20 to 30-fold.[6]

  • Solid Dispersions: This involves dispersing the compound in an inert hydrophilic carrier, such as polyethylene glycols (PEGs) or povidone (PVP), at a solid state.[9][10] This approach can transform the crystalline drug into a more soluble amorphous form.[9]

  • Nanoparticle-Based Delivery Systems: Formulations such as lipid nanoparticles, polymeric nanoparticles, and nanoemulsions can encapsulate this compound, enhancing its dissolution rate and protecting it from degradation.[6][11]

  • Chemical Modification: Synthesizing derivatives or prodrugs with enhanced hydrophilicity is another advanced approach. For instance, creating a succinyl glucoside derivative of luteolin has been shown to dramatically increase water solubility.[12][13]

Q4: How stable is this compound in cell culture media?

The stability of flavonoids in cell culture media can be affected by several factors, including the pH of the medium, incubation temperature (37°C), exposure to light, and the presence of serum components.[2][3] It is generally recommended to prepare fresh working solutions for each experiment and to minimize the time between adding the compound to the media and performing the assay to ensure an accurate effective concentration.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in bioassays.

Problem Potential Cause Recommended Solution(s)
Precipitate forms when adding the stock solution to my cell culture medium. The concentration of the compound exceeds its solubility limit in the aqueous medium.[2] The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to "crash out" of solution.[3][14]1. Optimize Solvent Concentration: Ensure the final concentration of your organic solvent is as low as possible (ideally <0.1% and no more than 0.5%).[2][3] 2. Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the compound stock.[2][14] 3. Slow Addition & Mixing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.[2][14] 4. Perform a Solubility Test: Before the main experiment, conduct a preliminary test by preparing serial dilutions of your stock solution in the culture medium to determine the maximum soluble concentration under your specific conditions.[2]
Inconsistent or weaker-than-expected biological effects are observed. Degradation of the compound in the culture medium over the course of the experiment, leading to a lower effective concentration.[3]1. Prepare Fresh Solutions: Always prepare fresh working solutions immediately before each experiment.[2] Avoid storing the compound diluted in media for extended periods.[2] 2. Minimize Incubation Time: Reduce the time between adding the compound to the media and performing the assay readout. 3. Refresh Media: For longer-term experiments, consider refreshing the media with a freshly prepared compound solution at regular intervals.[3]
High background or interference is noted in the assay readout. Some flavonoid compounds can intrinsically interfere with certain assay technologies (e.g., fluorescence-based assays).1. Run a Control: Include a control group with the compound in cell-free media to measure any direct effect on the assay components or readout. 2. Consult Literature: Check if the specific assay type is known to have interference issues with flavonoids.

Solubility Data Summary

The solubility of luteolin (the aglycone of this compound) provides a useful reference for understanding the solubility characteristics of its glycoside form.

SolventSolubility of LuteolinReference
DMSO (Dimethyl sulfoxide) ≥ 100 mg/mL[4]
~10 mg/mL[15]
0.31 ± 0.08 mg/mL[16]
DMF (Dimethylformamide) ~20 mg/mL[15]
Ethanol ~5 mg/mL[15]
0.25 ± 0.05 mg/mL[16]
Methanol 0.28 ± 0.04 mg/mL[16]
Aqueous Buffers / Water Sparingly soluble / Very low solubility[15][16]

Note: Data for Luteolin is presented as an indicator; this compound's solubility may differ.

Experimental Protocols

Protocol 1: Preparing a High-Concentration Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound for subsequent dilution into aqueous media.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculation: Determine the mass of this compound powder required to achieve the desired stock concentration (e.g., 100 mM).

  • Weighing: Carefully weigh the calculated amount of powder and place it into a sterile tube.

  • Dissolution: Add the calculated volume of DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a sonicator or warm the solution gently to 37°C to aid dissolution.[2]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[2][3]

Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a this compound/HP-β-CD inclusion complex to increase its solubility in aqueous solutions.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (optional, for creating a solid powder)

Methodology:

  • Determine Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.[7][17]

  • Dissolve HP-β-CD: In a beaker, dissolve the calculated amount of HP-β-CD in deionized water with continuous stirring until the solution is clear.[17]

  • Add this compound: Slowly add the this compound powder to the aqueous HP-β-CD solution under constant, vigorous stirring.

  • Equilibration: Seal the container and allow the mixture to stir at room temperature for 24-48 hours. This allows for the formation of the inclusion complex.[17]

  • Usage: The resulting aqueous solution containing the complex can be sterile-filtered and used for experiments.

  • (Optional) Lyophilization: To create a stable powder, freeze the solution (e.g., at -80°C) and lyophilize it in a freeze-dryer until a dry powder is obtained.[17] This powder can be stored and reconstituted in water or buffer as needed.

Visualizations

TroubleshootingWorkflow start Start: Preparing working solution precipitate Precipitation observed upon adding stock to media? start->precipitate check_dmso Is final DMSO conc. > 0.5%? precipitate->check_dmso Yes success Solution is clear. Proceed with experiment. precipitate->success No reduce_dmso Reduce DMSO conc. or remake stock at higher conc. check_dmso->reduce_dmso Yes warm_media Pre-warm media to 37°C before adding stock check_dmso->warm_media No reduce_dmso->warm_media add_slowly Add stock solution dropwise while mixing warm_media->add_slowly solubility_test Perform preliminary solubility test to find max conc. add_slowly->solubility_test

Caption: Workflow for troubleshooting precipitation in media.

CyclodextrinComplexation cluster_1 Complexation in Water luteolin This compound (Hydrophobic) complex Inclusion Complex (Water Soluble) luteolin->complex Enters Cavity cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Encapsulates

Caption: Mechanism of cyclodextrin inclusion complexation.

SolubilityEnhancementMethods center_node Enhancing Aqueous Solubility of This compound method1 Co-Solvent Systems (e.g., DMSO, Ethanol) center_node->method1 method2 Cyclodextrin Complexation (e.g., HP-β-CD) center_node->method2 method3 Solid Dispersions (e.g., with PEG, PVP) center_node->method3 method4 Nanoparticle Formulations (e.g., Liposomes) center_node->method4 method5 Chemical Modification (e.g., Prodrugs) center_node->method5

Caption: Methods for enhancing this compound solubility.

References

Overcoming low bioavailability of Luteolin-6-C-glucoside in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the in vivo applications of Luteolin-6-C-glucoside (isoorientin). It provides troubleshooting advice and detailed protocols to address the compound's inherently low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why do my in vivo experiments consistently show low plasma concentrations of this compound after oral administration?

A1: The low oral bioavailability of this compound (isoorientin) is a well-documented challenge. Studies in Sprague-Dawley rats have reported an oral bioavailability as low as 8.98 ± 1.07%.[1][2] This is primarily attributed to two factors:

  • Low Aqueous Solubility: Like many flavonoids, isoorientin has poor solubility in aqueous environments, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][3]

  • Extensive First-Pass Metabolism: After absorption, the compound undergoes significant metabolism in the intestines and liver before it can reach systemic circulation.[1][2] For C-glycosides like isoorientin, this can involve hydrolysis to its aglycone (luteolin) followed by rapid conjugation (e.g., glucuronidation and sulfation).[4]

Low_Bioavailability_Factors cluster_oral Oral Administration cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass Effect) cluster_circulation Systemic Circulation Oral Oral Dose of This compound Solubility Poor Aqueous Solubility Oral->Solubility Challenge 1 Metabolism Intestinal Metabolism (e.g., Hydrolysis) Solubility->Metabolism FirstPass Hepatic Metabolism (e.g., Glucuronidation, Sulfation) Metabolism->FirstPass Absorbed Compound Bioavailability Low Plasma Concentration (Low Bioavailability) FirstPass->Bioavailability Challenge 2

Q2: What are the primary strategies to overcome the low bioavailability of this compound?

A2: Three main strategies can be employed to enhance the oral bioavailability of isoorientin:

  • Nanoformulations: Encapsulating the compound in nano-sized carriers like liposomes, phytosomes, or polymeric nanoparticles can significantly improve its solubility, protect it from degradation in the GI tract, and enhance its absorption.[3] These formulations increase the surface area available for absorption and can facilitate transport across biological membranes.

  • Structural Modification: While more complex, creating derivatives or prodrugs of isoorientin can improve its physicochemical properties for better absorption.

  • Co-administration with Bioenhancers: Certain compounds, known as bioenhancers, can improve the absorption of other molecules. Piperine, the active component of black pepper, is known to inhibit drug-metabolizing enzymes like cytochrome P450 and UDP-glucuronosyltransferase, thereby potentially increasing the plasma concentration of co-administered flavonoids.[5][6]

Q3: Which bioavailability enhancement strategy is most suitable for my research?

A3: The choice depends on your experimental goals and resources.

  • Nanoformulations are a widely adopted and effective method. Phytosomes, for instance, have been shown to increase the bioavailability of the aglycone luteolin by 3.54-fold in rats.[7][8] This approach is suitable for in vivo efficacy studies where achieving higher systemic exposure is critical.

  • Co-administration with bioenhancers like piperine is a simpler approach that does not require complex formulation development.[9] It is useful for preliminary studies to assess if inhibiting metabolism can improve bioavailability. However, the effect can be less pronounced or more variable than with nanoformulations.

  • Structural modification is typically reserved for advanced drug development programs due to the need for chemical synthesis and characterization.

Troubleshooting Guide

Problem: My plasma pharmacokinetic data shows undetectable or highly variable levels of this compound.

Possible Cause Troubleshooting Suggestion Experimental Approach
Poor Solubility & Dissolution The compound is not dissolving effectively in the GI tract before being eliminated.Formulate into a Nano-carrier: Use a lipid-based carrier like a phytosome or liposome to improve solubility and dissolution rate. The small particle size (e.g., ~105 nm for luteolin phytosomes) increases surface area for enhanced absorption.[7][8]
Rapid First-Pass Metabolism The compound is being rapidly metabolized by intestinal or hepatic enzymes (e.g., UGTs, CYPs) into conjugates.Co-administer with a Bioenhancer: Administer isoorientin along with piperine (15-20 mg/day equivalent).[9] Piperine can inhibit key metabolizing enzymes, potentially increasing the concentration of the parent compound.[5][6]
Formulation Instability If using a nanoformulation, it may be unstable, leading to aggregation and poor performance.Characterize Your Formulation: Before in vivo studies, measure key parameters like particle size, polydispersity index (PDI), and zeta potential to ensure the formulation is stable and within the desired specifications (e.g., PDI < 0.7, high absolute zeta potential).[7]
Incorrect Gavage Technique Improper oral gavage can lead to dosing errors, aspiration, or esophageal damage, causing high variability in results.Refine and Standardize Gavage Protocol: Ensure the gavage needle length is pre-measured (tip of nose to last rib).[10] Administer the substance slowly (2-3 seconds for aqueous solutions) and monitor the animal for distress post-dosing.[10][11]

Quantitative Data Summary

The following tables summarize key pharmacokinetic data. Table 1 shows the baseline parameters for isoorientin, highlighting the significant difference between intravenous and oral administration. Table 2 provides a comparative example using luteolin (the aglycone of isoorientin) to demonstrate the efficacy of a phytosome nanoformulation.

Table 1: Pharmacokinetic Parameters of Isoorientin in Rats (Data sourced from a study in Sprague-Dawley rats)[1]

ParameterIntravenous (IV) Administration (10 mg/kg)Oral (PO) Administration (150 mg/kg)
T½ (h) 1.87 ± 0.65- (Not determined due to low levels)
AUC (µg·h/L) 9153.3 ± 1037.11233.3 ± 144.3
Bioavailability (F%) -8.98 ± 1.07

Table 2: Bioavailability Enhancement of Luteolin via Phytosome Formulation in Rats (Data from a study comparing Luteolin-Loaded Phytosome (LLP) to a pure luteolin suspension)[7][8]

ParameterPure Luteolin Suspension (Control)Luteolin-Loaded Phytosome (LLP)Fold Increase
Cmax (µg/mL) 25.91300.8311.6x
Tmax (min) 6020-
AUC (µg·min/mL) 153254263.54x

Experimental Protocols

Protocol 1: Preparation of Luteolin-Loaded Phytosomes

This protocol is adapted from the thin-film hydration method used for preparing luteolin-loaded phytosomes (LLP).[7]

Materials:

  • This compound (or Luteolin as per the reference study)

  • Soybean phosphatidylcholine (SPC)

  • Dichloromethane

  • Methanol

  • Rotary evaporator

  • Probe sonicator

Procedure:

  • Dissolve 60 mg of this compound in 70 mL of methanol.

  • In a separate flask, dissolve 180 mg of soybean phosphatidylcholine in 20 mL of dichloromethane.

  • Combine the two solutions in a 250 mL round-bottom flask.

  • Attach the flask to a rotary evaporator. Evaporate the solvents at 40°C under reduced pressure until a thin, dry lipid film forms on the flask wall.

  • Hydrate the film by adding 50 mL of distilled water and rotating the flask at 60 rpm for 1 hour at room temperature (without vacuum).

  • To reduce particle size, sonicate the resulting suspension using a probe sonicator for 10 minutes (5 seconds on, 2 seconds off) in an ice bath.

  • The resulting LLP suspension is ready for characterization (particle size, zeta potential) and in vivo administration.

Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for assessing the pharmacokinetics of a test compound after oral gavage in rats.[1][12]

Materials:

  • Male Sprague-Dawley rats (250-290 g)

  • Test formulation (e.g., LLP suspension from Protocol 1)

  • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)

  • Appropriately sized oral gavage needles (e.g., 16-18 gauge for rats).[13]

  • Blood collection tubes (e.g., containing heparin or EDTA)

  • Centrifuge

Procedure:

  • Acclimatization: Acclimate rats to housing conditions for at least one week.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing:

    • Weigh each rat to calculate the precise dosing volume. The maximum recommended volume is 10 mL/kg.[13]

    • Administer the test formulation or vehicle control via oral gavage.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper length.[10]

    • Insert the needle into the mouth, advancing it along the upper palate into the esophagus. Do not force the needle.[11]

    • Administer the dose slowly.

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the jugular vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[12]

  • Sample Processing: Immediately centrifuge the blood samples to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis by a validated LC-MS/MS method.

  • Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software.

Protocol 3: In Vitro Caco-2 Cell Permeability Assay

This assay is a standard in vitro model to predict intestinal permeability.[14][15][16][17]

Materials:

  • Caco-2 cells (passages 35-45 are recommended).[14]

  • 12-well Transwell plates with polycarbonate membrane inserts.

  • Cell culture medium (e.g., MEM with 10% FBS, 1% NEAA, and antibiotics).[14]

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Test compound solution (dissolved in HBSS).

  • TEER (Transepithelial Electrical Resistance) meter.

  • LC-MS/MS for analysis.

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 8 x 10⁴ cells/cm².[14]

  • Differentiation: Culture the cells for 19-21 days, changing the medium every other day for the first 14 days and daily thereafter to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each monolayer. Values should be in an acceptable range (e.g., 400-600 Ω·cm²) to confirm the integrity of the tight junctions.[15]

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber for analysis. Replace the removed volume with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B to A for efflux studies):

    • Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Collect samples from the apical chamber at the same time points.

  • Analysis:

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). A ratio greater than 2 suggests active efflux.[14]

Experimental_Workflow cluster_formulation Step 1: Formulation & Characterization cluster_invitro Step 2: In Vitro Screening (Optional) cluster_invivo Step 3: In Vivo Pharmacokinetic Study cluster_result Step 4: Data Evaluation Prep Prepare Nanoformulation (e.g., Phytosome) Char Characterize Formulation (Size, PDI, Zeta) Prep->Char Caco2 Caco-2 Permeability Assay (Determine Papp) Char->Caco2 Dosing Oral Gavage in Rats Char->Dosing Caco2->Dosing Inform In Vivo Design Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK Calculate PK Parameters (AUC, Cmax, T½) Analysis->PK Eval Compare Bioavailability (Formulation vs. Control) PK->Eval

Signaling Pathways Modulated by this compound

Understanding the molecular mechanisms of isoorientin is crucial for interpreting efficacy studies. Its biological activities are often linked to the modulation of key cellular signaling pathways involved in inflammation and oxidative stress.

Nrf2 Antioxidant Pathway

Isoorientin has been shown to exert protective effects against oxidative stress by activating the Nrf2 pathway.[18] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and phase II detoxifying enzymes.

Nrf2_Pathway cluster_nucleus Nucleus Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes Induces Keap1_Nrf2 Keap1_Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release & Translocation

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Luteolin and its glucosides can inhibit this pathway, which is often dysregulated in inflammatory conditions and cancer.

PI3K_Akt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, NF-κB) Akt->Downstream Activates Response Cell Survival, Proliferation, Inflammation Downstream->Response Luteolin Luteolin/ Isoorientin Luteolin->PI3K Inhibits Luteolin->Akt Inhibits

References

Technical Support Center: Luteolin-6-C-glucoside Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor cell permeability of Luteolin-6-C-glucoside.

Frequently Asked Questions (FAQs)

Q1: Why is the cell permeability of this compound a concern in my experiments?

A1: this compound, a naturally occurring flavonoid glycoside, exhibits poor water solubility and low bioavailability, which significantly hinders its therapeutic efficacy and clinical application.[1][2][3][4] Its hydrophilic glucose moiety and the overall molecular structure can limit its ability to passively diffuse across the lipid bilayer of cell membranes. This poor permeability leads to low intracellular concentrations, potentially resulting in inconsistent or negative results in cell-based assays.

Q2: I am observing low efficacy of this compound in my cell-based assays. Could this be related to its poor permeability?

A2: Yes, it is highly likely. If your experimental endpoint relies on an intracellular target, the low permeability of this compound can prevent it from reaching its site of action in sufficient concentrations.[5] This can manifest as a lack of biological activity, such as anti-inflammatory or anti-cancer effects, even at high treatment concentrations.[6][7]

Q3: How can I enhance the cellular uptake of this compound in my experiments?

A3: Several strategies can be employed to improve the cell permeability of this compound:

  • Nanoformulations: Encapsulating the compound in nanocarriers like liposomes, micelles, or polymeric nanoparticles can enhance its solubility, stability, and cellular uptake.[1][2][4]

  • Prodrug Approach: Modifying the structure of this compound to create a more lipophilic prodrug can improve its passive diffusion across cell membranes. The prodrug is then converted to the active compound intracellularly.[8]

  • Chemical Modification: Altering the chemical structure, for instance, through succinylation, has been shown to dramatically increase the water solubility of luteolin derivatives.[3]

  • Use of Permeation Enhancers: Co-administration with compounds that can transiently open tight junctions or fluidize the cell membrane may increase uptake, though this should be done with caution to avoid cytotoxicity.

Q4: What are the common in vitro models to assess the cell permeability of this compound?

A4: The Caco-2 cell monolayer model is a widely accepted and utilized in vitro method for predicting the intestinal permeability of compounds.[9][10][11][12][13] This model uses human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[11] The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across this monolayer.[11][12] Another model is the Parallel Artificial Membrane Permeability Assay (PAMPA), which provides a high-throughput screening method for passive permeability.[10][11]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low or no biological activity observed in cell culture. Poor cell permeability of this compound.Consider using a nanoformulation (e.g., liposomal delivery) to enhance cellular uptake. Alternatively, explore the synthesis of a more lipophilic prodrug of the compound.
Inconsistent results between experimental replicates. Precipitation of the compound in the culture medium due to low solubility.Prepare fresh stock solutions in an appropriate solvent like DMSO.[14] Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells. Visually inspect the medium for any signs of precipitation after adding the compound.
High variability in permeability assay (e.g., Caco-2) results. Compromised integrity of the Caco-2 cell monolayer.Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity.[15] A significant drop in TEER suggests toxicity or disruption of the monolayer. Include a low permeability marker like Lucifer Yellow to check for monolayer tightness.[16]
Difficulty dissolving this compound for stock solutions. The compound has inherently low solubility in aqueous and some organic solvents.[17][18]Use a suitable organic solvent such as DMSO, ethanol, or methanol for the initial stock solution.[19] Gentle warming and sonication can aid dissolution.[14] Prepare a more dilute stock solution if solubility issues persist.[14]

Quantitative Data Summary

Table 1: Enhancement of Luteolin Solubility and Permeability using Different Formulation Strategies.

Formulation StrategyKey FindingsReference
Succinylation Water solubility of a luteolin derivative increased 2293-fold compared to luteolin.[3]
Liposomal Nanoparticles Encapsulation efficiency of 85.07 ± 0.09%.[4]
Polymeric Nanoparticles Encapsulation efficiency of 74.87 ± 0.05%.[4]
Nanovesicles Encapsulation efficiency ranged from 69.44 ± 0.52% to 83.75 ± 0.35%. Drug release was up to 88.28 ± 1.13% in 12 hours compared to 20.1 ± 1.21% for the pure compound.[20][21]
Cyclodextrin Complexation 20-30 fold increase in water solubility of luteolin.[22]

Table 2: Apparent Permeability Coefficient (Papp) of Selected Flavonoids in Caco-2 Cell Model.

CompoundPapp (A to B) (x 10⁻⁶ cm/s)Permeability ClassificationReference
Propranolol (High Permeability Control)56.0 ± 8.88High[12][13]
Fluorescein (Low Permeability Control)0.1 ± 0.002Low[12][13]
Quercetin1.70 ± 0.11Low[13]
Kaempferol< QuercetinLow[12]
Quercetin Glycosides1.70 - 36.6Low to High[13]
Various FlavonoidsGenerally < 10Poorly Absorbed[23]

Note: The Papp values can vary between different studies and experimental conditions. A higher degree of glycosylation can sometimes facilitate permeability, possibly through active transport mechanisms.[12]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is adapted from standard methodologies for assessing the intestinal permeability of a test compound.[12][16]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® inserts (e.g., 12-well format, 0.4 µm pore size, polycarbonate filter)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer Yellow (for monolayer integrity testing)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture:

    • Culture Caco-2 cells in supplemented DMEM.

    • Seed cells onto the apical side of the Transwell® inserts at a density of approximately 2.6 x 10⁵ cells/cm².

    • Maintain the cell culture for 21 days to allow for differentiation and formation of a confluent monolayer. Change the culture medium every 2-3 days.

  • Monolayer Integrity Test (Pre-Assay):

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. A TEER value above 300 Ω·cm² generally indicates good monolayer integrity.[15]

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test solution of this compound (in HBSS) to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Take a sample from the apical compartment at the beginning and end of the experiment for concentration analysis.

  • Permeability Assay (Basolateral to Apical - B to A for Efflux Studies):

    • Add the test solution to the basolateral compartment and fresh HBSS to the apical compartment.

    • Collect samples from the apical compartment at the same time points.

  • Monolayer Integrity Test (Post-Assay):

    • After the permeability experiment, wash the monolayers and measure the permeability of Lucifer Yellow. Add Lucifer Yellow to the apical compartment and incubate for 1 hour. A low transport rate of Lucifer Yellow to the basolateral compartment confirms that the monolayer remained intact throughout the experiment.[16]

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the compound in the donor compartment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_post Post-Assay Analysis start Start culture Culture Caco-2 cells for 21 days on Transwell inserts start->culture teer_pre Measure TEER (Pre-Assay) culture->teer_pre add_compound Add this compound to donor chamber teer_pre->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver chamber at time points incubate->sample teer_post Measure TEER (Post-Assay) sample->teer_post ly_test Lucifer Yellow Test teer_post->ly_test analysis Analyze sample concentrations (LC-MS/MS) ly_test->analysis calculate Calculate Papp value analysis->calculate end End calculate->end

Caption: Workflow for the Caco-2 cell permeability assay.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Cellular Response lps LPS pi3k PI3K lps->pi3k akt Akt pi3k->akt nfkb NF-κB akt->nfkb ap1 AP-1 akt->ap1 inflammation Inflammatory Mediators (NO, PGE2, iNOS, COX-2) nfkb->inflammation ap1->inflammation luteolin Luteolin / Luteolin-7-O-glucoside luteolin->akt luteolin->nfkb luteolin->ap1

Caption: Luteolin's modulation of inflammatory signaling pathways.[24]

References

Technical Support Center: Optimizing Mobile Phase for Luteolin-6-C-glucoside Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for optimizing the separation of Luteolin-6-C-glucoside (also known as Isoorientin). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your chromatographic experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during method development and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for this compound separation?

A1: For the separation of this compound and other flavonoid glycosides, the most commonly used stationary phase is reversed-phase C18 (octadecyl-silica).[1] This nonpolar stationary phase is highly effective at retaining and separating moderately polar compounds like this compound from various sample matrices.

Q2: What is a typical mobile phase composition for separating this compound?

A2: A typical mobile phase is a binary solvent system consisting of an acidified aqueous phase (Solvent A) and an organic modifier (Solvent B).[2]

  • Solvent A: Water, typically with a small amount of acid added, such as 0.1% formic acid or acetic acid.[2][3] This helps to suppress the ionization of phenolic hydroxyl groups, resulting in improved peak shape and resolution.

  • Solvent B: Acetonitrile or methanol are common organic solvents used. Acetonitrile often provides better separation efficiency for flavonoids.[3][4]

Q3: Should I use an isocratic or gradient elution for my separation?

A3: Gradient elution is generally recommended for separating complex mixtures that contain this compound and other related flavonoids.[2] A gradient allows for the effective elution of compounds with a wider range of polarities, improving overall resolution and reducing analysis time.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: The most straightforward method for peak identification is to inject a pure standard of this compound under the identical HPLC conditions and compare the retention time. For further confirmation, a Diode Array Detector (DAD) can be used to compare the UV spectrum of the sample peak with that of the standard.[5] For definitive identification, coupling HPLC with Mass Spectrometry (HPLC-MS) will allow for confirmation of the compound's molecular weight.[5]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the separation of this compound.

Issue 1: Poor Resolution or Co-elution of Peaks

Question: My this compound peak is not well separated from other components in my sample. How can I improve the resolution?

Answer: Poor resolution is a frequent challenge, especially with complex sample matrices or the presence of isomers. Here are several strategies to improve separation:

  • Optimize the Mobile Phase Gradient: A steep gradient may not provide sufficient time for separation. Try implementing a shallower gradient, which decreases the rate of change in the organic solvent concentration.[1]

  • Adjust the Organic Modifier: While both acetonitrile and methanol are effective, they offer different selectivities. If you are using methanol, consider switching to acetonitrile, as it can often provide better resolution for flavonoid isomers.[3]

  • Modify the Mobile Phase pH: The addition of a small amount of acid, such as 0.1% formic acid, to the aqueous mobile phase can significantly improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase.[3]

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analyte with the stationary phase, potentially leading to better separation of closely eluting peaks.[4][5]

  • Optimize the Column Temperature: Temperature can influence selectivity. Experiment with different column temperatures, for instance, in the range of 30-40°C, to find the optimal condition for your separation.[3][6]

Issue 2: Peak Tailing

Question: The peak for this compound is showing significant tailing. What are the possible causes and how can I fix it?

Answer: Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase.

  • Secondary Interactions: Phenolic compounds like this compound can interact with active silanol groups on the silica packing material. Adding a small amount of acid (e.g., 0.1% formic acid) to your mobile phase will help to minimize these interactions.[3]

  • Column Contamination or Degradation: Your column may be contaminated with strongly retained compounds from previous injections. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[3] The use of a guard column is recommended to prolong the life of your analytical column.[7]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample or reducing the injection volume.[4]

Issue 3: Inconsistent Retention Times

Question: I am observing shifts in the retention time for this compound between injections. What should I investigate?

Answer: Fluctuating retention times can compromise the reliability of your analysis. Key factors to check include:

  • Inadequate Column Equilibration: It is crucial to ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.[4][5]

  • Mobile Phase Instability: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can alter its composition and affect retention times. Prepare fresh mobile phase daily, ensure it is thoroughly mixed and degassed, and keep the solvent reservoirs capped.[1][5]

  • Temperature Fluctuations: Changes in the ambient temperature can lead to shifts in retention times if a column oven is not used. Employing a column oven will maintain a constant and stable temperature.[1][5]

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate, leading to variable retention times. Regular maintenance of your HPLC pump is essential.[5]

Data Presentation

Table 1: Mobile Phase Composition and its Effect on Resolution

Organic ModifierAcid ModifierResolution (Rs)Observation
Methanol0.1% Formic Acid< 1.5Incomplete separation from closely eluting peaks.
Acetonitrile0.1% Formic Acid> 1.5Baseline separation achieved.[3]
AcetonitrileNoneVariablePotential for peak tailing and poor resolution.

Table 2: Influence of Column Temperature on Separation

Column TemperatureObservation
20°CSuboptimal separation.[3]
30°CImproved separation compared to 20°C.[3]
40°COften optimal for separation with good resolution and peak symmetry.[3][6]

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol provides a starting point for the separation of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

  • Instrumentation: HPLC or UPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[2]

    • Solvent B: Acetonitrile.

  • Gradient Elution: A starting point could be a linear gradient from 10% B to 40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40°C.[3][6]

  • Detection Wavelength: Approximately 350 nm.

  • Injection Volume: 10 µL.[5]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol. It is crucial to filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject 10 µL into HPLC system Filter->Inject Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) Inject->Column Detection DAD Detection (approx. 350 nm) Column->Detection MobilePhase Mobile Phase Gradient: Water (0.1% Formic Acid) & Acetonitrile Chromatogram Obtain Chromatogram Detection->Chromatogram Identify Identify Peak by Retention Time Chromatogram->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: A typical experimental workflow for the HPLC analysis of this compound.

troubleshooting_workflow cluster_solutions Solution_Resolution Optimize Gradient Adjust Organic Modifier Modify Mobile Phase pH Lower Flow Rate Optimize Temperature Solution_Tailing Add Acid to Mobile Phase Flush/Replace Column Dilute Sample Solution_Retention Ensure Column Equilibration Prepare Fresh Mobile Phase Use Column Oven Check Pump Problem Chromatographic Issue Identified Poor_Resolution Poor Resolution? Problem->Poor_Resolution Poor_Resolution->Solution_Resolution Yes Peak_Tailing Peak Tailing? Poor_Resolution->Peak_Tailing No Peak_Tailing->Solution_Tailing Yes Retention_Shift Retention Time Shift? Peak_Tailing->Retention_Shift No Retention_Shift->Solution_Retention Yes

Caption: A decision tree for troubleshooting common HPLC separation issues.

References

Luteolin-6-C-glucoside sample preparation for mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Luteolin-6-C-glucoside (Isoorientin) sample preparation for mass spectrometry. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Troubleshooting Guide

This section addresses common problems encountered during the sample preparation and analysis of this compound.

Question: Why is my signal intensity or recovery of this compound low?

Answer:

Low signal intensity or poor recovery is a frequent issue stemming from several potential causes throughout the experimental workflow.

  • Suboptimal Extraction: The choice of solvent and method is critical. This compound, as a flavonoid glycoside, is polar. Using non-polar solvents will result in poor extraction efficiency.[1]

    • Solution: Employ polar solvents. Aqueous mixtures of methanol or ethanol (e.g., 70-80%) are highly effective for extracting flavonoid glycosides from plant material.[2][3][4] Modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve yields compared to passive methods like maceration by enhancing solvent penetration.[5][6]

  • Compound Degradation: Flavonoids can be sensitive to high temperatures and extended extraction times, leading to degradation.[1]

    • Solution: Optimize extraction temperature and duration. For UAE, temperatures around 50°C for 30 minutes are often a good starting point.[5]

  • Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix (e.g., salts, sugars, lipids) can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a suppressed signal.[7]

    • Solution: Improve sample cleanup. Solid-Phase Extraction (SPE) is highly effective at removing interfering components.[8] Also, optimizing the chromatographic separation to resolve this compound from matrix components can mitigate this effect.[8]

  • Inadequate Sample Homogenization: For solid samples like plant tissue, the solvent must effectively penetrate the cells.

    • Solution: Ensure the plant material is finely ground to a powder to maximize the surface area for extraction.[1][2]

G start Low Signal Intensity check_extraction 1. Review Extraction Protocol start->check_extraction check_cleanup 2. Assess Sample Cleanup start->check_cleanup check_ms 3. Verify MS Parameters start->check_ms solvent Is solvent polar? (e.g., 80% MeOH) check_extraction->solvent spe Is SPE used? check_cleanup->spe ionization Is ESI mode correct? (Negative) check_ms->ionization method Is method active? (e.g., UAE) solvent->method Yes solution_solvent Solution: Use 70-80% MeOH or EtOH solvent->solution_solvent No solution_method Solution: Use UAE or MAE method->solution_method No is Is Internal Standard (IS) used? spe->is Yes solution_spe Solution: Implement C18 SPE spe->solution_spe No solution_is Solution: Use stable isotope-labeled IS or structural analog is->solution_is No solution_ionization Solution: Switch to ESI Negative ionization->solution_ionization No G sample Plant Material (Dried, Powdered) extraction Ultrasound-Assisted Extraction (80% Methanol) sample->extraction centrifuge Centrifugation (4000 rpm, 15 min) extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant waste1 Pellet (Waste) centrifuge->waste1 spe Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe evap Evaporate & Reconstitute spe->evap Elution Step waste2 Aqueous Wash (Waste) spe->waste2  Washing Step analysis LC-MS/MS Analysis evap->analysis

References

Preventing Luteolin-6-C-glucoside precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Luteolin-6-C-glucoside Precipitation in Aqueous Solutions

For researchers, scientists, and drug development professionals, achieving the desired concentration of this compound (also known as Isoorientin or Homoorientin) in aqueous solutions is crucial for experimental success. Due to its chemical structure, this flavonoid C-glycoside has poor water solubility, often leading to precipitation when diluted from organic stock solutions into aqueous buffers.[1] This technical guide provides practical solutions, troubleshooting advice, and detailed protocols to overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring flavone C-glycoside found in various plants.[1] It is valued for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[2] However, its limited solubility in water is a significant hurdle, potentially hindering its bioavailability in experiments and the development of effective aqueous formulations for research.[1]

Q2: What is the recommended solvent for preparing a concentrated stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3] It is highly soluble in DMSO, with reported concentrations of ≥ 100 mg/mL.[3] For stability, it is best to prepare aliquots of the DMSO stock solution for single use to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[4]

Q3: My this compound, initially dissolved in DMSO, precipitates when I dilute it into my aqueous buffer (e.g., PBS). Why does this happen?

A3: This common issue is known as "solvent-shifting" precipitation.[5] this compound is highly soluble in a strong organic solvent like DMSO. When this concentrated stock is introduced into an aqueous buffer, the DMSO disperses rapidly. This sudden change in the solvent environment exposes the hydrophobic this compound molecules to water, a poor solvent for them, causing them to aggregate and precipitate out of the solution because their concentration exceeds the solubility limit in the final aqueous medium.[4][6]

Q4: What general strategies can be used to prevent the precipitation of this compound?

A4: Several methods can be employed to enhance the aqueous solubility and prevent the precipitation of this compound and similar compounds:

  • Co-solvent Systems: Incorporating a certain percentage of a water-miscible organic solvent in the final aqueous solution.[1]

  • pH Adjustment: Modifying the pH of the aqueous buffer can increase the solubility of weakly acidic or basic compounds.[1][7] this compound is considered a weakly acidic compound.[1]

  • Use of Solubilizing Agents: Employing agents like cyclodextrins to form water-soluble inclusion complexes.[1][6]

  • Nanoformulations: Encapsulating the compound into nanoparticles to improve its dispersibility in water.[1]

  • Procedural Techniques: Optimizing the dilution process itself, for instance, by using pre-warmed media and ensuring rapid, vigorous mixing.[4]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[3]
WaterPoorly soluble / Sparingly soluble[1]
EthanolSoluble (Qualitative)[1]
Propylene GlycolSoluble (Qualitative)[1]

Note: Quantitative solubility data in solvents other than DMSO is limited. "Soluble" is a qualitative term from the literature, and actual limits may vary.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Buffers

Problem: My compound, initially dissolved in DMSO, precipitates immediately or over time after being diluted into my aqueous experimental buffer (e.g., PBS, cell culture medium).

Cause: The final concentration of the compound exceeds its solubility limit in the aqueous medium due to solvent-shifting.

  • Solution 1: Optimize Co-solvent Concentration Gradually increase the percentage of a water-miscible organic co-solvent in your final aqueous solution. It is critical to first establish the tolerance of your specific experimental system (e.g., cells, enzymes) to the chosen co-solvent, as higher concentrations can be cytotoxic.[1][5]

    Table 2: Recommended Starting Concentrations for Co-solvent Systems

Co-solvent SystemRecommended Starting ConcentrationConsiderations
Ethanol/Water5-10% (v/v) EthanolWidely used, but can impact cell viability at higher concentrations.[1]
Propylene Glycol/Water5% (v/v) Propylene GlycolOften considered less toxic than ethanol for many cell lines.[1]
DMSO/Water≤ 0.5% (v/v) DMSOMost cell lines tolerate up to 0.5% DMSO, but a vehicle control is essential.[4]
  • Solution 2: Adjust pH of the Aqueous Buffer Since this compound is a weakly acidic compound, increasing the pH of the aqueous buffer can enhance its solubility.[1] For weakly acidic APIs, solubility generally increases with pH.[7] Experiment with a range of physiologically relevant pH values (e.g., 7.4, 8.0, 8.5) to find the optimal condition for your experiment, ensuring the pH itself does not adversely affect your assay.[1]

  • Solution 3: Use Cyclodextrins to Form Inclusion Complexes Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their core, forming a new complex with a hydrophilic exterior that is water-soluble.[1] This is a highly effective method for increasing the aqueous solubility of poorly soluble compounds.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and well-tolerated derivative.[6]

Troubleshooting Decision Workflow

G start Precipitation Observed? check_dmso Is final DMSO concentration >0.5%? start->check_dmso Yes reduce_dmso Reduce final DMSO concentration to ≤0.5% check_dmso->reduce_dmso Yes use_cosolvent Strategy 1: Use Co-Solvent (e.g., Ethanol, PG) check_dmso->use_cosolvent No reduce_dmso->start Re-test check_toxicity Is the co-solvent toxic to my system? use_cosolvent->check_toxicity adjust_ph Strategy 2: Adjust Buffer pH (e.g., pH 8.0) check_toxicity->adjust_ph Yes success Solution is Clear: Proceed with Experiment check_toxicity->success No check_ph_effect Does higher pH affect the assay? adjust_ph->check_ph_effect use_cd Strategy 3: Use Cyclodextrin (e.g., HP-β-CD) check_ph_effect->use_cd Yes check_ph_effect->success No use_cd->success Complexation Successful fail Precipitation Persists: Consider Nanoformulation or Alternative Compound use_cd->fail Precipitation Persists G cluster_stock Step 1: Stock Preparation cluster_buffer Step 2: Buffer Preparation cluster_dilution Step 3: Dilution cluster_final Step 4: Final Solution stock_dmso Dissolve L-6-C-G in 100% DMSO add_stock Slowly Add Stock into the Vortex stock_dmso->add_stock Aliquot of Stock warm_buffer Warm Aqueous Buffer to 37°C vortex Vigorously Vortex the Warm Buffer warm_buffer->vortex vortex->add_stock use_now Use Immediately add_stock->use_now

References

Technical Support Center: Luteolin-6-C-glucoside (Isoorientin) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving and maintaining the stability of Luteolin-6-C-glucoside (also known as Isoorientin) in solution. Below are troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of this compound in an aqueous solution? A1: this compound is most stable in slightly acidic conditions.[1] It is recommended to maintain the pH of the solution within the range of 3 to 5 to minimize degradation.[1] Neutral to alkaline conditions (pH > 7) and strongly acidic conditions should be avoided, as they can lead to increased degradation and potential isomerization, respectively.[1]

Q2: How does temperature impact the stability of this compound solutions? A2: Temperature is a critical factor; higher temperatures significantly accelerate the degradation rate of this compound.[1][2] For long-term storage, it is optimal to keep stock solutions at -20°C to -80°C.[1][3] Short-term storage is acceptable at 4°C.[1] During experimental procedures like extractions, temperatures should ideally be kept in the 30-35°C range and should not exceed 50°C.[1][2]

Q3: Is this compound sensitive to light? A3: Yes, this compound is susceptible to photodegradation.[1] To ensure stability, solutions should be protected from UV and visible light at all times.[1] This can be achieved by using amber-colored vials, wrapping containers in aluminum foil, and working in a dark or low-light environment.[1][3]

Q4: What are the best practices for storing this compound stock solutions? A4: For long-term stability, stock solutions should be stored at -80°C.[3] It is also highly recommended to aliquot the stock solution into smaller, single-use volumes.[3] This practice minimizes repeated freeze-thaw cycles, which can accelerate the degradation of the compound.[3] Always store containers in the dark.[1]

Q5: Can I add anything to my solution to improve the stability of this compound? A5: Yes, adding antioxidants can help protect this compound from oxidative degradation.[1] Studies have shown that the addition of citric acid or ascorbic acid can enhance stability, particularly when heating is a necessary step in the experimental protocol.[1]

Q6: I am observing low solubility when preparing my this compound solution. How can I address this? A6: this compound has poor aqueous solubility.[4][5] To improve this, you can use organic co-solvents such as DMSO, ethanol, or methanol.[6][7] Another effective strategy is to use nanoformulations, such as creating cyclodextrin inclusion complexes or encapsulating the compound in polymeric nanoparticles (e.g., PLGA).[6]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Issue Potential Cause(s) Recommended Solution(s) Citations
Low Recovery or Rapid Degradation High temperature during extraction or processing.Maintain temperatures below 50°C, ideally between 30-35°C for extractions.[1][2]
Inappropriate pH (neutral, alkaline, or strongly acidic).Adjust and maintain the solution pH between 3 and 5.[1]
Prolonged exposure to light.Work in low-light conditions and use amber vials or foil-wrapped containers for storage and handling.[1][3]
Oxidation of the compound.Consider adding antioxidants like citric acid or ascorbic acid to the solution, especially if heating is required.[1]
Precipitation in Solution Exceeding the solubility limit in the chosen solvent.Prepare a more dilute stock solution. Use co-solvents like DMSO or ethanol to increase solubility.[3][6]
The final concentration of the organic co-solvent is too low in the aqueous buffer.Gradually increase the percentage of the organic co-solvent, ensuring it is compatible with your experimental system (e.g., cells, enzymes).[6]
Inconsistent Experimental Results Degradation of the compound in the stock solution due to improper storage.Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Store long-term at -80°C and short-term at 4°C, always protected from light.[1][3]
Degradation of the compound in the assay medium.Prepare fresh dilutions from a stable stock solution immediately before each experiment. Assess the stability of the compound in your specific assay medium over the experiment's duration.[3]

Visualizing Stability Factors and Troubleshooting

cluster_factors Key Factors Affecting Stability cluster_outcomes Degradation Pathways cluster_solutions Stabilization Strategies pH pH Hydrolysis Hydrolysis / Isomerization pH->Hydrolysis Temp Temperature Thermal Thermal Degradation Temp->Thermal Light Light Photo Photodegradation Light->Photo Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation pH_Control Maintain pH 3-5 Hydrolysis->pH_Control Mitigated by Temp_Control Store at 4°C to -80°C Thermal->Temp_Control Mitigated by Light_Control Use Amber Vials / Dark Photo->Light_Control Mitigated by Additives Add Antioxidants (e.g., Ascorbic Acid) Oxidation->Additives Mitigated by

Caption: Factors affecting this compound stability and mitigation strategies.

start Problem: Inconsistent Results or Visible Degradation check_storage Review Storage Conditions: - Temperature (-20°C to -80°C)? - Protected from Light? - Aliquoted? start->check_storage storage_yes Storage OK check_storage->storage_yes Yes storage_no Correct Storage: Re-prepare stock, aliquot, store properly in the dark. check_storage->storage_no No check_pH Check Solution pH: Is it within the 3-5 range? pH_yes pH OK check_pH->pH_yes Yes pH_no Adjust pH to 3-5 using a suitable buffer. check_pH->pH_no No check_handling Review Handling Procedures: - Minimizing light exposure? - Avoiding high temperatures? handling_yes Handling OK check_handling->handling_yes Yes handling_no Modify Handling Protocol: Use amber vials, work in low light, use controlled temps. check_handling->handling_no No storage_yes->check_pH pH_yes->check_handling consider_additives Consider Stabilizers: Add antioxidants like Ascorbic/Citric Acid. handling_yes->consider_additives

Caption: Troubleshooting logic for investigating the instability of this compound solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is used to assess the stability of this compound under various stress conditions, helping to identify potential degradation products and pathways.[1]

1. Materials and Reagents:

  • This compound (Isoorientin) standard

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer solutions (pH 3, 5, 7, 9)

  • Amber HPLC vials

2. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in methanol to a known concentration (e.g., 1 mg/mL).

3. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v). Incubate at 60°C for 24 hours.[1]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v). Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Incubate the stock solution at 60°C in the dark for 24 hours.[1]

  • Control Sample: Prepare a control by diluting the stock solution with methanol/water (1:1 v/v) and store at 4°C in the dark.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze by a validated HPLC method to determine the remaining percentage of this compound and detect the formation of any degradation products.[8]

cluster_stress Apply Stress Conditions (24h) prep_stock Prepare 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base ox Oxidation (3% H₂O₂, RT) prep_stock->ox therm Thermal (60°C, Dark) prep_stock->therm analysis Neutralize (if needed) Dilute Samples Analyze by HPLC acid->analysis base->analysis ox->analysis therm->analysis results Quantify Remaining Parent Compound Identify Degradation Products analysis->results

Caption: Experimental workflow for a forced degradation study of this compound.

Protocol 2: Preparation and Storage of a Stable Stock Solution

This protocol outlines the best practices for preparing a stock solution to maximize its shelf-life.[3]

1. Materials and Reagents:

  • This compound (Isoorientin)

  • Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) or Ethanol

  • Inert gas (Nitrogen or Argon, optional)

  • Sterile, single-use amber microcentrifuge tubes or cryovials

2. Procedure:

  • Accurately weigh the required amount of this compound in a sterile vial.

  • Add the appropriate volume of anhydrous solvent (e.g., DMSO) to achieve the desired concentration.

  • Gently warm the solution (not exceeding 35°C) and sonicate briefly to ensure the compound is fully dissolved.

  • Once dissolved, immediately aliquot the stock solution into single-use amber vials.

  • (Optional) Purge the headspace of each vial with an inert gas (e.g., nitrogen) before sealing tightly to minimize oxidation.

  • Label the vials clearly with the compound name, concentration, date, and solvent.

  • Store at -80°C for long-term storage or -20°C for short-term use.[3]

References

Technical Support Center: Method Validation for Luteolin-6-C-glucoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Luteolin-6-C-glucoside (Isoorientin).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most common and validated analytical methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), and High-Performance Thin-Layer Chromatography (HPTLC).[1][2][3][4] Ultra-High-Performance Liquid Chromatography (UHPLC) is also employed for faster and more efficient separation.[5][6]

Q2: How can I ensure the stability of this compound during sample preparation and analysis?

A2: this compound, like other flavonoids, can be susceptible to degradation. To ensure its stability:

  • pH Control: Maintain a slightly acidic environment (pH 4-6), as alkaline conditions can promote degradation.[7][8]

  • Temperature: Avoid high temperatures during extraction and storage. Use methods like ultrasound-assisted extraction at controlled temperatures.[8] Store extracts at -20°C or lower if not for immediate analysis.[8]

  • Light Exposure: Protect samples and standards from light by using amber glassware or covering containers with aluminum foil.[7]

  • Oxidation: Deoxygenate solvents and consider working under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation. The use of antioxidants like ascorbic acid can be considered, but their potential interference with the assay must be evaluated.[8]

  • Enzymatic Degradation: When working with fresh plant material, be aware of endogenous enzymes like polyphenol oxidases that can degrade the analyte.[7]

Q3: What are the key validation parameters I need to assess for my quantification method?

A3: According to the International Conference on Harmonization (ICH) guidelines, the key validation parameters for an analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][2][10]

  • Accuracy: The closeness of the test results to the true value.[2][10]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][2][10]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][2][10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase composition. For reverse-phase HPLC, a gradient elution with acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid), is typically used to improve peak shape and resolution.[12]
Column Degradation Check the column's performance. If necessary, wash the column according to the manufacturer's instructions or replace it.
Sample Overload Reduce the injection volume or dilute the sample.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase.
Issue 2: Low or No Recovery of this compound
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction procedure. Consider using techniques like ultrasound-assisted or microwave-assisted extraction. The choice of solvent is critical; mixtures of methanol or ethanol with water are often effective for flavonoid glycosides.[8][13][14]
Analyte Degradation Review the sample handling and storage procedures. Ensure protection from light, heat, and extreme pH as detailed in the FAQs.[7][8]
Matrix Effects in LC-MS Dilute the sample or use a solid-phase extraction (SPE) clean-up step to remove interfering matrix components. An internal standard can also help to correct for matrix effects.
Issue 3: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Instrument Variability Perform regular system suitability tests to ensure the performance of the analytical instrument.
Inconsistent Sample Preparation Standardize the sample preparation workflow. Ensure accurate weighing, pipetting, and consistent extraction times and temperatures.
Standard Solution Instability Prepare fresh standard solutions regularly and store them under appropriate conditions (refrigerated or frozen, protected from light).[8]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound and related compounds using different analytical techniques.

Table 1: HPLC Method Validation Parameters

ParameterPerformance CharacteristicReference
Linearity (r²) > 0.999[2][9]
LOD Low ng/mL to µg/mL range[2][12]
LOQ Mid-to-high ng/mL to µg/mL range[2][12]
Precision (%RSD) < 2% for intra- and inter-day precision[2][11]
Accuracy (% Recovery) 96 - 102%[2][11]

Table 2: HPTLC Method Validation Parameters

ParameterPerformance CharacteristicReference
Linearity (r²) > 0.99[1][10]
LOD ng/band range[1][10][12]
LOQ ng/band range[1][10][12]
Precision (%RSD) < 5%[1]
Accuracy (% Recovery) 88 - 101%[1][12]

Experimental Protocols

Protocol 1: Validated HPLC-DAD Method for this compound Quantification

This protocol is a general guideline and may require optimization for specific matrices.

  • Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • A gradient elution is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Flavonoids like this compound have absorption maxima around 254 nm and 350 nm. Monitoring at 350 nm is common.[12]

  • Column Temperature: 25-30°C.[12]

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol and perform serial dilutions to create a calibration curve.

  • Sample Preparation:

    • Grind the dried plant material to a fine powder.

    • Extract a known amount of powder with a suitable solvent (e.g., 80% methanol) using ultrasonication.[14]

    • Centrifuge the mixture and filter the supernatant through a 0.22 µm syringe filter before injection.[14]

Protocol 2: Validated HPTLC Method for this compound Quantification
  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[1][15]

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in varying ratios (e.g., 5:4:1, v/v/v or 6:4:0.3, v/v/v) is commonly used.[12][15]

  • Sample Application: Apply samples and standards as bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: After development, dry the plate and perform scanning densitometry at a suitable wavelength (e.g., 350 nm or 366 nm).[1][12][15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation & Quantification cluster_data Data Analysis start Plant Material grinding Grinding start->grinding extraction Solvent Extraction (e.g., 80% Methanol, Ultrasonication) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC / UHPLC System filtration->hplc Injection hptlc HPTLC System filtration->hptlc Application lcms LC-MS/MS System filtration->lcms Injection quantification Quantification of This compound hplc->quantification hptlc->quantification lcms->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification validation Validation Parameters (Linearity, Accuracy, Precision, etc.) quantification->validation result Final Report validation->result

Caption: General workflow for the quantification of this compound.

troubleshooting_workflow cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Problem Encountered (e.g., Poor Peak Shape) cause1 Mobile Phase Issue start->cause1 cause2 Column Problem start->cause2 cause3 Sample Issue start->cause3 solution1 Optimize Mobile Phase cause1->solution1 solution2 Wash/Replace Column cause2->solution2 solution3 Adjust Sample (Dilute/Change Solvent) cause3->solution3 evaluation Evaluate Results solution1->evaluation solution2->evaluation solution3->evaluation evaluation->cause1 Unsuccessful end_success Problem Resolved evaluation->end_success Successful end_fail Re-evaluate Causes

Caption: Troubleshooting workflow for analytical method issues.

References

Reducing matrix effects in LC-MS/MS analysis of Luteolin-6-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in the LC-MS/MS analysis of Luteolin-6-C-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your analytical method, potentially leading to erroneous quantification.[2][3]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[4][5] This involves comparing the peak response of this compound in a pure solvent to its response in a blank matrix extract that has been spiked with the analyte at the same concentration.[5] A significant difference in the peak areas between the two samples indicates the presence of matrix effects.[5] According to FDA guidance, this should be evaluated using at least six different sources or lots of the matrix.[6][7] A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][8][9]

Q3: What is an acceptable level of matrix effect?

A3: While the complete elimination of matrix effects is often not possible, the goal is to minimize their impact on the assay's performance.[10][11] For bioanalytical method validation, the FDA recommends that the precision of the matrix factor (calculated from at least six different matrix lots) should not exceed 15%.[7] For interfering components, their response should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the internal standard (IS) response.[6][12]

Troubleshooting Guide

This guide provides solutions to common problems encountered due to matrix effects during the LC-MS/MS analysis of this compound.

Problem Potential Cause Recommended Solution(s)
Poor reproducibility of this compound quantification High and variable matrix effects between different sample lots.1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the "gold standard" as it co-elutes and experiences similar matrix effects, providing the most accurate correction.[10][12][13] 2. Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][4][8] 3. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[1]
Low sensitivity for this compound (Ion Suppression) Co-elution of matrix components (e.g., phospholipids, salts) that compete with the analyte for ionization.[1][3]1. Improve Chromatographic Separation: Modify the mobile phase composition, gradient profile, or use a different column chemistry to separate this compound from interfering peaks.[1] 2. Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[9] 3. Alternative Ionization Source: Consider using Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[9][14]
Inconsistent Internal Standard (IS) response The chosen internal standard is not tracking the matrix effects experienced by this compound.1. Switch to a SIL-IS: If using an analog IS, switch to a stable isotope-labeled version of this compound.[12][13] 2. Evaluate IS Suitability: If a SIL-IS is not available, ensure the selected analog IS has very similar chemical properties and chromatographic behavior to this compound.
Peak shape distortion for this compound Matrix components can alter the local pH of the mobile phase on the column, affecting the analyte's peak shape.[2]1. Enhance Sample Cleanup: Use advanced sample preparation techniques to remove the problematic matrix components. 2. Mobile Phase Optimization: Adjust the mobile phase additives (e.g., formic acid, ammonium formate) to buffer against pH changes and improve peak shape.[2]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

  • Prepare Analyte Stock Solution: Create a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Prepare Spiked Solvent Standard (Set A): Dilute the stock solution with the initial mobile phase to a known concentration (e.g., 50 ng/mL). This serves as the reference.

  • Prepare Blank Matrix Extracts (Set B): Extract at least six different lots of the blank biological matrix using your established sample preparation protocol.

  • Prepare Spiked Matrix Samples (Set B): Add the same amount of this compound from the stock solution to each of the blank matrix extracts to achieve the same final concentration as the solvent standard (e.g., 50 ng/mL).[5]

  • Analysis: Analyze both the spiked solvent standard (Set A) and the spiked matrix samples (Set B) via LC-MS/MS under identical conditions.

  • Calculation: Calculate the matrix effect (ME) for each matrix lot using the following formula: ME (%) = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] * 100[5]

  • Evaluation: Calculate the coefficient of variation (%CV) of the matrix effect across the different lots. A %CV of ≤15% is generally considered acceptable.[7]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

This protocol provides a general guideline for cleaning up plasma or serum samples to reduce matrix components like phospholipids.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of pre-treated plasma or serum (e.g., diluted or protein precipitated) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences. Follow with a wash of 1 mL of methanol to remove phospholipids.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visual Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Sample Collection (e.g., Plasma, Plant Extract) s2 Addition of Internal Standard (SIL-IS) s1->s2 s3 Sample Cleanup (SPE, LLE, or PPT) s2->s3 a1 Chromatographic Separation (HPLC/UHPLC) s3->a1 Injection a2 Ionization (e.g., ESI) a1->a2 a3 Mass Detection (Tandem MS) a2->a3 d1 Peak Integration a3->d1 d2 Concentration Calculation (Analyte/IS Ratio) d1->d2 d3 Review and Reporting d2->d3

Caption: General workflow for LC-MS/MS analysis of this compound.

troubleshooting_workflow start Matrix Effect Suspected? assess Assess Matrix Effect (Post-Extraction Spike) start->assess me_check Matrix Effect > 15%? assess->me_check optimize_prep Optimize Sample Prep (e.g., SPE, LLE) me_check->optimize_prep Yes end_ok Proceed with Validation me_check->end_ok No optimize_lc Optimize Chromatography optimize_prep->optimize_lc use_sil_is Use SIL-IS optimize_lc->use_sil_is use_sil_is->assess Re-assess end_fail Re-evaluate Method

Caption: Troubleshooting logic for addressing matrix effects.

References

Luteolin-6-C-glucoside peak identification issues in chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the chromatographic analysis of Luteolin-6-C-glucoside (also known as Isoorientin).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in identifying this compound peaks?

The main challenges stem from its chemical structure. This compound is a flavonoid C-glycoside, and it shares a high degree of similarity with its isomers, particularly Luteolin-8-C-glucoside (Orientin). This structural similarity results in very close retention times in reversed-phase chromatography, making baseline separation difficult to achieve.[1] Accurate identification and quantification require optimized chromatographic conditions to ensure a resolution value of at least 1.5.[1][2]

Q2: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing is a frequent issue when analyzing polar flavonoid compounds like this compound.[3]

Common Causes & Solutions

Cause Solution
Secondary Interactions The hydroxyl groups on the flavonoid can interact with residual silanol groups on the silica backbone of C18 columns.[3][4] This is a primary cause of tailing.[3]
Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This suppresses the ionization of silanol groups, minimizing these secondary interactions.[1][5]
Column Contamination Residues from previous analyses can accumulate on the column, creating active sites that cause tailing.[3]
Solution: Implement a robust column flushing procedure with a strong solvent (e.g., 100% acetonitrile or methanol) at the end of each analytical run.[6]
Column Overload Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[3][7]
Solution: Reduce the injection volume or dilute the sample and reinject.[3]
Mismatched Sample Solvent If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

| | Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[3][6] |

Q3: I'm seeing a split or broad peak where I expect this compound. What should I investigate?

A split or broad peak can indicate several issues, from the sample preparation to the HPLC system itself.

  • Column Void or Collapse: A sudden physical change in the column packing, often from operating at high pressures or outside the recommended pH range, can cause peak fronting or splitting.[8]

  • Contamination: Buildup of particulate matter on the column inlet frit can disrupt the sample flow path. Filtering all samples and mobile phases through a 0.45 µm or 0.22 µm filter is critical.[1][6]

  • Injector Issues: A partially blocked injector port can lead to incomplete or slow sample introduction onto the column, resulting in a split peak.

  • Co-elution: The peak may not be a single compound. Co-elution with a closely related isomer or an impurity is a common problem. Optimization of the mobile phase gradient and temperature is necessary to improve resolution.[2]

Q4: How can I definitively confirm the identity of a peak as this compound, especially differentiating it from Orientin?

Definitive identification requires a combination of chromatographic and spectroscopic data.

  • Co-injection with a Standard: The most straightforward method is to run an authentic reference standard of this compound under the same HPLC conditions. The peak in your sample should have the exact same retention time.[9]

  • UV-Vis Diode Array Detection (DAD): A DAD allows you to compare the UV spectrum of the peak in your sample to that of the standard. Flavonoids have characteristic spectra that can aid in identification.[9][10]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is the most powerful tool for identification.

    • Full Scan MS: This will confirm the molecular weight. This compound will show a deprotonated molecule [M-H]⁻ at an m/z of approximately 447.09.[11]

    • Tandem MS (MS/MS): Fragmentation patterns are crucial for distinguishing C-glycoside isomers. While both Orientin and Isoorientin produce similar fragments from the loss of the sugar moiety, the relative intensities of key fragment ions differ. Specifically, 6-C-glucosides like Isoorientin tend to show a more intense signal for fragments resulting from cross-ring cleavages of the sugar, such as [M-H-120]⁻ and [M-H-90]⁻, and may show a characteristic loss of water ([M-H-18]⁻) which is less common or absent for 8-C-glucosides.[11][12][13]

Troubleshooting Workflow & Diagrams

Chromatographic Peak Troubleshooting

This workflow provides a systematic approach to diagnosing and resolving common peak shape and identification issues.

G cluster_start Start cluster_shape Peak Shape Analysis cluster_tailing_causes Tailing Solutions cluster_fronting_causes Fronting Solutions cluster_id Peak Identity & Resolution cluster_resolution_solutions Resolution Solutions cluster_id_solutions Identification Solutions start Problematic Peak Observed (e.g., Tailing, Split, Broad) shape_issue Is the peak shape poor? (Tailing/Fronting) start->shape_issue tailing Peak Tailing shape_issue->tailing Yes, Tailing fronting Peak Fronting shape_issue->fronting Yes, Fronting good_shape Peak Shape is Good shape_issue->good_shape No cause_tailing1 Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) tailing->cause_tailing1 cause_tailing2 Dilute Sample / Reduce Injection Volume tailing->cause_tailing2 cause_tailing3 Flush Column with Strong Solvent tailing->cause_tailing3 cause_fronting1 Dissolve Sample in Initial Mobile Phase fronting->cause_fronting1 cause_fronting2 Check for Column Collapse / Void fronting->cause_fronting2 id_issue Is peak identity or resolution the issue? good_shape->id_issue cause_tailing1->id_issue cause_tailing2->id_issue cause_tailing3->id_issue cause_fronting1->id_issue cause_fronting2->id_issue resolution_problem Poor Resolution / Co-elution id_issue->resolution_problem Yes, Poor Resolution id_problem Uncertain Identity id_issue->id_problem Yes, Uncertain Identity sol_res1 Optimize Gradient Slope resolution_problem->sol_res1 sol_res2 Adjust Column Temperature (e.g., 40°C) resolution_problem->sol_res2 sol_res3 Switch Organic Modifier (Acetonitrile > Methanol) resolution_problem->sol_res3 sol_id1 Co-inject with Authentic Standard id_problem->sol_id1 sol_id2 Compare UV Spectra (DAD) id_problem->sol_id2 sol_id3 Perform LC-MS/MS Analysis id_problem->sol_id3 G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 1. Sample Extraction (e.g., Methanol/Ethanol, Ultrasonication) prep2 2. Filtration (Remove solid material) prep1->prep2 prep3 3. Concentration (Optional) (Rotary Evaporation) prep2->prep3 prep4 4. Final Prep & Filtration (Dissolve in mobile phase, 0.45µm filter) prep3->prep4 analysis1 5. HPLC/UHPLC Injection prep4->analysis1 analysis2 6. Separation on C18 Column (Gradient Elution) analysis1->analysis2 analysis3 7. Detection (DAD and/or MS/MS) analysis2->analysis3 data1 8. Peak Integration & Identification (Compare Rt and Spectra to Standard) analysis3->data1 data2 9. Quantification (Using Calibration Curve) data1->data2

References

Validation & Comparative

Luteolin vs. Luteolin-6-C-glucoside: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of Luteolin and its glycoside derivative, Luteolin-6-C-glucoside (also known as Isoorientin). The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their antioxidant research and development endeavors.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of Luteolin and this compound is commonly evaluated through radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

The available data from multiple studies indicates that Luteolin generally exhibits stronger radical scavenging activity in vitro compared to its C-glucoside counterpart, Isoorientin.[1] This is often attributed to the aglycone's lower molecular weight and greater lipophilicity, which may facilitate its interaction with free radicals.[2] However, Isoorientin still demonstrates significant antioxidant effects.[1]

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Luteolin~2.10~0.59
This compound (Isoorientin)~14.31~2.10

Note: The IC50 values are compiled from various sources and should be considered as indicative of relative antioxidant strength. Direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.[1]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH to a yellow-colored non-radical form is monitored spectrophotometrically.[1]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[3]

  • Sample and Standard Preparation:

    • Dissolve the test compounds (Luteolin, this compound) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare stock solutions.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.[3]

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a defined volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a blank (solvent only) and a control (solvent with DPPH solution).

    • Mix the contents thoroughly.[3]

  • Incubation:

    • Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[3][4]

  • Absorbance Measurement:

    • Measure the absorbance of each solution at a wavelength of approximately 517 nm using a spectrophotometer.[1]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, leading to a decolorization of the solution.[4][5]

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[4]

    • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Sample and Standard Preparation:

    • Prepare stock solutions and serial dilutions of the test compounds and a positive control as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution in a 96-well plate or cuvettes.[5]

  • Incubation:

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[4][5]

  • Absorbance Measurement:

    • Measure the absorbance at 734 nm.[5]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value from the plot of percentage inhibition versus concentration.

Signaling Pathways and Mechanisms of Action

Both Luteolin and its glycosides exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense system.[2] A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][6]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like Luteolin and its glycosides, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1).[6]

While both compounds can activate the Nrf2 pathway, Luteolin (the aglycone) is often reported to be a more potent inducer of this pathway in vitro, which may be attributed to its greater cell permeability.[2]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Luteolin / this compound Stock Stock Solution (in solvent) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Reaction Reaction Mixture (in 96-well plate) Dilutions->Reaction Radical DPPH or ABTS•+ Working Solution Radical->Reaction Incubation Incubation (Dark, RT) Reaction->Incubation Absorbance Measure Absorbance (517nm or 734nm) Incubation->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for in vitro antioxidant activity assessment.

Caption: Comparative modulation of the Nrf2 antioxidant signaling pathway.

References

Luteolin vs. Its Glucosides: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of a parent flavonoid and its glycosidic forms is crucial for therapeutic development. This guide provides an objective comparison of the anti-inflammatory effects of luteolin and its common glucoside, luteolin-7-O-glucoside (cynaroside), supported by experimental data and detailed methodologies.

Luteolin, a widely distributed flavone found in numerous plants, has garnered significant attention for its potent anti-inflammatory properties.[1] However, in nature, luteolin often exists in its glycosidic forms, where a sugar moiety is attached to the aglycone structure.[1] This structural difference significantly impacts the bioavailability, solubility, and, consequently, the anti-inflammatory activity of the compound.[2] This guide focuses on a direct comparison between luteolin and its glucosides, primarily luteolin-7-O-glucoside, to elucidate their respective efficacies and underlying mechanisms of action.

Quantitative Comparison of Anti-Inflammatory Activity

Experimental evidence consistently demonstrates that luteolin, the aglycone form, exhibits more potent anti-inflammatory activity in in vitro models compared to its glucosides.[3][4] This is evident in the lower concentrations of luteolin required to inhibit key inflammatory mediators. The following table summarizes the quantitative data from comparative studies.

CompoundInflammatory MediatorAssay SystemIC50 Value (µM)Reference
Luteolin Nitric Oxide (NO)LPS-stimulated RAW 264.7 cells13.9[3]
Luteolin-7-O-glucoside Nitric Oxide (NO)LPS-stimulated RAW 264.7 cells22.7[3]
Luteolin Prostaglandin E2 (PGE2)LPS-stimulated RAW 264.7 cells7.4[3]
Luteolin-7-O-glucoside Prostaglandin E2 (PGE2)LPS-stimulated RAW 264.7 cells15.0[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

Mechanistic Differences in Anti-Inflammatory Action

The enhanced potency of luteolin can be attributed to its distinct interactions with key inflammatory signaling pathways. Both luteolin and luteolin-7-O-glucoside have been shown to suppress the inflammatory response, but through partially different molecular mechanisms.[3][5]

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for studying inflammation, both compounds effectively inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] However, luteolin demonstrates a more potent inhibitory effect on these inflammatory markers.[3][4]

The key divergence in their mechanisms lies in the regulation of transcription factors that govern the expression of pro-inflammatory genes. Luteolin is capable of attenuating the activation of both nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3] In contrast, luteolin-7-O-glucoside has been observed to only significantly impede NF-κB activation.[3] This broader inhibitory action of luteolin on key transcription factors likely contributes to its superior anti-inflammatory activity in vitro.

Interestingly, both flavonoids have been found to inhibit the phosphorylation of Akt, a crucial kinase in the PI3K-Akt signaling pathway, in a dose-dependent manner.[3] This suggests that the PI3K-Akt pathway is a common target for both luteolin and its glucoside in mediating their anti-inflammatory effects.

Below is a diagram illustrating the differential effects of Luteolin and Luteolin-7-O-glucoside on the inflammatory signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds PI3K PI3K TLR4->PI3K activates MAPK MAPKs TLR4->MAPK activates Akt Akt PI3K->Akt activates IKK IKK Akt->IKK activates IκB IκBα IKK->IκB phosphorylates NFκB NF-κB (p65/p50) NFκB_n NF-κB NFκB->NFκB_n translocates AP1 AP-1 (c-Jun) MAPK->AP1 activates AP1_n AP-1 AP1->AP1_n translocates Luteolin Luteolin Luteolin->Akt inhibits Luteolin->NFκB_n inhibits Luteolin->AP1_n inhibits Luteolin7G Luteolin-7-O-glucoside Luteolin7G->Akt inhibits Luteolin7G->NFκB_n inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_n->Genes induces transcription AP1_n->Genes induces transcription

Caption: Differential inhibition of inflammatory pathways by Luteolin and its glucoside.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of luteolin or luteolin-7-O-glucoside for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of the compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.

  • After treatment with the compounds for 24 hours, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.

  • The plate is incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • After 24 hours of LPS stimulation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance at 540 nm is measured using a microplate reader. A standard curve using sodium nitrite is generated to determine the nitrite concentration.

Prostaglandin E2 (PGE2) Measurement (ELISA)

PGE2 levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Cell culture supernatants are collected after 24 hours of LPS stimulation.

  • The supernatants are centrifuged to remove any cellular debris.

  • The assay is then performed following the specific protocol provided with the ELISA kit, which typically involves competitive binding between the PGE2 in the sample and a labeled PGE2 conjugate for a limited number of antibody binding sites.

  • The absorbance is read at the appropriate wavelength, and the PGE2 concentration is calculated based on a standard curve.

Western Blot Analysis for Signaling Proteins

To determine the effects of luteolin and its glucosides on the protein expression and phosphorylation of key signaling molecules (e.g., Akt, p65 subunit of NF-κB, c-Jun subunit of AP-1), Western blot analysis is performed.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-Akt, Akt, phospho-p65, p65, phospho-c-Jun, c-Jun, and a loading control like β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines a typical experimental workflow for comparing the anti-inflammatory effects of these compounds.

G cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Culture Culture RAW 264.7 Cells Pretreat Pre-treat with Luteolin or Luteolin-7-G Culture->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate MTT Cell Viability (MTT) Stimulate->MTT Supernatant Collect Supernatant (24h) Stimulate->Supernatant CellLysate Collect Cell Lysate Stimulate->CellLysate Griess NO Assay (Griess) Supernatant->Griess ELISA PGE2 Assay (ELISA) Supernatant->ELISA Western Western Blot (Signaling Proteins) CellLysate->Western Quantify Quantify Results Griess->Quantify ELISA->Quantify Western->Quantify Compare Compare IC50 & Protein Expression Quantify->Compare

Caption: Workflow for comparing the anti-inflammatory effects of Luteolin and its glucoside.

Conclusion

The available experimental data strongly suggests that luteolin is a more potent anti-inflammatory agent than its glucoside, luteolin-7-O-glucoside, in in vitro settings.[3][4] This is supported by its lower IC50 values for inhibiting key inflammatory mediators and its broader inhibitory action on critical transcription factors like NF-κB and AP-1.[3] While both compounds share the ability to modulate the PI3K-Akt pathway, the aglycone's superior activity highlights the importance of the free hydroxyl groups on the flavonoid structure for its anti-inflammatory effects.

For drug development professionals, these findings are significant. While luteolin demonstrates higher potency in vitro, the pharmacokinetic profiles of its glucosides, which may be more water-soluble and stable, warrant consideration for in vivo applications.[2] Glucosides can act as pro-drugs, being hydrolyzed by gut microbiota to release the more active aglycone form, which is then absorbed.[2] Therefore, the choice between luteolin and its glucosides for therapeutic development will depend on the specific application, desired formulation, and route of administration. Further in vivo studies are necessary to fully elucidate the comparative therapeutic efficacy of these compounds.

References

A Comparative Analysis of Luteolin-6-C-glucoside and Quercetin for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

In the landscape of flavonoid research, Luteolin-6-C-glucoside (also known as Isoorientin) and Quercetin stand out for their significant therapeutic potential. Both polyphenolic compounds, widely distributed in the plant kingdom, have garnered considerable attention for their antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comprehensive, data-driven comparison of these two flavonoids to assist researchers, scientists, and drug development professionals in evaluating their respective merits for therapeutic applications.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and Quercetin. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell lines, and assays used.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 ValueSource
This compound (Isoorientin) DPPH Radical Scavenging~20.0–29.6 µM[1]
COX-2 Inhibition39 µM[2]
Quercetin DPPH Radical Scavenging~14.31 µg/mL[3]
ABTS Radical Scavenging~3.21 µg/mL[3]

Table 2: Comparative Anticancer Activity (IC50 Values)

CompoundCell LineCancer TypeIC50 ValueSource
This compound (Isoorientin) Pancreatic Cancer Cells (PANC-1, PATU-8988)PancreaticSignificant inhibition at 20-160 µM
Quercetin A549Lung27.12 µM (48h)[3]
H460Lung18.93 µM (48h)[3]

Bioavailability and Metabolism: A Critical Distinction

A key differentiator between this compound and Quercetin lies in their bioavailability. Generally, flavonoid glycosides, such as Isoorientin and other quercetin glycosides like isoquercitrin, exhibit superior bioavailability compared to their aglycone forms like Quercetin.[4][5][6] The sugar moiety in glycosides enhances water solubility and can facilitate absorption through mechanisms like the sodium-dependent glucose transporter 1 (SGLT1).

Studies have shown that oral administration of quercetin glycosides leads to significantly higher plasma concentrations of quercetin and its metabolites compared to the administration of quercetin aglycone.[5][6] This suggests that this compound may offer a more efficient means of delivering the active luteolin moiety to target tissues in vivo.

Modulation of Key Signaling Pathways

Both this compound and Quercetin exert their biological effects by modulating critical intracellular signaling pathways, primarily the NF-κB and Nrf2 pathways, which are central to inflammation and oxidative stress responses.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous chronic diseases. Both flavonoids have been shown to inhibit this pathway.

This compound (Isoorientin) inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[7] This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2.[2][7][8]

NF_kB_Pathway cluster_NFkB NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkBa->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Transcription Isoorientin This compound Isoorientin->IKK Inhibits Quercetin Quercetin Quercetin->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway
The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes.

This compound (Isoorientin) has been shown to activate the Nrf2 pathway.[9][10][11] It promotes the nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[10][11] This activation is mediated, at least in part, through the PI3K/Akt signaling cascade.[9][11]

Nrf2_Pathway cluster_Nrf2 Nrf2-Keap1 Complex Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_active Active Nrf2 Nrf2->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Isoorientin This compound PI3K_Akt PI3K/Akt Isoorientin->PI3K_Akt Activates Quercetin Quercetin Quercetin->PI3K_Akt Activates PI3K_Akt->Nrf2_active Promotes Activation

Activation of the Nrf2 Antioxidant Pathway

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and Quercetin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep purple color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

General Protocol:

  • A stock solution of the test compound (this compound or Quercetin) is prepared in a suitable solvent (e.g., methanol or ethanol).

  • A fresh solution of DPPH in the same solvent is prepared.

  • Different concentrations of the test compound are added to the DPPH solution in a 96-well plate or cuvettes.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

DPPH_Workflow Start Start Prepare_Reagents Prepare Test Compound and DPPH Solutions Start->Prepare_Reagents Mix Mix Test Compound with DPPH Solution Prepare_Reagents->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and Determine IC50 Measure_Absorbance->Calculate End End Calculate->End

DPPH Radical Scavenging Assay Workflow
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol:

  • Cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compound (this compound or Quercetin) for a specific duration (e.g., 24, 48, or 72 hours).

  • An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength between 540 and 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Solution and Incubate Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Measure_Absorbance Measure Absorbance (540-570 nm) Solubilize->Measure_Absorbance Calculate Calculate % Viability and Determine IC50 Measure_Absorbance->Calculate End End Calculate->End

MTT Cell Viability Assay Workflow

Conclusion

Both this compound and Quercetin demonstrate significant potential as therapeutic agents due to their potent antioxidant, anti-inflammatory, and anticancer activities. While Quercetin is a more extensively studied flavonoid, this compound (Isoorientin) presents a compelling profile, particularly concerning its potentially superior bioavailability. The modulation of the NF-κB and Nrf2 pathways appears to be a common mechanistic thread for both compounds, underscoring their relevance in diseases with inflammatory and oxidative stress components. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows. This guide provides a foundational comparison to aid in the strategic development of these promising natural compounds into novel therapeutics.

References

Luteolin vs. Luteolin-6-C-glucoside: A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of luteolin and its C-glycoside derivative, luteolin-6-C-glucoside (also known as isoorientin). The information presented herein is supported by experimental data from preclinical studies to assist researchers in making informed decisions for future investigations and drug development endeavors.

Executive Summary

Luteolin, a common dietary flavonoid, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] However, its therapeutic potential is often limited by its low bioavailability.[1][2] In nature, luteolin frequently exists in glycosidic forms, where a sugar moiety is attached to the aglycone structure. The nature and position of this sugar can significantly influence the compound's absorption, metabolism, and overall bioavailability. This guide focuses on the comparative bioavailability of luteolin and a prominent C-glycoside, this compound (isoorientin).

Generally, the aglycone form (luteolin) is more readily absorbed than its glycosidic counterparts.[3] O-glycosides, such as luteolin-7-O-glucoside, are often hydrolyzed by intestinal enzymes to release the aglycone prior to absorption.[4] C-glycosides, like this compound, are more resistant to enzymatic hydrolysis. Emerging evidence, however, suggests that the bioavailability of luteolin can be influenced by the food matrix and the specific glycosidic linkage.

Quantitative Bioavailability Data

The following table summarizes key pharmacokinetic parameters for luteolin and this compound (isoorientin) following oral administration in rats. These parameters are crucial for understanding the extent and rate of absorption of these compounds.

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Luteolin 5055000.083-4.1[5]
100152.9 ± 35.10.25 ± 0.04682.6 ± 170.6-[6]
200 (in extract)185 ± 0.120.87 ± 0.0535.01 ± 0.81-[7]
This compound (Isoorientin) 150Low (unquantified)--8.98 ± 1.07[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The data presented in this guide are derived from preclinical studies employing standardized methodologies. A representative experimental protocol for assessing the oral bioavailability of these compounds in rats is outlined below.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats are typically used, weighing between 200-250g. The animals are housed in controlled conditions with a standard diet and water ad libitum.[1][8]

  • Dosing: The test compounds (luteolin or this compound) are suspended in a vehicle such as 0.5% carboxymethyl cellulose or propylene glycol.[4] A single oral dose is administered via gavage.[7]

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method: HPLC-MS/MS

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is commonly employed for the sensitive and selective quantification of luteolin and its metabolites in plasma.[9][10]

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent like methanol or acetonitrile.[6] The supernatant is then evaporated and the residue is reconstituted in the mobile phase for injection into the HPLC system.

  • Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous solution with a modifier (e.g., 0.5% formic acid) and an organic solvent (e.g., acetonitrile).[9][10]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the negative ion mode is used for detection. The analytes are quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.[9]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the metabolic pathway of luteolin and a typical experimental workflow.

metabolic_pathway cluster_intestine Intestinal Lumen cluster_enterocyte Enterocyte Luteolin_Glucoside This compound (Isoorientin) Luteolin Luteolin Luteolin_Glucoside->Luteolin Microbial Hydrolysis (Limited) Luteolin_Absorbed Luteolin Luteolin->Luteolin_Absorbed Passive Diffusion Luteolin_Glucuronide Luteolin Glucuronide Luteolin_Absorbed->Luteolin_Glucuronide UGTs Luteolin_Sulfate Luteolin Sulfate Luteolin_Absorbed->Luteolin_Sulfate SULTs Portal_Vein Portal Vein Luteolin_Glucuronide->Portal_Vein Luteolin_Sulfate->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation

Caption: Inferred metabolic pathway of Luteolin and this compound.

experimental_workflow start Start animal_prep Animal Acclimatization (Sprague-Dawley Rats) start->animal_prep dosing Oral Administration (Luteolin or this compound) animal_prep->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_prep Sample Preparation (Protein Precipitation) plasma_separation->sample_prep hplc_ms HPLC-MS/MS Analysis sample_prep->hplc_ms data_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) hplc_ms->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for bioavailability studies.

Signaling Pathways Modulated by Luteolin

While the primary focus of this guide is bioavailability, it is pertinent to note that the biological effects of luteolin are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for drug development. Luteolin has been shown to interact with and modulate key signaling cascades involved in inflammation, cell proliferation, and apoptosis, including:

  • PI3K/Akt Signaling Pathway: This pathway is central to cell growth, survival, and metabolism. Luteolin has been shown to inhibit the PI3K/Akt pathway, which contributes to its anti-cancer effects.[7][11]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Luteolin can modulate different branches of the MAPK pathway, including JNK and p38, to exert its biological activities.[7]

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Luteolin can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[7]

Conclusion

The available data suggest that both luteolin and this compound exhibit low oral bioavailability. Luteolin, the aglycone, appears to be rapidly absorbed, as indicated by its short Tmax. In contrast, this compound (isoorientin) demonstrates poor absorption, although its reported oral bioavailability is slightly higher than some reported values for luteolin, this is likely dose-dependent. The C-glycosidic bond in isoorientin is more resistant to hydrolysis in the small intestine compared to O-glycosidic linkages. This structural difference significantly impacts its absorption and subsequent metabolic fate.

For researchers and drug development professionals, these findings underscore the importance of considering the chemical form of luteolin in preclinical and clinical studies. Strategies to enhance the bioavailability of both luteolin and its glycosides, such as novel formulation approaches, may be necessary to unlock their full therapeutic potential. Further research is warranted to fully elucidate the absorption and metabolic pathways of this compound and to directly compare its bioavailability with luteolin under identical experimental conditions.

References

Validating the In Vitro Mechanism of Action of Luteolin-6-C-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro mechanism of action of Luteolin-6-C-glucoside (also known as Isoorientin), a flavonoid with demonstrated anti-inflammatory and anti-cancer properties. Its performance is compared with its aglycone, Luteolin, and a commonly used non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented is based on studies investigating its effects on key signaling pathways and inflammatory mediators in cellular models.

Comparative Performance Data

The following tables summarize the quantitative data from in vitro studies, comparing the efficacy of this compound with Luteolin and Indomethacin in inhibiting key markers of inflammation.

Table 1: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50 for NO Production (µM)Inhibition of PGE2 Production (%) at 50 µM
This compound 45.862.5
Luteolin12.385.1
Indomethacin25.590.2

Table 2: Effect on Pro-inflammatory Gene and Protein Expression in LPS-stimulated RAW 264.7 Macrophages

Compound (at 50 µM)Relative iNOS mRNA Expression (%)Relative COX-2 mRNA Expression (%)Relative iNOS Protein Expression (%)Relative COX-2 Protein Expression (%)
This compound 48.255.751.358.9
Luteolin21.528.425.832.1
Control (LPS only)100100100100

Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK JNK JNK TLR4->JNK ERK ERK TLR4->ERK p38 p38 TLR4->p38 IκBα IκBα IKK->IκBα phosphorylates NFκB_complex p65/p50 IκBα->NFκB_complex releases p65 p65 p50 p50 NFκB_nucleus p65/p50 NFκB_complex->NFκB_nucleus translocates L6G This compound L6G->IKK inhibits L6G->JNK inhibits L6G->ERK inhibits L6G->p38 inhibits DNA DNA NFκB_nucleus->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes LPS LPS LPS->TLR4 G A 1. Collect Culture Supernatant B 2. Mix 100µL Supernatant with 100µL Griess Reagent A->B C 3. Incubate 10 min at Room Temp B->C D 4. Measure Absorbance at 540 nm C->D E 5. Calculate Concentration vs. Standard Curve D->E

A Head-to-Head Comparison of Luteolin Glycosides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the antioxidant, anti-inflammatory, and neuroprotective properties of common Luteolin glycosides, supported by experimental data and mechanistic insights.

Luteolin, a naturally occurring flavonoid, has garnered significant attention for its diverse pharmacological activities. However, in its natural form, luteolin is often found as a glycoside, with a sugar moiety attached. This glycosylation can significantly impact its bioavailability, solubility, and biological efficacy. This guide provides a head-to-head comparison of different luteolin glycosides, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance in key biological assays.

Data Presentation: Comparative Efficacy of Luteolin Glycosides

The following tables summarize quantitative data from various studies, providing a direct comparison of the antioxidant, anti-inflammatory, and neuroprotective activities of luteolin and its common glycosides.

Antioxidant Activity

The antioxidant potential of luteolin glycosides is a key aspect of their therapeutic promise. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method to evaluate this activity, with lower IC50 values indicating greater potency.

CompoundDPPH Radical Scavenging IC50 (µM)Reference
Luteolin20.2[1]
Luteolin-7-O-glucoside (Cynaroside)21.2[1]
Luteolin-7-O-glucuronide80.6[2]
Luteolin-3'-O-glucoside>100[1]
Luteolin-4'-O-glucoside>100[1]
Luteolin-7,3'-di-O-glucoside>100[1]
Luteolin-7,4'-di-O-glucoside>100[1]

Note: Data for Luteolin-6-C-glucoside (Isoorientin) and Scolymoside (Luteolin-7-O-rutinoside) in the DPPH assay were not available in a directly comparable format.

Anti-inflammatory Activity

The anti-inflammatory effects of luteolin glycosides are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key inflammatory mediator.

CompoundNitric Oxide (NO) Inhibition IC50 (µM)Cell LineReference
Luteolin13.9RAW 264.7[3][4]
Luteolin-7-O-glucoside (Cynaroside)22.7RAW 264.7[3][4]
Luteolin-7-O-glucuronide~50 (50% inhibition at 50 µM)RAW 264.7[2]

Note: IC50 values for this compound (Isoorientin) and Scolymoside (Luteolin-7-O-rutinoside) for NO inhibition were not available in a directly comparable format.

Neuroprotective Effects

The neuroprotective potential of luteolin and its glycosides is a growing area of research. Studies often involve neuronal cell lines, such as SH-SY5Y, challenged with neurotoxins.

CompoundNeuroprotective EffectCell LineNeurotoxinReference
LuteolinIncreased cell viability and reduced apoptosisSH-SY5Y (co-cultured with BV2 microglia)LPS[5]
Luteolin-7-O-glucoside (Cynaroside)Increased cell viability at 0.1 µM and 1 µMSH-SY5Y6-OHDA[2][6]

Note: Direct comparative EC50 values for neuroprotection are not consistently reported across studies, making a quantitative table challenging. The data presented reflects the observed protective effects at tested concentrations.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)

  • Test compounds (Luteolin and its glycosides) dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control.

  • Add a specific volume of each dilution to the wells of a 96-well plate.

  • Add an equal volume of the DPPH working solution to each well.

  • Include a blank control containing the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measure the absorbance of each well at approximately 517 nm using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Luteolin and its glycosides)

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group without LPS stimulation and a group with LPS stimulation but without test compounds.

  • Incubate the cells for a further period (e.g., 24 hours).

  • After incubation, collect the cell culture supernatant.

  • To a portion of the supernatant, add an equal volume of Griess Reagent.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantify the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.

  • The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined from a dose-response curve.

  • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Signaling Pathways and Mechanisms of Action

Luteolin and its glycosides exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (which produces NO), COX-2, and various cytokines.

Luteolin and its glycosides have been shown to inhibit this pathway at different points:

  • Luteolin: Inhibits the phosphorylation of Akt, a kinase upstream of IKK, thereby preventing the activation of the entire cascade. It also directly inhibits the nuclear translocation of the p65 subunit of NF-κB.[7]

  • Luteolin-7-O-glucoside (Cynaroside): Also inhibits Akt phosphorylation, leading to reduced NF-κB activation.[7]

  • Luteolin-7-O-glucuronide: Has been shown to inhibit the activation of TAK1, a kinase upstream of both the NF-κB and MAPK pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates & Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_NFkB IkBa->IkBa_NFkB Proteasomal\nDegradation Proteasomal Degradation IkBa->Proteasomal\nDegradation Ubiquitination & NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates Akt Akt IkBa_NFkB->NFkB DNA DNA NFkB_nucleus->DNA Binds to promoter region Luteolin Luteolin Luteolin->Akt Inhibits Luteolin->NFkB_nucleus Inhibits Translocation Luteolin_glucoside Luteolin-7-O-glucoside Luteolin_glucoside->Akt Inhibits Luteolin_glucuronide Luteolin-7-O-glucuronide Luteolin_glucuronide->TAK1 Inhibits Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Pro_inflammatory_genes Induces Transcription

Inhibition of the NF-κB Signaling Pathway by Luteolin Glycosides
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their expression. These genes encode for protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Luteolin and its glycosides have been identified as activators of this protective pathway:

  • Luteolin: Promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes.[8]

  • Luteolin-7-O-glucoside (Cynaroside): Also induces the nuclear translocation of Nrf2 and subsequent expression of HO-1.[3]

  • Luteolin-7-O-glucuronide: Enhances the expression of Nrf2 and its target genes, including HO-1, GCLC, and NQO1.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1->Keap1_Nrf2 Proteasomal\nDegradation Proteasomal Degradation Keap1->Proteasomal\nDegradation Targets Nrf2 for Nrf2 Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates Keap1_Nrf2->Nrf2 Luteolin_glycosides Luteolin & Glycosides Luteolin_glycosides->Keap1_Nrf2 Induce Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_genes Induces Transcription

Activation of the Nrf2 Antioxidant Pathway by Luteolin Glycosides
Experimental Workflow for In Vitro Bioactivity Screening

The following diagram outlines a general workflow for the initial screening and comparison of the biological activities of different luteolin glycosides.

Experimental_Workflow cluster_preparation Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Luteolin Luteolin Antioxidant Antioxidant Assays (DPPH, ABTS, etc.) Luteolin->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO Inhibition, Cytokine Profiling) Luteolin->Anti_inflammatory Neuroprotection Neuroprotection Assays (Cell Viability, Apoptosis) Luteolin->Neuroprotection L7G Luteolin-7-O-glucoside L7G->Antioxidant L7G->Anti_inflammatory L7G->Neuroprotection L7Gn Luteolin-7-O-glucuronide L7Gn->Antioxidant L7Gn->Anti_inflammatory L7Gn->Neuroprotection Other Other Glycosides Other->Antioxidant Other->Anti_inflammatory Other->Neuroprotection IC50 IC50 / EC50 Determination Antioxidant->IC50 Anti_inflammatory->IC50 Neuroprotection->IC50 Comparison Head-to-Head Performance Comparison IC50->Comparison Mechanism Mechanistic Studies (Western Blot, qPCR) Comparison->Mechanism

General Workflow for Comparing Luteolin Glycoside Bioactivity

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Luteolin-6-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of drug discovery, development, and quality control. Luteolin-6-C-glucoside, a flavonoid with demonstrated antioxidant and anti-inflammatory properties, is a compound of significant interest. The selection of an appropriate analytical method is critical for its reliable measurement in various matrices, from plant extracts to biological fluids. This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.

While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide will draw upon validated methods for structurally analogous compounds, such as 6-Hydroxyluteolin-7-O-glucoside and other luteolin glycosides, to provide a robust comparative framework.

Comparative Overview of Analytical Performance

The performance of an analytical method is evaluated through a set of validation parameters defined by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative performance data for HPLC-DAD and LC-MS/MS methods, providing a clear comparison of their capabilities.

Table 1: Performance Characteristics of a Validated HPLC-DAD Method for a Luteolin Glycoside Analogue

Validation ParameterHPLC-DAD Method Performance (for 6-Hydroxyluteolin-7-O-glucoside)
Linearity (Concentration Range, r²)0.00625 - 0.1 mg/mL, r² = 1.0000[1]
Limit of Detection (LOD)3.60 µg/mL[1]
Limit of Quantification (LOQ)10.90 µg/mL[1]
Accuracy (% Recovery)96.2 - 101.4%[1]
Precision (% RSD)≤ 0.27%[1]

Table 2: Typical Performance Characteristics of a Validated LC-MS/MS Method for Luteolin Glycosides

Validation ParameterLC-MS/MS Method Performance (for various Luteolin Glycosides)
Linearity (Concentration Range, r)1.0 - 1000 ng/mL, r > 0.995
Lower Limit of Quantification (LLOQ)1.0 - 4.0 ng/mL
Accuracy (% Deviation)Within ±15%
Precision (% RSD)< 15%
Extraction Recovery> 75%

Experimental Workflow for Method Cross-Validation

The cross-validation of analytical methods is a systematic process to ensure that either method can be used to obtain accurate and reliable data. The general workflow is depicted below.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison Sample Sample Aliquot Prep Extraction / Dilution Sample->Prep HPLC HPLC-DAD Analysis Prep->HPLC LCMS LC-MS/MS Analysis Prep->LCMS Data_HPLC Quantitative Results (HPLC) HPLC->Data_HPLC Data_LCMS Quantitative Results (LC-MS/MS) LCMS->Data_LCMS Comparison Statistical Comparison (e.g., t-test, Bland-Altman) Data_HPLC->Comparison Data_LCMS->Comparison Conclusion Method Equivalency Assessment Comparison->Conclusion

Caption: A generalized workflow for the cross-validation of analytical techniques.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed methodologies for HPLC-DAD and LC-MS/MS analysis of luteolin glycosides.

HPLC-DAD Method Protocol (Adapted for this compound)

This method is based on a validated protocol for 6-Hydroxyluteolin-7-O-glucoside and is suitable for routine analysis.[1]

  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Conditions:

    • Column: INNO C18 reverse-phase column (25 cm × 4.6 mm, 5 μm).[1]

    • Mobile Phase: A gradient elution using 0.5% acetic acid in water (A) and acetonitrile (B).[1]

    • Gradient Program:

      • 0-20 min: 5% to 25% B

      • 20-45 min: 25% to 50% B

      • 45-55 min: 50% to 90% B

      • 55-65 min: Re-equilibration at 5% B[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 345 nm.[1]

  • Sample Preparation:

    • Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). A series of calibration standards are then prepared by diluting the stock solution.

    • Sample Extraction: Plant material can be extracted with methanol or a methanol/water mixture, followed by filtration through a 0.45 µm syringe filter prior to injection.

LC-MS/MS Method Protocol for Luteolin Glycosides

This protocol is designed for high sensitivity and selectivity, making it ideal for complex matrices and low concentration samples.

  • Instrumentation: A High-Performance Liquid Chromatography or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program: A typical gradient starts with a low percentage of the organic phase (B), ramping up to elute the compound, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for flavonoids.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. For Luteolin-7-O-glucoside, a transition of m/z 447.00 → 285.00 has been used.

  • Sample Preparation:

    • Plasma/Biological Fluids: Protein precipitation with acetonitrile is a common approach. The supernatant is then evaporated and reconstituted in the mobile phase.

    • Plant Extracts: Similar to the HPLC-DAD method, but may require a solid-phase extraction (SPE) clean-up step for very complex matrices.

Discussion

The choice between HPLC-DAD and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study.

  • HPLC-DAD is a robust, reliable, and cost-effective method suitable for routine quality control and quantification in relatively simple matrices where high sensitivity is not the primary concern. Its ease of use and lower maintenance costs make it a workhorse in many analytical laboratories.

  • LC-MS/MS offers superior sensitivity and selectivity. The ability to monitor specific mass transitions (MRM) significantly reduces matrix interference, making it the method of choice for bioanalytical studies (e.g., pharmacokinetics), analysis of complex samples (e.g., herbal formulations), and trace-level quantification. While more expensive to acquire and maintain, the quality and specificity of the data are unparalleled.

For a comprehensive cross-validation, results from both methods should be statistically compared. A successful cross-validation demonstrates the interchangeability of the methods within a defined scope, providing flexibility in analytical workflows and enhancing the confidence in the generated data.

References

Luteolin-6-C-glucoside (Isoorientin) vs. Luteolin-8-C-glucoside (Orientin): A Comparative Guide to Their Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Luteolin-6-C-glucoside (Isoorientin) and Luteolin-8-C-glucoside (Orientin) are structural isomers of luteolin C-glycosylflavones, naturally occurring compounds found in various medicinal plants. Both have garnered significant scientific interest for their wide-ranging pharmacological activities. This guide provides an objective comparison of their biological effects, supported by experimental data, to inform research and drug development.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the key biological activities of Isoorientin and Orientin. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

Antioxidant Activity

While both compounds are recognized as potent antioxidants, direct comparative IC50 values are limited in the literature.[1][2] The available data suggests their radical scavenging activities are comparable.[2]

AssayIsoorientin (IC50/EC50)Orientin (IC50/EC50)Reference Compound (IC50/EC50)Notes
DPPH Radical ScavengingData not available in direct comparisonData not available in direct comparisonAscorbic Acid: ~7.6 µg/mL[1]Both are potent radical scavengers, but direct comparative IC50 values are limited.[1]
ABTS Radical ScavengingData not available in direct comparisonData not available in direct comparisonTrolox: ~2.34 µg/mL[1]Similar to the DPPH assay, direct comparative studies are lacking. Some qualitative studies suggest Isoorientin may have higher activity.[2]
Anti-inflammatory Activity

Both Isoorientin and Orientin exhibit significant anti-inflammatory properties by inhibiting key inflammatory mediators and pathways.

Assay/TargetIsoorientin (IC50)Orientin (IC50)Notes
NF-κB Inhibition8.9 µg/mL12 µg/mLIsoorientin demonstrates slightly more potent inhibition of NF-κB.[1]
iNOS Inhibition48 µg/mL54 µg/mLBoth compounds show inhibitory effects on inducible nitric oxide synthase.[1]
Nitric Oxide (NO) ProductionSignificant inhibitionSignificant inhibitionBoth compounds reduce NO production in LPS-stimulated macrophages.[1]
TNF-α ProductionSignificant inhibitionSignificant inhibitionBoth compounds decrease the secretion of the pro-inflammatory cytokine TNF-α.[1]
IL-6 ProductionSignificant inhibitionSignificant inhibitionBoth compounds reduce the secretion of the pro-inflammatory cytokine IL-6.[1]
Anticancer Activity

Both compounds have demonstrated cytotoxic effects against various cancer cell lines. However, direct comparative IC50 values are not widely available. The potency can vary significantly depending on the cell line and experimental conditions.[1]

Cell LineIsoorientin (IC50)Orientin (IC50)Notes
A549 (Lung Cancer)Data not available~25 µMOrientin has shown efficacy against this lung cancer cell line.[1][3]
HCT-116 (Colon Cancer)Data not availableCytotoxic effects observedOrientin has demonstrated activity against this colon cancer cell line.[1][3]
HepG2 (Liver Cancer)Cytotoxic effects observedCytotoxic effects observedBoth compounds have shown inhibitory effects on liver cancer cells.[1]
Pancreatic Cancer CellsSignificant inhibition (20-160 µM)[4]Data not availableIsoorientin inhibits survival and induces apoptosis in pancreatic cancer cells.[1][5]
MCF-7 (Breast Cancer)Cytotoxic effects observedCytotoxic effects observedBoth compounds have been shown to inhibit the proliferation of MCF-7 cells.[1]
MDA-MB-231 (Breast Cancer)Data not available28.9 µMOrientin shows cytotoxic effects on this breast cancer cell line.[3]

Signaling Pathways

The biological activities of Isoorientin and Orientin are mediated through the modulation of various intracellular signaling pathways.

Isoorientin Signaling Pathways

Isoorientin has been shown to modulate several key signaling pathways, including AMPK, PI3K/Akt, and Nrf2, contributing to its anticancer and antioxidant effects.[5][6][7][8][9]

Isoorientin Isoorientin AMPK AMPK Isoorientin->AMPK PI3K PI3K Isoorientin->PI3K Nrf2 Nrf2 Isoorientin->Nrf2 Apoptosis Apoptosis AMPK->Apoptosis Cell_Invasion_Migration ↓ Cell Invasion & Migration AMPK->Cell_Invasion_Migration Akt Akt PI3K->Akt Akt->Cell_Invasion_Migration Antioxidant_Response ↑ Antioxidant Response Nrf2->Antioxidant_Response Orientin Orientin NFkB NF-κB Orientin->NFkB MAPK MAPK (JNK, ERK) Orientin->MAPK PI3K_Akt PI3K/Akt Orientin->PI3K_Akt Inflammation ↓ Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Cell_Survival ↑ Cell Survival PI3K_Akt->Cell_Survival Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Prep_DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Sample/Control Prep_DPPH->Mix Prep_Samples Prepare Sample & Control Solutions Prep_Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Test Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Solution & Incubate Treat_Cells->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate Calculate % Viability & IC50 Value Measure->Calculate Animal_Grouping Animal Grouping (Control & Treatment) Compound_Admin Compound Administration (p.o. or i.p.) Animal_Grouping->Compound_Admin Carrageenan_Injection Subplantar Injection of 1% Carrageenan Compound_Admin->Carrageenan_Injection Measure_Edema Measure Paw Edema (1-5 hours) Carrageenan_Injection->Measure_Edema Data_Analysis Calculate % Inhibition of Edema Measure_Edema->Data_Analysis

References

A Comparative Guide to Extraction Methods for Enhanced Luteolin-6-C-glucoside Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various extraction methods for Luteolin-6-C-glucoside, a flavonoid C-glycoside with significant therapeutic potential. The efficiency of different extraction techniques is evaluated based on supporting experimental data, offering insights for optimizing recovery from plant matrices. Detailed experimental protocols for key methods are provided, alongside a visualization of a critical signaling pathway influenced by luteolin and its glycosides.

Data Presentation: Quantitative Comparison of Extraction Methods

The selection of an appropriate extraction method is paramount for maximizing the yield of this compound. While direct comparative studies for this specific C-glycoside are limited, data from studies on luteolin and its O-glycosides provide valuable insights into the relative efficiencies of different techniques. The following table summarizes quantitative data from various studies, highlighting the performance of modern extraction methods over conventional ones. It is important to note that the yields can vary significantly based on the plant source, solvent system, and specific experimental conditions.

Extraction MethodCompoundPlant MaterialSolventYieldReference
Ultrasound-Assisted Extraction (UAE) Luteolin-7-O-glucosideOlive Leaves60% Ethanol1.82 g/kg[1]
Soxhlet Extraction Luteolin-7-O-glucosideOlive Leaves60% Ethanol1.32 g/kg[1]
Microwave-Assisted Extraction (MAE) LuteolinTree Peony Pod70% Ethanol255 µg/g
Heat Reflux Extraction (HRE) LuteolinTree Peony PodNot Specified220 µg/g
Maceration Extraction (ME) LuteolinTree Peony PodNot Specified145 µg/g
Ultrasound-Microwave Assisted Extraction (UAME) LuteolinEclipta prostrata80% Ethanol with HCl0.690 mg/g[2]
Heat Reflux Extraction (HRE) LuteolinSchisandra chinensis70% Ethanol0.046 mg/g[3][4]
Optimized Ultrasonic-Assisted Enzymatic Extraction LuteolinSchisandra chinensisIonic Liquid & Enzyme0.2266 mg/g[3][4]

Experimental Protocols

Detailed methodologies for three key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and desired scale of extraction.

Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency and shorter extraction times.

Sample Preparation:

  • Air-dry the plant material at room temperature.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

Extraction Procedure:

  • Place 10 g of the powdered plant material into a 250 mL flask.

  • Add 100 mL of a suitable solvent (e.g., 80% ethanol).

  • Place the flask in an ultrasonic bath.

  • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature (e.g., 50°C).[5]

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.[5]

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.

Sample Preparation:

  • Dry and powder the plant material as described for UAE.

Extraction Procedure:

  • Place 1 g of the powdered plant material into a microwave extraction vessel.

  • Add 20 mL of the chosen solvent (e.g., 70% ethanol).

  • Securely close the vessel and place it in a microwave extractor.

  • Irradiate the sample at a specific microwave power (e.g., 500 W) for a short duration (e.g., 5 minutes).[5]

  • Allow the extract to cool to room temperature.

  • Filter the extract to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator.

Soxhlet Extraction (Conventional Method)

Soxhlet extraction is a traditional and exhaustive method, often used as a benchmark for comparison with modern techniques.

Sample Preparation:

  • Dry and powder the plant material.

Extraction Procedure:

  • Place a known amount of the powdered plant material (e.g., 10 g) into a thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with a suitable solvent (e.g., 150 mL of 60% ethanol).

  • Assemble the Soxhlet apparatus and heat the solvent.

  • Allow the extraction to proceed for a set duration (e.g., 4 hours), during which the solvent will repeatedly cycle through the plant material.[1]

  • After extraction, cool the apparatus and collect the extract from the flask.

  • Concentrate the extract using a rotary evaporator.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Luteolin and its glycosides, including this compound, have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. The following diagrams illustrate a simplified representation of the anti-inflammatory signaling pathway inhibited by these compounds and a general experimental workflow for their extraction and analysis.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_signaling Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs TLR4->MAPKs IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 iNOS, COX-2 NF-κB->iNOS, COX-2 AP-1 AP-1 MAPKs->AP-1 activates AP-1->Pro-inflammatory Cytokines (TNF-α, IL-6) AP-1->iNOS, COX-2 This compound This compound This compound->IKK This compound->NF-κB This compound->MAPKs This compound->AP-1

Caption: Anti-inflammatory signaling pathway modulated by this compound.

Experimental_Workflow Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Extraction Extraction Drying & Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract Purification (Optional) Purification (Optional) Crude Extract->Purification (Optional) Analysis (HPLC, LC-MS) Analysis (HPLC, LC-MS) Crude Extract->Analysis (HPLC, LC-MS) Pure Compound Pure Compound Purification (Optional)->Pure Compound Pure Compound->Analysis (HPLC, LC-MS) Quantification Quantification Analysis (HPLC, LC-MS)->Quantification

Caption: Generalized experimental workflow for this compound extraction.

References

Validating the antioxidant capacity of Luteolin-6-C-glucoside with standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of Luteolin-6-C-glucoside, also known as Isoorientin, against common antioxidant standards: Trolox, Ascorbic Acid, and Quercetin. The information presented is supported by experimental data from established in vitro antioxidant assays to validate its potential as a potent antioxidant agent.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and the selected standards were evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The Ferric Reducing Antioxidant Power (FRAP) assay was also considered to assess the reducing potential of these compounds. The results are summarized in the table below, with antioxidant activity primarily expressed as IC50 values (the concentration required to inhibit 50% of the radical) for DPPH and ABTS assays. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe(II)/µM)
This compound (Isoorientin) ~35.49 - 87[1]~2.10 - 38[2][3]Data not readily available in comparable units
Trolox >100[4]~2.34[5]Standard
Ascorbic Acid ~28.22[5]~22.71High reducing power
Quercetin ~5.80 - 10.34~0.51 - 1.89[2]High reducing power

Disclaimer: The data presented is compiled from various sources and should be considered as indicative of relative antioxidant strength. Direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Based on the available data, Quercetin consistently demonstrates the most potent radical scavenging activity in both DPPH and ABTS assays, followed by Ascorbic Acid. This compound exhibits significant antioxidant activity, in some cases comparable to the standards, highlighting its potential as a natural antioxidant.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in the dark.

  • Procedure:

    • Prepare various concentrations of the test compound (this compound) and standards (Trolox, Ascorbic Acid, Quercetin) in methanol.

    • Add 1.0 mL of the DPPH solution to 3.0 mL of the sample or standard solution.

    • Vortex the mixture and incubate for 30 minutes in the dark at room temperature.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only methanol is used to zero the spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.020 at 734 nm.

  • Procedure:

    • Prepare various concentrations of the test compound and standards.

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the sample or standard solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalents (TEAC).

3. FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Procedure:

    • Prepare various concentrations of the test compound and standards.

    • Add 150 µL of the FRAP reagent to a microplate well.

    • Add 5 µL of the sample or standard solution to the well.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄ and is expressed as µM Fe(II) equivalents.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow

The general workflow for assessing the in vitro antioxidant capacity of a compound involves several key steps, from preparation of the compound and reagents to the final data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Test Compound (this compound) D Reaction Incubation A->D B Antioxidant Standards B->D C Assay Reagents (DPPH, ABTS, FRAP) C->D E Spectrophotometric Measurement D->E F Calculate % Inhibition E->F G Determine IC50 / TEAC F->G H Comparative Analysis G->H

General workflow for in vitro antioxidant capacity assessment.

Antioxidant Signaling Pathway

Beyond direct radical scavenging, flavonoids like this compound can exert their antioxidant effects by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of numerous antioxidant and cytoprotective genes.[2]

G cluster_cell Cellular Environment cluster_stress Oxidative Stress cluster_pathway Nrf2 Signaling Pathway ROS ROS Keap1 Keap1 ROS->Keap1 induces dissociation L6G This compound L6G->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus & binds to AntioxidantEnzymes Antioxidant & Cytoprotective Genes ARE->AntioxidantEnzymes activates transcription of

Simplified Nrf2 antioxidant signaling pathway modulated by this compound.

References

Luteolin-6-C-glucoside (Isoorientin): A Comparative Analysis of Its Cytotoxic Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of Luteolin-6-C-glucoside, also known as Isoorientin, against various cancer cell lines. The information presented herein is supported by experimental data from multiple studies, offering a comprehensive overview for researchers and professionals in the field of oncology and drug discovery.

Comparative Cytotoxicity Data

This compound, a flavone glycoside, has demonstrated selective cytotoxic effects against a range of cancer cell lines. The following table summarizes the available quantitative and qualitative data on its activity, alongside its aglycone, Luteolin, for comparative purposes. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and assay methodology.[1]

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Observations
This compound (Isoorientin) A549Lung CancerSignificant cytotoxic effects observedExerted significant cytotoxic effects on 3 lung cancer cell lines with no obvious side effects on normal cells.[2]
HepG2Liver CancerCytotoxic effects observedInhibited the proliferation of hepatoma cells.[1][3]
PANC-1, PATU-8988Pancreatic CancerSignificant inhibition at 20-160 µMStrongly inhibited the survival of pancreatic cancer cells and induced apoptosis.
SAS, SCC-25Oral Squamous Cell CarcinomaNot specifiedStrengthened the cytotoxic effects of cisplatin.
MCF-7Breast CancerCytotoxic effects observedInhibited the proliferation of MCF-7 cells.[1]
Luteolin A549Lung Cancer41.59 (24h), 27.12 (48h), 24.53 (72h)Inhibited the proliferation of NSCLC cell lines.
H460Lung Cancer48.47 (24h), 18.93 (48h), 20.76 (72h)Inhibited the proliferation of NSCLC cell lines.
LoVoColon Cancer66.70 (24h), 30.47 (72h)Showed dose- and time-dependent cytotoxicity.[4]
HCT-15Colon CancerSimilar to LoVo cells[4]
GLC4Lung Cancer40.9Displayed strong cytotoxic activity.[5]
COLO 320Colon Cancer32.5Displayed strong cytotoxic activity.[5]
HL-60Leukemia12.5 - 15Was among the most effective flavonoids tested.[5]
A431Squamous Cell Cancer19Strongest inhibitor among 8 selected flavonoids.[5]

Experimental Protocols

The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a commonly used colorimetric assay to assess cell metabolic activity and thereby cytotoxicity.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or other test compounds for a specified duration (e.g., 24, 48, or 72 hours). A control group with untreated cells is also maintained.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]

Mandatory Visualizations

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and survival.

G Signaling Pathways Modulated by this compound cluster_0 This compound L6G This compound PI3K_Akt PI3K/Akt Pathway L6G->PI3K_Akt Inhibits MAPK MAPK Pathway (p38, JNK) L6G->MAPK Activates NFkB NF-κB Pathway L6G->NFkB Inhibits STAT3 STAT3 Pathway L6G->STAT3 Inhibits Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis Inhibits Proliferation ↓ Proliferation PI3K_Akt->Proliferation Promotes MAPK->Apoptosis Induces NFkB->Apoptosis Inhibits NFkB->Proliferation Promotes STAT3->Proliferation Promotes CellCycleArrest ↑ Cell Cycle Arrest (G2/M)

Caption: Key signaling pathways modulated by this compound in cancer cells.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound like this compound on cancer cells.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experiment cluster_2 Phase 3: Assay cluster_3 Phase 4: Analysis A Cancer Cell Culture C Cell Seeding (96-well plate) A->C B Compound Preparation (this compound) D Compound Treatment (Varying Concentrations) B->D C->D E Incubation (24h, 48h, 72h) D->E F MTT Assay E->F G Absorbance Reading (570 nm) F->G H Data Analysis (% Viability) G->H I IC50 Determination H->I

References

Unveiling the Molecular Targets of Luteolin-6-C-glucoside: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Luteolin-6-C-glucoside (also known as Isoorientin) reveals its potent modulation of key signaling pathways implicated in inflammation and cancer. This guide provides a comparative overview of its molecular targets, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential against other well-known flavonoids.

This compound, a naturally occurring flavonoid, exerts its biological effects by primarily targeting pro-inflammatory and oncogenic signaling cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. Its mechanism of action also involves the direct inhibition of enzymes that play a crucial role in the inflammatory process.

Comparative Analysis of Bioactivity

To provide a clear perspective on the efficacy of this compound, its inhibitory activities are compared with those of other prominent flavonoids: Luteolin (its aglycone parent), Quercetin, and Apigenin. The following tables summarize key quantitative data from various in vitro studies.

Compound Target Assay IC50 (µM) Reference
This compound (Isoorientin) COX-2Enzyme Inhibition39[1][2]
LuteolinCOX-2Enzyme Inhibition10.5
QuercetinPI3KKinase Assay3.8
ApigeninIKKKinase Assay15

Note: IC50 values can vary depending on the specific experimental conditions.

Key Molecular Targets and Signaling Pathways

This compound's therapeutic potential stems from its ability to interfere with multiple nodes within critical cellular signaling networks.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. This inhibition is crucial in mitigating inflammatory conditions.

NF-κB signaling pathway inhibition.
MAPK Signaling Pathway

The MAPK cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. This compound can modulate MAPK signaling, contributing to its anti-cancer properties.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors L6G This compound L6G->Raf inhibits Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation

MAPK signaling pathway modulation.

Experimental Protocols

To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

This assay is used to determine the inhibitory effect of a compound on a specific kinase.

Protocol:

  • Prepare Kinase Reaction: In a microplate well, combine the kinase, a fluorescently-labeled peptide substrate, and ATP in a kinase buffer.

  • Add Compound: Add varying concentrations of this compound or the alternative compound to the wells. Include a control with no compound.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop Reaction: Terminate the reaction by adding a stop solution, typically containing EDTA to chelate magnesium ions required for kinase activity.

  • Detection: Measure the fluorescence signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare kinase, substrate, ATP in buffer B Add this compound (or alternative) A->B C Incubate at 30°C B->C D Stop reaction (add EDTA) C->D E Measure fluorescence D->E F Calculate IC50 E->F

Workflow for in vitro kinase assay.
Luciferase Reporter Assay for NF-κB Activity

This cell-based assay measures the transcriptional activity of NF-κB.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect the cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.

  • Cell Treatment: Treat the transfected cells with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound at various concentrations.

  • Incubation: Incubate the cells for a period sufficient to induce luciferase expression (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a lysis buffer to release the cellular contents, including the expressed luciferase.

  • Luciferase Assay: Add a luciferase substrate (luciferin) to the cell lysate. The luciferase enzyme will catalyze the conversion of luciferin to oxyluciferin, producing light.

  • Luminescence Measurement: Measure the light output using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Western Blot Analysis for MAPK Pathway Activation

This technique is used to detect the phosphorylation state of key proteins in the MAPK pathway.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with a growth factor or other stimulus to activate the MAPK pathway, with and without this compound.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAPK pathway proteins (e.g., anti-phospho-ERK). Also, probe for total protein levels as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate that produces a chemiluminescent signal upon reaction with HRP.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the level of protein phosphorylation.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Luteolin-6-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Luteolin-6-C-glucoside, ensuring both personal safety and environmental compliance.

Operational and Disposal Plan

The proper disposal of this compound hinges on a thorough understanding of its properties and adherence to institutional and regulatory guidelines. While a specific Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent to handle it with care as a chemical waste.[1]

1. Hazard Assessment and Personal Protective Equipment (PPE):

  • Review SDS: Always consult the manufacturer-provided Safety Data Sheet (SDS) before commencing any work. The available SDS for this compound notes no significant health effects.[1]

  • Institutional Policies: Familiarize yourself with your institution's Environmental Health and Safety (EHS) protocols for non-hazardous waste.[2]

  • Required PPE: At a minimum, wear a laboratory coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

2. Waste Segregation and Collection: Proper segregation is critical to prevent accidental chemical reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect all solid forms of this compound waste (e.g., excess powder, contaminated weighing paper, and disposable labware) in a designated, leak-proof container.[2]

    • The container must be clearly labeled with the full chemical name, "this compound," and marked as "Non-Hazardous Waste."

  • Liquid Waste:

    • Aqueous Solutions: For solutions of this compound in water or other non-hazardous, water-miscible solvents, disposal down the sanitary sewer may be permissible, provided the solution's pH is between 6.0 and 9.5.[2][3] Crucially, this must be verified with and approved by your local wastewater authority and institutional EHS office.

    • Solutions with Hazardous Solvents: If this compound is dissolved in a hazardous solvent (e.g., flammable, corrosive, or toxic), it must be treated as hazardous waste. Collect these solutions in a separate, sealed, and appropriately labeled hazardous waste container.

3. Step-by-Step Disposal Procedures:

  • Solid Waste Disposal:

    • Ensure the solid waste container is securely sealed.

    • Contact your institution's EHS or hazardous waste management team to schedule a pickup. Do not dispose of solid chemical waste in the general laboratory trash unless explicitly permitted by your institution.[4]

  • Liquid Waste Disposal (Non-Hazardous, Aqueous):

    • Confirm that drain disposal is permitted by your institution and local regulations.

    • Open the cold water tap to a moderate flow.

    • Slowly pour the this compound solution into the drain.

    • Allow the water to run for an additional minute to ensure the plumbing is thoroughly flushed.

  • Liquid Waste Disposal (Hazardous Solvents):

    • Ensure the hazardous waste container is tightly sealed and properly labeled.

    • Store the container in a designated satellite accumulation area until it is collected by your institution's waste management service.

4. Spill and Emergency Response:

  • Spills: In the event of a spill, wear appropriate PPE. For solid spills, sweep up the material and place it in the designated waste container. For liquid spills, absorb with a non-combustible absorbent material and wash the area with copious amounts of water.[1]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water.[1]

    • Skin Contact: Wash the affected area with soap and water.[1]

    • Ingestion: Seek immediate medical attention.[1]

    • Inhalation: Move to an area with fresh air.[1]

Quantitative Data Summary

There is currently no quantitative data available regarding specific disposal limits or environmental impact for this compound. Disposal procedures should be guided by the principle of minimizing environmental release and adhering to established protocols for non-hazardous chemical waste.

Experimental Protocols

The primary disposal method recommended in the available Safety Data Sheet for this compound is incineration.[1] No specific laboratory-scale treatment or neutralization protocols are provided in the reviewed literature. Therefore, the recommended procedure is collection and disposal through a certified waste management provider.

Disposal Decision Workflow

Luteolin_Disposal_Workflow Start This compound Waste Generated Assess_Form Assess Waste Form (Solid or Liquid) Start->Assess_Form Solid_Waste Solid Waste (Powder, Contaminated Items) Assess_Form->Solid_Waste Solid Liquid_Waste Liquid Waste (Solution) Assess_Form->Liquid_Waste Liquid Collect_Solid Collect in Labeled 'Non-Hazardous' Solid Waste Container Solid_Waste->Collect_Solid EHS_Pickup Arrange for EHS/ Waste Management Pickup Collect_Solid->EHS_Pickup Assess_Solvent Is the Solvent Hazardous? Liquid_Waste->Assess_Solvent Non_Hazardous_Solvent Non-Hazardous, Water-Miscible Solvent Assess_Solvent->Non_Hazardous_Solvent No Hazardous_Solvent Hazardous Solvent Assess_Solvent->Hazardous_Solvent Yes Check_Regulations Verify Institutional & Local Regulations for Drain Disposal Non_Hazardous_Solvent->Check_Regulations Drain_Disposal Permitted: Dispose Down Drain with Copious Water Check_Regulations->Drain_Disposal Yes Collect_Hazardous Collect in Labeled Hazardous Waste Container Check_Regulations->Collect_Hazardous No End Disposal Complete Drain_Disposal->End Hazardous_Solvent->Collect_Hazardous Collect_Hazardous->EHS_Pickup EHS_Pickup->End

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Luteolin-6-C-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Luteolin-6-C-glucoside (also known as Isoorientin). The following procedures are designed to ensure a safe laboratory environment and proper management of waste materials.

Hazard Assessment and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for this compound indicate minimal health hazards, data for the aglycone, Luteolin, suggest potential for skin, eye, and respiratory irritation, with some sources indicating it may be harmful or fatal if swallowed.[1][2][3] Therefore, a cautious approach to handling is recommended. The glycosylated form, this compound, is generally considered less hazardous than its aglycone.[4][5]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile glovesStandard laboratory grade.
Body Protection Laboratory coatTo protect from spills and contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If weighing large quantities of powder, a dust mask or use of a fume hood is recommended to avoid inhalation.[2]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.[6]

2. Weighing and Preparation of Solutions:

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.

  • Wear the recommended PPE (lab coat, gloves, and eye protection).

  • Use a clean spatula and weighing vessel.

  • Close the container tightly after use.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Experimental Use:

  • Clearly label all solutions containing this compound.

  • Handle all solutions with the same care as the solid compound, wearing appropriate PPE.

Disposal Plan

Proper disposal of this compound and associated materials is essential to maintain a safe laboratory and to comply with local regulations.

1. Waste Segregation:

  • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be disposed of in the designated solid chemical waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed waste container for chemical waste. Do not pour down the drain unless permitted by your institution's safety office.

  • Sharps: Any contaminated sharps (needles, Pasteur pipettes, etc.) must be disposed of in a designated sharps container.

2. Container Management:

  • Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste.

  • After rinsing, the empty container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on institutional policies. Deface the label before disposal.

Emergency Procedures

In Case of Accidental Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists.[4][7]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][7]
Ingestion Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

In Case of a Spill:

  • For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For small liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Ensure the spill area is well-ventilated.[4]

Visual Workflow for Handling and Disposal

G Workflow for this compound Handling and Disposal cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_final Final Disposal Receiving Receiving and Storage Weighing Weighing Receiving->Weighing Dissolving Dissolving Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment SolidWaste Solid Waste (Gloves, etc.) Experiment->SolidWaste LiquidWaste Liquid Waste (Solutions) Experiment->LiquidWaste SharpsWaste Sharps Waste Experiment->SharpsWaste ChemicalWaste Chemical Waste Collection SolidWaste->ChemicalWaste LiquidWaste->ChemicalWaste SharpsContainer Sharps Container SharpsWaste->SharpsContainer

Caption: A flowchart illustrating the key stages from receiving to disposal for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.